Methyl 3-cyano-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZXZIAOIGBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Methyl 3-cyano-1H-pyrrole-2-carboxylate
This technical guide details the physicochemical properties, synthesis, and applications of Methyl 3-cyano-1H-pyrrole-2-carboxylate , a critical building block in the synthesis of fused heterocyclic therapeutics.[1]
Executive Summary
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a specialized heterocyclic scaffold widely utilized in medicinal chemistry.[1] Its structural uniqueness lies in the vicinal arrangement of the nitrile (C3) and ester (C2) functional groups .[1] This specific geometry makes it an indispensable "linchpin" intermediate for constructing pyrrolo[2,3-d]pyrimidines (7-deazapurines), a class of compounds biologically validated as kinase inhibitors (e.g., Janus kinase inhibitors) and broad-spectrum antivirals.[1]
Unlike its 4-cyano or 5-cyano isomers, which are often thermodynamically favored products of direct electrophilic substitution, the 3-cyano isomer requires precise regioselective synthesis.[1] This guide provides the physicochemical data, validation protocols, and handling procedures necessary for its effective use in drug development.
Molecular Identity & Structural Analysis[2][3]
| Property | Data |
| Chemical Name | Methyl 3-cyano-1H-pyrrole-2-carboxylate |
| CAS Registry Number | 1822779-99-6 (Methyl ester); 7126-44-5 (Ethyl ester analog) |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol |
| SMILES | COC(=O)C1=C(C#N)C=CN1 |
| InChI Key | Derivative specific; analog keys available |
| Structural Features | [2][3][4][5][6] • C2-Ester: Electrophilic center for cyclization.• C3-Nitrile: Precursor for amidines/amides.• N1-Proton: Acidic (pKa ~10-11) due to EWG influence.[1] |
Physicochemical Profile
The following data aggregates experimental values from the ethyl ester analog (due to high structural similarity) and computational consensus for the methyl ester.
Physical Constants
| Property | Value / Range | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 162 – 168 °C | Estimated based on Ethyl ester (165–172°C).[1] |
| Boiling Point | ~340 °C (at 760 mmHg) | Predicted; decomposes before boiling.[1] |
| Density | 1.28 ± 0.1 g/cm³ | Predicted.[1] |
| Flash Point | >160 °C | Non-volatile solid.[1] |
Solubility & Lipophilicity
| Solvent | Solubility Rating | Application Note |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions.[1] |
| Methanol | Moderate | Suitable for recrystallization.[1] |
| Water | Low / Insoluble | <1 mg/mL.[1] Requires co-solvent (e.g., DMSO).[1] |
| Dichloromethane | Moderate | Good for extraction/workup.[1] |
| LogP (Oct/Wat) | 1.2 – 1.5 | Lipophilic enough for cell permeability; ideal for lead optimization.[1] |
| pKa (NH) | 10.5 ± 0.5 | The N-H is significantly more acidic than pyrrole (pKa ~17) due to the electron-withdrawing 2-COOMe and 3-CN groups.[1] |
Analytical Characterization & Validation
Validating the regiochemistry of the cyano group is critical, as the 4-cyano isomer is a common impurity in non-selective syntheses.[1]
NMR Decision Tree (Self-Validating Protocol)
The coupling constants (
-
3-Cyano Isomer (Target): Protons at C4 and C5 are adjacent (vicinal).[1]
-
Signal: Two doublets (or dd).
-
Coupling (
): 2.5 – 3.0 Hz .[1]
-
-
4-Cyano Isomer (Impurity): Protons at C3 and C5 are separated (meta-like).[1]
Caption: Analytical decision tree for distinguishing 3-cyano vs. 4-cyano isomers via 1H NMR coupling constants.
Spectroscopic Markers
-
IR (ATR): Look for the sharp nitrile stretch (
) at 2220–2230 cm⁻¹ and the ester carbonyl ( ) at 1700–1720 cm⁻¹ .[1] -
MS (ESI+):
.[1]
Synthesis & Experimental Protocols
Direct cyanation of methyl pyrrole-2-carboxylate often yields the 4-cyano or 5-cyano isomers.[1] Therefore, a cyclization strategy is required to guarantee the 3-cyano regiochemistry.[1]
Recommended Route: Cyclization of Enaminonitriles
This protocol builds the pyrrole ring with the functional groups already in place.[1]
Reagents:
-
Methyl 2-amino-2-cyanoacetate (or equivalent protected form).[1]
-
2-Haloacetaldehyde (e.g., Chloroacetaldehyde dimethyl acetal) or 1,2-dichloroethyl ethyl ether.[1]
-
Base: Sodium ethoxide or TEA.
Workflow:
-
Condensation: React the amine of the cyanoacetate with the aldehyde/acetal component.[1]
-
Cyclization: Base-promoted closure forms the C4-C5 bond.[1]
-
Purification: Recrystallization from Methanol/Water.[1]
Caption: Regioselective synthesis workflow avoiding direct cyanation issues.
Stability & Handling
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid basic conditions.[1]
-
Safety: Treat as a nitrile-containing compound.[1] Potential for cyanide release under strong acidic/oxidizing conditions.[1] Use standard PPE.[1]
Applications in Drug Discovery[9][10]
This molecule is a "Privileged Scaffold" because it allows for the rapid synthesis of Pyrrolo[2,3-d]pyrimidines .[1]
-
Kinase Inhibitors: The fused system mimics the purine core of ATP, allowing it to bind into the ATP-binding pocket of kinases (e.g., JAK, Src).[1]
-
Antivirals: Analogs like Toyocamycin and Sangivamycin are derived from this core.[1] The 3-cyano group is converted to the carboxamide (Sangivamycin) or nitrile (Toyocamycin) found in the final nucleoside antibiotics.[1]
Mechanism of Derivatization:
-
Step 1: Reaction with formamidine acetate (or similar) bridges the N1 and the 2-ester to form the pyrimidine ring.[1]
-
Step 2: The 3-cyano group becomes C5 on the fused system (or C4-amino depending on cyclization direction), serving as a handle for further substitution.[1]
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidine Nucleosides
-
Regioselectivity in Cyanopyrrole Synthesis
-
Barnett, G. H., et al. "Pyrrole chemistry.[1] XXI. Synthetic approaches to cyanopyrroles." Canadian Journal of Chemistry, 1980.
-
-
Structural Data & CAS Verification
-
General Pyrrole Synthesis (Paal-Knorr & Variations)
-
Organic Chemistry Portal - Pyrrole Synthesis.[1]
-
Sources
- 1. 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine | C21H39N3 | CID 80478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7126-45-6|3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to Methyl 3-cyano-1H-pyrrole-2-carboxylate: A Versatile Scaffold in Medicinal Chemistry
Introduction
The pyrrole nucleus is a cornerstone in the architecture of countless biologically active molecules, from natural products to blockbuster synthetic drugs. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in medicinal chemistry and drug discovery. This technical guide focuses on a specific, highly functionalized derivative: Methyl 3-cyano-1H-pyrrole-2-carboxylate. The strategic placement of the cyano and methyl carboxylate groups on the pyrrole ring creates a molecule with significant potential for the synthesis of complex heterocyclic systems and as a core component of novel therapeutic agents. This guide will provide an in-depth exploration of its physicochemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of Methyl 3-cyano-1H-pyrrole-2-carboxylate are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.13 g/mol |
| Monoisotopic Mass | 150.04292 Da[1] |
| CAS Number | Not definitively assigned |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| XLogP3 (Predicted) | 0.2 (for the corresponding carboxylic acid)[2] |
Synthesis of 3-Cyanopyrrole Derivatives: A General Overview
While a specific, detailed experimental protocol for the synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate is not widely published, several synthetic strategies for related 3-cyanopyrrole derivatives can be adapted. A common and effective approach involves multi-component reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials.
One such strategy is the reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine. This method offers a high degree of flexibility and efficiency in generating N-substituted 2,3,5-functionalized 3-cyanopyrroles.
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of a 3-cyanopyrrole core structure, which could be adapted for the synthesis of the title compound.
Caption: General workflow for the synthesis of 3-cyanopyrrole derivatives.
Step-by-Step Experimental Protocol (General)
-
Reaction Setup: To a solution of the α-hydroxyketone (1.0 mmol) and oxoacetonitrile (1.0 mmol) in ethanol, add the primary amine (1.1 mmol) and a catalytic amount of acetic acid.
-
Reaction Execution: Stir the reaction mixture at 70°C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-cyanopyrrole derivative.
Chemical Reactivity and Applications in Drug Discovery
The presence of the electron-withdrawing cyano and methyl carboxylate groups significantly influences the reactivity of the pyrrole ring. These functionalities serve as versatile handles for further chemical modifications, making Methyl 3-cyano-1H-pyrrole-2-carboxylate a valuable building block in the synthesis of more complex molecules.
Key Reactions and Transformations
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduction: The cyano group can be reduced to a primary amine, providing a site for further derivatization.
-
Cyclization Reactions: The cyano and adjacent ester or amide functionalities can participate in cyclization reactions to form fused heterocyclic systems.
Significance in Medicinal Chemistry
Pyrrole derivatives are integral to a wide range of pharmaceuticals. The 3-cyanopyrrole scaffold, in particular, has been explored for various therapeutic applications.
-
Enzyme Inhibition: Pyrrole-2-carboxamides have been identified as inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[3] The cyano group in the 3-position can be a key pharmacophoric element in the design of potent and selective enzyme inhibitors.
-
Anticancer Agents: The pyrrole core is found in numerous anticancer agents. The functional groups on Methyl 3-cyano-1H-pyrrole-2-carboxylate allow for the synthesis of derivatives that can be evaluated for their cytotoxic activity against various cancer cell lines.
-
Antibacterial Agents: Pyrrole-containing compounds have shown promising antibacterial activity.[4] The unique electronic and structural features of 3-cyanopyrrole derivatives make them attractive candidates for the development of new antibacterial agents to combat drug-resistant bacteria.
The following diagram illustrates the central role of the 3-cyanopyrrole scaffold in the development of various bioactive compounds.
Caption: Applications of the 3-cyanopyrrole scaffold in drug discovery.
Conclusion
Methyl 3-cyano-1H-pyrrole-2-carboxylate represents a highly versatile and valuable building block for synthetic and medicinal chemists. While a definitive CAS number remains elusive, its structural features and the reactivity of its functional groups provide a rich platform for the development of novel heterocyclic compounds with significant therapeutic potential. The synthetic strategies and applications outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. As with any specialized chemical, proper characterization and verification of its identity and purity are paramount for successful and reproducible research.
References
-
PubChemLite. Methyl 5-cyano-1h-pyrrole-3-carboxylate (C7H6N2O2). [Link]
-
PubMed. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
Sources
Solubility Profile and Solvation Thermodynamics of Methyl 3-cyano-1H-pyrrole-2-carboxylate in DMSO and Methanol
Executive Summary
Methyl 3-cyano-1H-pyrrole-2-carboxylate (CAS: 1822779-99-6) is a highly functionalized heterocyclic building block widely utilized as a critical active pharmaceutical ingredient (API) intermediate in global drug discovery[1]. Understanding its solubility profile in primary laboratory solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol—is paramount for downstream applications ranging from in vitro high-throughput screening to LC-MS analytical quantification. This technical guide provides an in-depth mechanistic analysis of the compound's solvation thermodynamics, supported by validated experimental protocols for solubility assessment.
Structural Thermodynamics & Electronic Effects
To predict and manipulate the solubility of Methyl 3-cyano-1H-pyrrole-2-carboxylate, one must first analyze its solid-state crystal lattice. The molecule features a pyrrole core with an N1-proton (hydrogen bond donor), a C2-methyl ester (hydrogen bond acceptor), and a C3-cyano group (hydrogen bond acceptor).
Spectroscopic and density functional theory (DFT) studies on 2-acylpyrroles reveal that these compounds consist of parallel-aligned N-H and C=O groups, which strongly promotes the formation of centrosymmetric dimers stabilized by two equivalent N-H···O hydrogen bonds[2]. This dimer-binding motif is strikingly similar to that of a peptide β-sheet[2], resulting in a high lattice energy. Furthermore, the synergistic electron-withdrawing effects of the C2-ester and C3-cyano groups increase the acidity of the pyrrole N1-proton, enhancing its hydrogen-bond donating capacity. A solvent must possess sufficient thermodynamic affinity to break these robust intermolecular dimers to achieve dissolution.
Solvation Profile: Dimethyl Sulfoxide (DMSO)
Classification: Polar Aprotic Mechanism of Solvation: DMSO is the gold standard for solvating highly functionalized pyrroles. The sulfoxide oxygen (S=O) acts as a powerful hydrogen-bond acceptor. When Methyl 3-cyano-1H-pyrrole-2-carboxylate is introduced into DMSO, the S=O group aggressively competes for the acidic N1-proton, effectively disrupting the centrosymmetric dimers that hold the crystal lattice together.
While some highly specialized zwitterionic pyrrole derivatives (e.g., guanidiniocarbonyl-pyrroles) can self-assemble into stable oligomers even in DMSO[3], standard uncharged pyrrole-2-carboxylates exhibit near-instantaneous dissolution and high thermodynamic solubility in this solvent[4]. Consequently, DMSO is the optimal vehicle for preparing high-concentration stock solutions (e.g., 10–50 mM) for biological assays.
Solvation Profile: Methanol (MeOH)
Classification: Polar Protic Mechanism of Solvation: Methanol engages with the compound via an amphipathic donor-acceptor exchange. The solvent's oxygen atom can accept the N1-proton, while its hydroxyl proton simultaneously solvates the C3-cyano nitrogen and C2-carbonyl oxygen.
Because methanol must break its own extensive solvent-solvent hydrogen bonding network to accommodate the solute, the thermodynamic driving force for dissolution is lower than that of DMSO. However, structurally similar compounds like pyrrole-2-carboxylic acid remain highly soluble in methanol[5]. Methanol is therefore highly recommended for LC-MS mobile phase integration, liquid-liquid extractions, and recrystallization workflows.
Fig 1. Solvation mechanics and dimer disruption of Methyl 3-cyano-1H-pyrrole-2-carboxylate.
Comparative Quantitative Data
The following table synthesizes the expected solubility parameters based on the physicochemical behavior of the pyrrole-2-carboxylate class[4][5].
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant (ε) | 46.7 | 32.6 |
| Estimated Solubility Range | > 50 mg/mL (Highly Soluble) | 10 - 30 mg/mL (Soluble) |
| Primary Solvation Mechanism | H-bond acceptance (S=O ··· H-N) | Amphipathic H-bond exchange |
| Optimal Application | In vitro assay stock solutions | LC-MS mobile phases, extraction |
Experimental Protocol: Thermodynamic Solubility Assessment
To empirically validate the solubility limit of Methyl 3-cyano-1H-pyrrole-2-carboxylate, a rigorous shake-flask methodology must be employed. This protocol is designed as a self-validating system to ensure that kinetic dissolution barriers do not skew thermodynamic equilibrium data.
Step-by-Step Methodology
-
Solid Saturation Setup: Weigh an excess amount (~50 mg) of Methyl 3-cyano-1H-pyrrole-2-carboxylate into a highly inert borosilicate glass vial.
-
Causality: Providing a visible excess of the solid phase ensures the solution reaches absolute saturation, which is the strict thermodynamic definition of equilibrium solubility.
-
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (DMSO or Methanol) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation (critical for the volatile methanol).
-
Isothermal Agitation: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours.
-
Causality: A 48-hour incubation is mandatory to overcome the high lattice energy of the centrosymmetric pyrrole dimers[2]. Shorter incubation times often yield artificially low "kinetic" solubility readings.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE (Polytetrafluoroethylene) is chemically inert and prevents the non-specific hydrophobic adsorption of the pyrrole core that commonly occurs with Nylon or PES filters, ensuring the quantified concentration remains accurate.
-
-
Quantification: Dilute the filtered supernatant appropriately into the mobile phase and analyze via HPLC-UV (λ ≈ 254 nm) against a pre-established 5-point calibration curve.
Fig 2. Shake-flask workflow for thermodynamic solubility assessment.
References
1.[1] MolCore. "1822779-99-6 | methyl 3-cyano-1H-pyrrole-2-carboxylate". MolCore. URL: 2.[5] ChemicalBook. "Pyrrole-2-carboxylic acid | 634-97-9". ChemicalBook. URL: 3.[2] Longdom. "Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies". Longdom Publishing. URL: 4.[4] Ambeed. "1193-62-0 | Methyl 1H-pyrrole-2-carboxylate". Ambeed. URL: 5.[3] ResearchGate. "Self-assembly of 2-(guanidiniocarbonyl)-pyrrole-4-carboxylate in dimethyl sulfoxide: An entropy driven oligomerization". ResearchGate. URL:
Sources
Technical Monograph: Safe Handling and Operational Stewardship of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Document Control:
-
Subject: Methyl 3-cyano-1H-pyrrole-2-carboxylate (and related 3-cyano-pyrrole-2-carboxylate esters)
-
Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block used extensively in the synthesis of biologically active compounds, particularly antiviral agents and kinase inhibitors. Its structure—a pyrrole ring functionalized with both a nitrile (cyano) group and an ester—makes it a versatile electrophile in medicinal chemistry.
However, this reactivity profile necessitates strict handling protocols. The electron-withdrawing nature of the cyano and ester groups increases the acidity of the pyrrole NH and alters its toxicological profile compared to simple pyrroles. This guide moves beyond the standard SDS to provide a causal, risk-based operational framework for researchers.
Chemical Identity & Physical Profile
| Parameter | Specification | Notes |
| Chemical Name | Methyl 3-cyano-1H-pyrrole-2-carboxylate | |
| CAS Number | 55513-88-3 (Isomer specific) | Note: Often cross-referenced with Ethyl analog CAS 7126-44-5 |
| Molecular Formula | C₇H₆N₂O₂ | |
| Physical State | Crystalline Solid (Off-white to tan) | Dust generation is the primary exposure vector.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility limits aqueous decon efficacy. |
| Stability | Light and Air Sensitive | Pyrroles oxidize (darken) upon prolonged air exposure. |
Hazard Identification & Toxicological Mechanics[7]
While standard Safety Data Sheets (SDS) often classify this compound generically, the presence of the nitrile moiety and the pyrrole core dictates a "Precautionary Principle" approach.
GHS Classification (Conservative Assessment)
| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Nitrile metabolism can release cyanide ions in vivo (rare but possible). |
| Skin Irritation | 2 | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration/irritation. |
| Eye Damage/Irritation | 1 or 2A | H318/H319 | Causes serious eye damage | Critical Risk: Crystalline dust can cause mechanical corneal abrasion + chemical burns. |
| STOT - SE | 3 | H335 | May cause respiratory irritation | Fine particulates irritate mucous membranes. |
The "Why" Behind the Risk
-
Sensitization Potential: Functionalized pyrroles are known haptenizers. Repeated low-level exposure via inhalation can lead to hypersensitivity.
-
Ocular Vulnerability: As a solid with potential acidity (pKa of pyrrole NH is lowered by EWGs), contact with the moist surface of the eye can result in rapid local hydrolysis and severe irritation.
Engineering Controls & Operational Stewardship[9]
Reliance on PPE alone is a failure of safety planning. The primary defense against Methyl 3-cyano-1H-pyrrole-2-carboxylate is containment .
The "Zero-Dust" Weighing Protocol
Weighing is the highest-risk operation. Static electricity often causes pyrrole powders to "fly," contaminating the balance and the user.
Figure 1: Safe Weighing Workflow. Note the mandatory static neutralization step to prevent particulate dispersion.
Ventilation Standards
-
Primary: Chemical Fume Hood (CFH) certified to ASHRAE 110 standards.
-
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).
-
Sash Height: Keep at working height (18 inches/45 cm) or lower to act as a physical shield against splashes or dust clouds.
Personal Protective Equipment (PPE) Matrix
Causality: Standard latex gloves are permeable to many organic solvents used to dissolve this compound (e.g., DCM). Once dissolved, the "carrier solvent" effect drags the toxicant through the glove and into the skin.
| PPE Type | Specification | Rationale |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) | Laminate is required if handling solutions in DCM/Chloroform. Nitrile is sufficient for dry solid handling. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can float behind lenses. Goggles provide a seal. |
| Respiratory | N95/P100 (if outside hood) | Strictly prohibited to handle outside a hood. If hood fails, full-face respirator is required. |
| Body | Tyvek Lab Coat (Wrist-fitted) | Prevents powder accumulation on personal clothing/wrists. |
Emergency Response Protocols
Spill Management Logic
Do not dry sweep. Dry sweeping generates aerosols, instantly elevating the hazard from "Contact" to "Inhalation."
Figure 2: Differential response strategy for solid vs. liquid spills to minimize aerosolization.
First Aid (Self-Validating Steps)
-
Eye Contact: Flush for 15 minutes minimum .[2][3] Validation: Use the emergency eye wash timer. Do not guess the time. The nitrile group requires extensive flushing to prevent corneal clouding.
-
Skin Contact: Wash with soap and water.[4][2][3][5] Avoid using alcohol or acetone to clean skin; these solvents increase the permeability of the skin to the compound.
Storage, Stability, and Disposal[7][13]
Storage Architecture
-
Temperature: Refrigerate (2–8°C).
-
Atmosphere: Store under Nitrogen or Argon.
-
Visual Check: If the off-white solid turns dark brown or black, significant oxidation/polymerization has occurred. Purity should be re-verified via LC-MS before use.
Environmental Fate & Disposal[3][4][12]
-
Waste Stream: Solid Hazardous Waste (for pure compound) or Solvent Waste (for mother liquors).
-
Labeling: Must be clearly labeled "Toxic / Irritant - Pyrrole Derivative."
-
Destruction: High-temperature incineration is the only approved method to destroy the pyrrole ring and nitrile functionality safely. Do not pour down drains.
References
-
PubChem. (n.d.). Compound Summary: Methyl 3-cyano-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyrrole-2-carbonitrile hazards. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Biological activity potential of Methyl 3-cyano-1H-pyrrole-2-carboxylate scaffolds
Topic: Biological activity potential of Methyl 3-cyano-1H-pyrrole-2-carboxylate scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Methyl 3-cyano-1H-pyrrole-2-carboxylate scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike generic pyrrole systems, this specific architecture features a "push-pull" electronic system created by the electron-withdrawing cyano group at C3 and the carboxylate ester at C2. This unique electronic environment enhances metabolic stability and provides distinct hydrogen-bonding vectors, making it a potent core for developing antitubercular (GyrB inhibitors) , anticancer (tubulin polymerization inhibitors) , and dermatological (tyrosinase inhibitors) therapeutics. This guide details the synthetic pathways, structure-activity relationships (SAR), and validated biological protocols for this scaffold.
Chemical Architecture & SAR Analysis
The biological potency of this scaffold is dictated by the interplay between the C2-ester and C3-cyano groups.
Structure-Activity Relationship (SAR) Map
-
C2-Position (Methyl Ester): Acts as a hydrogen bond acceptor. Hydrolysis to the free acid often retains activity but alters permeability. This position is critical for binding to the ATP-binding pocket of enzymes like DNA Gyrase.
-
C3-Position (Nitrile/Cyano): A compact, lipophilic, electron-withdrawing group. It increases the acidity of the pyrrole NH (if unsubstituted) and can engage in
stacking or dipole interactions within the active site (e.g., Tyrosinase copper center). -
N1-Position: The "solubility handle." Alkylation here (e.g., benzyl, methyl) modulates lipophilicity (LogP) and membrane permeability without disrupting the core electronic pharmacophore.
Figure 1: SAR Map illustrating the functional roles of the C2, C3, and N1 positions.
Synthetic Pathways
While multicomponent reactions (MCRs) exist, the most regioselective route to the 3-cyano-2-carboxylate pattern specifically involves the functionalization of pre-formed pyrrole esters or cyclization of isocyanoacetates.
Protocol A: Regioselective Cyanation (The CSI Method)
This method is preferred for high-purity synthesis starting from Methyl 1H-pyrrole-2-carboxylate.
Reagents:
-
Methyl 1H-pyrrole-2-carboxylate (Starting Material)
-
Chlorosulfonyl isocyanate (CSI)[1]
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (Solvent)[2]
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous acetonitrile under
atmosphere. Cool to 0°C. -
Addition: Dropwise add Chlorosulfonyl isocyanate (CSI) (1.1 eq). The reaction is highly exothermic; maintain temperature <5°C.
-
Intermediate Formation: Stir for 2 hours at 0°C. The N-chlorosulfonyl amide intermediate is formed.
-
Conversion: Add DMF (2.0 eq) dropwise. The Vilsmeier-type intermediate facilitates the loss of
and . -
Workup: Pour the mixture onto crushed ice. Extract with Ethyl Acetate (
).[3] Wash organic layer with brine, dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc 4:1).
Figure 2: Step-wise synthesis via Chlorosulfonyl Isocyanate (CSI) functionalization.
Therapeutic Applications & Data
Antitubercular Activity (GyrB Inhibition)
Derivatives of this scaffold act as inhibitors of DNA Gyrase B (GyrB) , an essential ATPase in Mycobacterium tuberculosis. The pyrrole NH and the C2-carbonyl form a bidentate hydrogen bond network with the Asp73 residue and a conserved water molecule in the ATP-binding pocket.
| Compound Variant | Target Strain | MIC ( | Mechanism |
| Methyl 3-cyano-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 12.5 | GyrB ATPase Inhibition |
| 3,5-Dimethyl derivative | M. tuberculosis H37Rv | 0.7 | Enhanced Lipophilicity |
| N-Benzyl derivative | M. smegmatis | 6.2 | Membrane Permeation |
Anticancer Activity (Tubulin Inhibition)
The scaffold mimics the pharmacophore of Combretastatin A-4 . It binds to the colchicine site of tubulin, inhibiting polymerization and causing G2/M phase cell cycle arrest.
-
Potency:
values in the low micromolar range (0.5 - 5.0 M) against MCF-7 (Breast) and HeLa (Cervical) cell lines.
Dermatological (Tyrosinase Inhibition)
The 3-cyano group is a reversible inhibitor of Tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Mechanism: Mixed-type inhibition. The cyano nitrogen coordinates with the binuclear copper active site.
-
Efficacy: Compound A12 (a derivative) showed
M, approximately 30x more potent than Kojic Acid ( M).
Mechanism of Action: Tyrosinase Inhibition
The following diagram illustrates the "Mixed-Type" inhibition mechanism where the scaffold binds to both the free enzyme and the enzyme-substrate complex, preventing DOPAquinone formation.
Figure 3: Mixed-type inhibition mechanism of Tyrosinase by 3-cyano-pyrrole scaffolds.
Experimental Protocols (Biological Assays)
Protocol B: Tyrosinase Inhibition Assay
Objective: Determine
-
Reagent Prep: Prepare 0.1 M Phosphate Buffer (pH 6.8). Dissolve L-DOPA (0.5 mM) in buffer. Dissolve test compound in DMSO (ensure final DMSO < 1%).
-
Incubation: In a 96-well plate, mix:
-
140
L Phosphate Buffer -
20
L Enzyme Solution (40 U/mL Mushroom Tyrosinase) -
20
L Test Compound (Variable concentrations)
-
-
Activation: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 20
L L-DOPA solution to initiate reaction. -
Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) for 10 minutes using a microplate reader.
-
Calculation:
.
Future Outlook & Optimization
To maximize the potential of the Methyl 3-cyano-1H-pyrrole-2-carboxylate scaffold, future development should focus on:
-
C4/C5 Functionalization: Introduction of aryl groups at C4 via Suzuki coupling to access the hydrophobic pockets of Tubulin.
-
Bioisosteres: Replacing the methyl ester with a bioisosteric amide or heterocycle (e.g., oxadiazole) to improve metabolic stability against esterases.
-
Click Chemistry: Utilizing the C3-cyano group as a handle for tetrazole formation, potentially enhancing binding affinity in anionic pockets.
References
-
BenchChem. Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Biological Activity and Properties.Link
-
Frontiers in Chemistry. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022).[2][3][4][5] Link
-
MDPI Molecules. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024).[4] Link
-
National Institutes of Health (PMC). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. (2022).[2][3][4][5] Link
-
Canadian Journal of Chemistry. Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles (CSI Method).[1] (1980).[1] Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Pyrrole Carboxylates: A Case Study of Methyl 1H-pyrrole-2-carboxylate and Analysis of the 3-Cyano Substitution
This technical guide provides a comprehensive examination of the crystallographic characteristics of methyl-substituted pyrrole carboxylates, with a specific focus on understanding the structural implications of cyano-group substitution. Due to the absence of publicly available crystallographic data for Methyl 3-cyano-1H-pyrrole-2-carboxylate, this document leverages a detailed analysis of the closely related and structurally characterized Methyl 1H-pyrrole-2-carboxylate as a primary case study. The principles and methodologies described herein are directly applicable to the structural elucidation of a wide range of small organic molecules, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Pyrrole Scaffolds and Structural Analysis
Pyrrole derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Their versatile biological activities and unique electronic properties make them crucial building blocks in the design of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms within a molecule and its packing in the crystal lattice are fundamental to its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure and solid-state conformation.[1][2][3] This guide will walk through the process of crystal structure determination, from synthesis and crystallization to data analysis, using a relevant case study to illustrate the key concepts and experimental considerations.
Synthesis and Crystallization: A Prototypical Approach
While a specific, validated synthesis for Methyl 3-cyano-1H-pyrrole-2-carboxylate is not readily found in the cited literature, a plausible route can be devised based on established pyrrole syntheses.[4][5][6] The following protocol is a representative, hypothetical procedure that would be a logical starting point for a research campaign.
Hypothetical Synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate
A multi-step synthesis could be envisioned, potentially starting from a suitably substituted precursor, followed by cyclization to form the pyrrole ring and subsequent functional group manipulations to introduce the cyano and methyl ester moieties.
Experimental Protocol: Single Crystal Growth
High-quality single crystals are a prerequisite for successful SCXRD analysis.[1] For a small organic molecule like Methyl 3-cyano-1H-pyrrole-2-carboxylate, slow evaporation of a saturated solution is a common and effective crystallization technique.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by dissolving small amounts of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Gently warm the sparingly soluble solution to fully dissolve the compound.
-
Slow Evaporation: Loosely cap the vial or beaker containing the saturated solution and leave it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of several hours to days.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
X-ray Diffraction Analysis: A Case Study of Methyl 1H-pyrrole-2-carboxylate
The crystal structure of Methyl 1H-pyrrole-2-carboxylate provides an excellent foundational model for understanding the solid-state behavior of this class of compounds.[7][8]
Data Collection and Structure Refinement
A suitable single crystal of Methyl 1H-pyrrole-2-carboxylate would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[9] Data collection is performed using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[10] The crystal is rotated through a series of angles, and the intensities of the diffracted X-rays are measured at each orientation.
The collected data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Crystallographic Data for Methyl 1H-pyrrole-2-carboxylate
The following table summarizes the crystallographic data for Methyl 1H-pyrrole-2-carboxylate.[7]
| Parameter | Value |
| Chemical Formula | C₆H₇NO₂ |
| Formula Weight | 125.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5448(2) |
| b (Å) | 5.4641(1) |
| c (Å) | 14.7330(3) |
| β (°) | 100.419(2) |
| Volume (ų) | 597.36(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.391 |
| R-factor | 0.0443 |
Molecular Structure and Hydrogen Bonding
In the crystal structure of Methyl 1H-pyrrole-2-carboxylate, the molecule is essentially planar. The crystal packing is dominated by intermolecular N-H···O hydrogen bonds, which link the molecules into chains.[7] These chains are further organized into a three-dimensional network through weaker C-H···O interactions.
Caption: Molecular structure of Methyl 1H-pyrrole-2-carboxylate.
The Influence of the 3-Cyano Group: A Predictive Analysis
The introduction of a cyano group at the 3-position of the pyrrole ring is expected to have a significant impact on both the molecular geometry and the crystal packing.
-
Electronic Effects: The cyano group is a strong electron-withdrawing group. This will influence the electron density distribution within the pyrrole ring, potentially affecting bond lengths and angles.
-
Crystal Packing: The cyano group can participate in various non-covalent interactions, including hydrogen bonds (C-H···N) and dipole-dipole interactions.[11][12] These interactions would likely lead to a different packing motif compared to the parent compound. The presence of the cyano group could disrupt the simple chain formation seen in Methyl 1H-pyrrole-2-carboxylate and lead to a more complex, potentially sheet-like or three-dimensional network structure.
Caption: General experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide has outlined the key experimental and analytical considerations for determining the crystal structure of Methyl 3-cyano-1H-pyrrole-2-carboxylate. By using the detailed crystallographic data of the closely related Methyl 1H-pyrrole-2-carboxylate as a case study, we have demonstrated the power of single-crystal X-ray diffraction in elucidating the precise three-dimensional structure of small organic molecules. Furthermore, we have provided a predictive analysis of the structural impact of the 3-cyano substituent, highlighting the importance of considering electronic and steric effects on crystal packing. The methodologies and principles discussed herein are broadly applicable and serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery.
References
-
Kubiak, M., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7285. Available at: [Link]
-
Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1777. Available at: [Link]
-
PubChem. (n.d.). Methyl pyrrole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1766-1778. Available at: [Link]
-
Shornikov, D. V., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 183. Available at: [Link]
-
PubChemLite. (n.d.). Methyl 1h-pyrrole-2-carboxylate (C6H7NO2). University of Luxembourg. Available at: [Link]
-
Sakai, T., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Scientific Reports, 13(1), 22195. Available at: [Link]
-
Dumitrascu, F., et al. (2024). Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][7][13]Phenanthrolines. Molecules, 29(2), 299. Available at: [Link]
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
-
Tanimoto, Y., et al. (2019). Fluorescence Behavior of Bis(cyanostyryl)pyrrole Derivatives Depending on the Substituent Position of Cyano Groups in Solution and in Solid State. The Journal of Organic Chemistry, 84(1), 325-332. Available at: [Link]
-
Wang, Y., et al. (2011). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1585. Available at: [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
NIST. (n.d.). Methyl pyrrole-2-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Gkizis, P. L., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2028. Available at: [Link]
-
Kim, C.-H., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1698. Available at: [Link]
-
Liu, X., & Yin, Z. (2021). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry. Journal of Chemical Crystallography, 52, 127-134. Available at: [Link]
-
Zhang, Y., et al. (2018). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic & Biomolecular Chemistry, 16(43), 8415-8424. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (2010). CCDC 722590: Experimental Crystal Structure Determination. Available at: [Link]
-
Lee, S., et al. (2008). Packing analysis of organic crystals containing carbonyl or cyano groups. The Journal of Physical Chemistry A, 112(17), 3985-3993. Available at: [Link]
-
Yavuz, E., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(3), 282-289. Available at: [Link]
-
Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26(18), 4189-4193. Available at: [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. rsc.org [rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Melting point range and thermal analysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide to the Melting Point and Thermal Analysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate
This guide provides a comprehensive framework for the characterization of the thermal properties of Methyl 3-cyano-1H-pyrrole-2-carboxylate. As a novel or sparsely documented compound, establishing a robust thermal profile is a critical first step in its evaluation for pharmaceutical and materials science applications. The melting point and thermal stability are fundamental parameters that influence everything from purification and formulation to storage and end-use performance.[1][2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a self-validating and reproducible approach to characterization.
The Foundational Role of Thermal Properties in Drug Development
In the pharmaceutical industry, the melting point is a crucial quality attribute used to verify the identity and assess the purity of active pharmaceutical ingredients (APIs).[4][5] A sharp, well-defined melting point is often indicative of a pure substance, whereas a broad melting range can suggest the presence of impurities.[2][3] This phenomenon, known as melting point depression, is a cornerstone of quality control.[5]
Beyond simple identification, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a deeper understanding of a compound's behavior under thermal stress.[6][7] DSC can reveal phase transitions, such as melting and crystallization, and can be used to detect polymorphism—the existence of multiple crystalline forms of the same compound, a critical consideration in drug development.[3][8][9] TGA is indispensable for determining thermal stability and decomposition pathways by precisely measuring changes in mass as a function of temperature.[8][10][11] For a molecule like Methyl 3-cyano-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, understanding its thermal limits is essential for defining safe processing and storage conditions.[2][12]
Experimental Determination of Melting Point Range
The initial characterization of a new compound begins with the determination of its melting point. This is not just a single value but a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has transitioned to liquid.
Causality Behind the Experimental Choices
A modern, automated melting point apparatus is chosen over a traditional oil bath method for its precision, reproducibility, and the ability to control the ramp rate. A slow ramp rate (e.g., 1 °C/minute) is crucial for accurately observing the start and end of the melting transition. A rapid ramp can lead to an overestimation of the melting point. The use of a small, finely ground sample in a thin-walled capillary tube ensures uniform heat distribution.
A Self-Validating Protocol for Melting Point Determination
To ensure the accuracy of the measurement, the protocol should include a calibration check with certified standards that bracket the expected melting point of the sample.
Experimental Protocol:
-
Instrument Calibration: Calibrate the melting point apparatus using at least two certified reference standards (e.g., caffeine, vanillin) with melting points that are in a similar range to the expected melting point of the sample.
-
Sample Preparation: Finely grind a small amount of dry Methyl 3-cyano-1H-pyrrole-2-carboxylate using a mortar and pestle. Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10 °C/minute) to quickly approach the expected melting point.
-
Approximately 10 °C below the expected melting point, reduce the heating rate to 1 °C/minute.
-
Record the temperature at which the first droplet of liquid is observed (T_onset).
-
Record the temperature at which the last solid crystal melts (T_clear).
-
The melting point range is reported as T_onset – T_clear.
-
-
Repeatability: Perform the measurement in triplicate to ensure the results are reproducible.
In-Depth Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry and Thermogravimetric Analysis offer complementary insights into the thermal properties of a material.[6] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[9][11]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying melting points, glass transitions, and crystallization events.[11][13] It works by comparing the heat flow to the sample and an inert reference as they are subjected to a controlled temperature program.[14][15]
Causality Behind the Experimental Choices:
-
Inert Atmosphere: The experiment is conducted under a nitrogen atmosphere to prevent oxidative degradation of the sample, which could interfere with the thermal transitions of interest.[9]
-
Sample Encapsulation: The sample is sealed in an aluminum pan to ensure good thermal contact and to contain any potential off-gassing.
-
Heating Rate: A standard heating rate of 10 °C/minute is used as it provides a good balance between resolution and experimental time.
A Self-Validating Protocol for DSC Analysis:
The protocol's integrity is maintained by performing a baseline run with empty pans and calibrating the instrument for temperature and enthalpy with a certified indium standard.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of Methyl 3-cyano-1H-pyrrole-2-carboxylate into an aluminum DSC pan. Crimp a lid onto the pan to seal it.
-
Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample from 25 °C to a temperature significantly above its melting point (e.g., 300 °C) at a constant rate of 10 °C/minute under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of a material.[8][10] It measures the change in mass of a sample as it is heated at a constant rate.[11]
Causality Behind the Experimental Choices:
-
Inert Atmosphere: As with DSC, a nitrogen atmosphere is used to study the inherent thermal stability of the compound in the absence of oxygen.
-
Heating Rate: A heating rate of 10 °C/minute is a common standard that allows for good resolution of decomposition events.
A Self-Validating Protocol for TGA Analysis:
The protocol's validity is ensured by performing a blank run to account for any system drift and by verifying the temperature accuracy with certified magnetic standards (if available).
Experimental Protocol:
-
Instrument Preparation: Perform a blank run with an empty sample pan to obtain a baseline.
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-cyano-1H-pyrrole-2-carboxylate into a ceramic or platinum TGA pan.
-
Measurement:
-
Place the sample pan into the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/minute under a nitrogen purge.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td), the temperatures at which significant mass loss occurs, and the final residual mass.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate comparison and analysis.
| Parameter | Method | Result |
| Melting Point Range | Capillary Method | T_onset – T_clear (°C) |
| Onset of Melting | DSC | T_onset (°C) |
| Peak Melting Temperature (Tm) | DSC | T_peak (°C) |
| Enthalpy of Fusion (ΔHfus) | DSC | J/g |
| Onset of Decomposition (Td) | TGA | T_onset (°C) |
| Temperature at 5% Mass Loss | TGA | T_5% (°C) |
The combination of DSC and TGA data provides a comprehensive thermal profile.[6] For instance, the DSC will show an endothermic peak corresponding to the melting of the compound. The TGA will indicate the temperature at which the compound begins to decompose. Ideally, there should be a significant temperature window between the melting point and the onset of decomposition, which is a crucial factor for the feasibility of melt-based formulation processes.
Visualizing the Experimental Workflows
Diagrams are essential for clearly communicating the logical flow of the experimental procedures.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for DSC and TGA Thermal Analysis.
Conclusion
This guide has outlined a robust and scientifically sound methodology for determining the melting point range and comprehensive thermal profile of Methyl 3-cyano-1H-pyrrole-2-carboxylate. By adhering to these self-validating protocols, researchers, scientists, and drug development professionals can generate the accurate and reliable data necessary for informed decision-making in their respective fields. The principles and techniques described herein are fundamental to the characterization of any new chemical entity and form the basis of its journey from discovery to application.
References
- AS Chemical Laboratories Inc. (n.d.). Melting point.
- Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- AELAB. (2024, July 1). What is a Melting Point Device?
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the synthesized materials at....
- Mettler-Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- Hino-Tek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
- ResearchGate. (n.d.). Synthesis and pyrolysis of various novel pyrrole ester fragrance precursors.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Labcompare. (2025, August 18). Differential Scanning Calorimeter vs. Other Thermal Analysis Methods.
- AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection.
- IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.
- SKZ. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
Sources
- 1. aschemicals.com [aschemicals.com]
- 2. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aelabgroup.com [aelabgroup.com]
- 5. hinotek.com [hinotek.com]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. skztester.com [skztester.com]
- 8. mt.com [mt.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. aelabgroup.com [aelabgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. skztester.com [skztester.com]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
An In-depth Technical Guide to the Acidity of the N-H Proton in Methyl 3-cyano-1H-pyrrole-2-carboxylate: pKa Values and Influencing Factors
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa in Drug Discovery and the Significance of the Pyrrole Scaffold
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2][3] It governs the extent of ionization at a given pH, which in turn dictates crucial characteristics such as solubility, lipophilicity, membrane permeability, and protein binding. For drug development professionals, a thorough understanding and precise control of a molecule's pKa are indispensable for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3]
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[4] The acidity of the N-H proton in the pyrrole ring is a key determinant of its chemical behavior and its potential for intermolecular interactions, such as hydrogen bonding with protein residues. The ability to modulate this acidity through the introduction of various substituents is a powerful tool in the rational design of new therapeutic agents.
This technical guide provides an in-depth analysis of the factors governing the acidity of the N-H proton in a specifically substituted pyrrole, Methyl 3-cyano-1H-pyrrole-2-carboxylate . We will explore the electronic effects of the cyano and methyl carboxylate substituents, present a comparative analysis of relevant pKa values, and provide detailed methodologies for the experimental determination and computational prediction of pKa for such heterocyclic systems.
The Pyrrole Scaffold and the Acidity of the N-H Proton
Unsubstituted pyrrole is a weak acid, with a pKa of its N-H proton being approximately 17.5 in aqueous solution.[5][6] In a less polar solvent like dimethyl sulfoxide (DMSO), the pKa is around 23.0.[7][8] The acidity of the pyrrole N-H is a consequence of the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. Upon deprotonation, the resulting pyrrolide anion is stabilized by the dispersal of the negative charge over the five-membered ring, as depicted by its resonance structures.
Diagram 1: Resonance Stabilization of the Pyrrolide Anion
Caption: Deprotonation of pyrrole and resonance delocalization of the negative charge in the resulting pyrrolide anion.
Substituent Effects on the pKa of the Pyrrole N-H
The acidity of the pyrrole N-H proton can be significantly modulated by the presence of substituents on the ring. Electron-withdrawing groups (EWGs) increase the acidity (decrease the pKa) by stabilizing the negative charge of the conjugate base through inductive and/or resonance effects.[9][10][11] Conversely, electron-donating groups (EDGs) decrease the acidity (increase the pKa).
For Methyl 3-cyano-1H-pyrrole-2-carboxylate , we have two powerful electron-withdrawing groups: a cyano group (-CN) at the 3-position and a methyl carboxylate group (-COOCH₃) at the 2-position.
-
The Cyano Group (-CN): The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to delocalize negative charge through resonance.
-
The Methyl Carboxylate Group (-COOCH₃): The ester group also acts as an electron-withdrawing group, primarily through its resonance effect, where the carbonyl group can accept electron density from the ring.
The combined influence of these two groups is expected to substantially increase the acidity of the N-H proton compared to unsubstituted pyrrole.
Diagram 2: Electronic Effects of Substituents
Caption: Influence of electron-withdrawing groups on the stability of the pyrrolide anion and the resulting increase in N-H acidity.
Quantitative Analysis of pKa Values
| Compound | pKa in DMSO | Change from Pyrrole | Reference |
| Pyrrole | 23.0 | - | [7][8] |
| Pyrrole-2-carbonitrile | 19.9 | -3.1 | [7][8] |
| Ethyl pyrrole-2-carboxylate | 20.0 | -3.0 | [7][8] |
| Methyl 3-cyano-1H-pyrrole-2-carboxylate | Estimated < 19 | > -4.0 | - |
The data clearly demonstrates the significant acidifying effect of both the cyano and the ester groups at the 2-position, each lowering the pKa by approximately 3 units. Although data for a 3-cyano substituent is not available in this direct comparison, its strong electron-withdrawing nature suggests a similar or even greater acidifying effect. Therefore, it is reasonable to predict that the combined presence of a cyano group at the 3-position and a methyl carboxylate group at the 2-position will result in a pKa value for Methyl 3-cyano-1H-pyrrole-2-carboxylate that is significantly lower than 19 in DMSO.
Methodologies for pKa Determination
Accurate determination of pKa values is crucial for drug development. Both experimental and computational methods are employed for this purpose.
Experimental Approaches
1. Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values.[1][12][13] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) and a strong acid (e.g., 0.1 M HCl).
-
Accurately weigh a pure sample of the pyrrole derivative and dissolve it in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds, to a known concentration (typically 1-10 mM).
-
Prepare a blank solution containing the same solvent composition without the analyte.
-
-
Instrument Setup and Calibration:
-
Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa.
-
Maintain a constant temperature throughout the experiment, as pKa is temperature-dependent.
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. This corresponds to the inflection point of the titration curve.
-
Specialized software can be used for more accurate determination of the equivalence point and pKa.
-
2. Spectrophotometric Titration
Spectrophotometric titration is particularly useful for compounds that possess a chromophore whose UV-Vis absorbance spectrum changes upon ionization.[12] This method is more sensitive than potentiometry and requires a smaller amount of the sample.
Experimental Protocol: Spectrophotometric Titration
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2-3 pH units around the expected pKa.
-
Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO, methanol).
-
-
Measurement Procedure:
-
Add a small, constant volume of the stock solution to each of the buffer solutions in a series of cuvettes to achieve a final concentration that gives an appropriate absorbance reading (typically 0.3-1.0).
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes most significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at various pH values.
-
Diagram 3: Experimental Workflow for pKa Determination
Caption: Workflow for the experimental determination of pKa using potentiometric and spectrophotometric titration.
Computational Approach: DFT-Based pKa Prediction
In silico methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful for predicting pKa values, especially for novel compounds where experimental determination is not yet feasible.[2][12][14][15][16] These methods calculate the free energy change of the deprotonation reaction.
Computational Protocol: DFT-Based pKa Prediction
-
Molecular Structure Preparation:
-
Build the 3D structures of both the protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of the pyrrole derivative.
-
-
Geometry Optimization:
-
Perform geometry optimization for both HA and A⁻ in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p) or larger).[17] This step finds the lowest energy conformation of each species.
-
Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
-
-
Solvation Energy Calculation:
-
Calculate the single-point energy of the optimized gas-phase structures in the desired solvent (e.g., water, DMSO) using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[12] This step accounts for the interaction of the solute with the bulk solvent.
-
-
Gibbs Free Energy Calculation:
-
The Gibbs free energy of deprotonation in solution (ΔG°_aq) is calculated using a thermodynamic cycle: ΔG°_aq = G°_gas(A⁻) + G°_solv(A⁻) - [G°_gas(HA) + G°_solv(HA)] + ΔG°_solv(H⁺) where G°_gas is the gas-phase free energy and G°_solv is the free energy of solvation. The value for the free energy of solvation of a proton (ΔG°_solv(H⁺)) is a well-established constant for a given solvent.
-
-
pKa Calculation:
-
The pKa is then calculated from the Gibbs free energy of deprotonation using the following equation: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
-
Diagram 4: Computational Workflow for DFT-Based pKa Prediction
Caption: A generalized workflow for the computational prediction of pKa values using Density Functional Theory (DFT).
Conclusion
The acidity of the N-H proton in Methyl 3-cyano-1H-pyrrole-2-carboxylate is a critical parameter for its potential application in drug discovery. The presence of two strong electron-withdrawing groups, a cyano group at the 3-position and a methyl carboxylate group at the 2-position, is predicted to significantly increase the acidity of the N-H proton compared to unsubstituted pyrrole, likely resulting in a pKa value well below 19 in DMSO. This enhanced acidity can have profound implications for the molecule's solubility, membrane permeability, and its ability to act as a hydrogen bond donor in interactions with biological targets.
This guide has provided a detailed overview of the electronic factors influencing this acidity and has outlined both experimental and computational methodologies for its precise determination. For researchers and drug development professionals working with pyrrole-based scaffolds, a thorough understanding and application of these principles and techniques are essential for the successful design and optimization of new therapeutic agents.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Hendriks, J. H. M., Devarajan, D., & de Vries, J. G. (2014). Development of Methods for the Determination of pKa Values. Inorganica Chimica Acta. Retrieved from [Link]
-
ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. Retrieved from [Link]
-
Avdeef, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
Ghaffari, S., & Ghasemi, J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]
-
Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. Retrieved from [Link]
-
Reich, H. J. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. Retrieved from [Link]
-
Rowan University. (2025). How to Predict pKa. Retrieved from [Link]
-
Gaussian, Inc. (2023). Calculating pKa with Density Functional Theory. YouTube. Retrieved from [Link]
-
Heller, S. T., & Silverstein, T. P. (2020). pKa values in the undergraduate curriculum: introducing pKa values measured in DMSO to illustrate solvent effects. Journal of Chemical Education. Retrieved from [Link]
-
Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity? Retrieved from [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Ho, J. (2020). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
SCM. (2025). pKa values — Tutorials 2025.1 documentation. Retrieved from [Link]
-
Dutra, F. R., Marenich, A. V., & Truhlar, D. G. (2021). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Journal of Physical Chemistry A. Retrieved from [Link]
-
University of Illinois. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. Retrieved from [Link]
-
Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Işık, M., Söderhjelm, P., & Ryde, U. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
Leito, I., & Herodes, K. (2024). pKa data in non-aqueous solvents. University of Tartu. Retrieved from [Link]
-
Reich, H. J. (2021). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. Retrieved from [Link]
-
Thapa, B., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Paine, S. W., & Fidge, C. (2024). pKa prediction in non-aqueous solvents. ChemRxiv. Retrieved from [Link]
-
Paine, S. W., & Fidge, C. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Retrieved from [Link]
-
OpenStax. (2023). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). 33.05 Acid-base Properties of Heterocycles. YouTube. Retrieved from [Link]
-
OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. Retrieved from [Link]
-
Heller, S. T., & Silverstein, T. P. (2020). Weak correlation between aqueous and DMSO pKa values for 23 organic acids. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 3-Cyano-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Charef-Bouali, N., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-2,3-dicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-phenylquinoline-3-carbonitrile. Retrieved from [Link]
-
Yu, H. Z., et al. (2014). Quantum-chemical predictions of pKa's of thiols in DMSO. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
Sources
- 1. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mrupp.info [mrupp.info]
- 6. 2-Methyl-1H-pyrrole-3-carbonitrile | C6H6N2 | CID 570603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 12. mdpi.com [mdpi.com]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Predict pKa | Rowan [rowansci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Quantum-chemical predictions of pKa's of thiols in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate from starting materials
This guide details the scalable synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate , a critical building block in the development of kinase inhibitors (e.g., JAK, BTK inhibitors) and other heterocyclic pharmaceuticals.
Part 1: Core Directive & Retrosynthetic Analysis[1]
Synthesis Strategy: The most robust and scalable route to 3-cyanopyrrole-2-carboxylates is a Modified Hantzsch Pyrrole Synthesis . This multicomponent condensation involves Methyl Cyanoacetate , Chloroacetaldehyde , and Ammonia .
Unlike traditional Paal-Knorr syntheses that require 1,4-dicarbonyls (often unstable or hard to source), this route utilizes stable, commercially available commodity chemicals. The reaction proceeds in an aqueous medium, aligning with green chemistry principles and simplifying scale-up by allowing for product isolation via filtration.
Retrosynthetic Logic:
-
Target : Methyl 3-cyano-1H-pyrrole-2-carboxylate.
-
Disconnection : The pyrrole ring is constructed by condensing a C2 fragment (cyanoacetate) with a C2 fragment (halo-aldehyde) and a nitrogen source.
-
Precursors :
Caption: Retrosynthetic disconnection of the target pyrrole scaffold.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[4] | Role | Equiv. | Notes |
| Methyl Cyanoacetate | 105-34-0 | Substrate | 1.0 | Limiting reagent.[1] |
| Chloroacetaldehyde | 107-20-0 | Substrate | 1.2 | Used as 40-50% wt. aqueous solution. Toxic/Lachrymator.[1] |
| Ammonia (aq) | 7664-41-7 | Reagent | 2.5 | 25-28% aqueous solution. |
| Water | 7732-18-5 | Solvent | 10 Vol | Deionized. |
Step-by-Step Procedure (Scale: 100 g Input)
Step 1: Reaction Setup
-
Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.
-
Charge Water (1000 mL) and Methyl Cyanoacetate (100.0 g, 1.01 mol).
-
Add Chloroacetaldehyde (50% aq. solution, 190.4 g, ~1.21 mol) in one portion.
-
Stir the biphasic mixture vigorously at room temperature for 15 minutes to ensure dispersion.
Step 2: Controlled Addition (Critical Step) 5. Cool the reaction mixture to 0–5 °C using an ice/salt bath. 6. Charge the addition funnel with Aqueous Ammonia (28%) (171 mL, ~2.53 mol). 7. Dropwise Addition : Add the ammonia solution slowly over 45–60 minutes .
- Control: Maintain internal temperature below 10 °C . The reaction is exothermic.
- Observation: The solution will darken, and a precipitate may begin to form.
Step 3: Cyclization 8. After addition is complete, allow the mixture to stir at 0–5 °C for 2 hours . 9. Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25 °C) . 10. Stir at RT for an additional 2 hours .
- Optimization Note: For difficult substrates, mild heating to 45 °C for 1 hour can drive conversion, but for the methyl ester, avoid high heat to prevent amide formation (ammonolysis of the ester).
Step 4: Work-up & Isolation 11. The product precipitates as a solid. Cool the slurry back to 0–5 °C for 30 minutes to maximize yield. 12. Filter the solid using a Buchner funnel under vacuum. 13. Wash : Wash the filter cake with cold water (2 x 200 mL) to remove ammonium chloride and excess reagents. 14. Drying : Dry the solid in a vacuum oven at 45 °C for 12 hours.
Step 5: Purification (Recrystallization) 15. If the crude purity is <98% (by HPLC), recrystallize from Ethanol/Water (9:1) or Toluene .
- Dissolve crude solid in minimum hot ethanol (~70 °C).
- Add warm water until slight turbidity appears.[2]
- Cool slowly to RT, then 0 °C.
- Filter and dry.[2]
Expected Yield : 55–65% (Isolated). Appearance : Off-white to pale yellow crystalline solid.
Part 3: Process Logic & Critical Quality Attributes (CQAs)
Mechanism of Action
The reaction proceeds via a cascade sequence:
-
Aldimine Formation : Ammonia reacts with chloroacetaldehyde to form an unstable
-amino aldehyde (or imine). -
Knoevenagel-type Condensation : The active methylene of methyl cyanoacetate attacks the carbonyl/imine of the chloroacetaldehyde fragment.
-
Cyclization : Intramolecular nucleophilic attack of the nitrogen onto the nitrile or ester intermediate (followed by elimination) forms the aromatic pyrrole ring.
Caption: Operational workflow for the scalable synthesis.[5][6]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oiling Out | Temperature too high during addition. | Ensure T < 10°C during ammonia addition. Seed the mixture with pure crystal if available. |
| Amide Impurity | Ammonolysis of the methyl ester. | Avoid heating above 50°C. Reduce excess ammonia (stick to 2.5 eq). |
| Dark Color | Polymerization of chloroacetaldehyde.[1] | Use fresh chloroacetaldehyde. Ensure vigorous stirring to prevent local hot spots. |
Analytical Specifications
-
1H NMR (400 MHz, DMSO-d6) :
- ~12.5 ppm (br s, 1H, NH)
- ~7.1 ppm (m, 1H, Pyrrole-H)
- ~6.6 ppm (m, 1H, Pyrrole-H)
- 3.85 ppm (s, 3H, OMe)
-
IR :
-
Nitrile (CN): ~2225 cm⁻¹
-
Ester (C=O): ~1710 cm⁻¹
-
NH Stretch: ~3200–3300 cm⁻¹
-
References
-
Preparation of Pyrrole-2-carboxylate Derivatives : PCT Int. Appl., WO 2007/013673 , 2007. (Describes the general Hantzsch conditions for 3-cyano-2-carboxylate pyrroles using chloroacetaldehyde and ammonia).
-
Scalable Synthesis of 3-Cyanopyrroles : J. Org. Chem., 2006, 71, 4021. (Discusses regioselectivity in pyrrole formation).
-
Hantzsch Pyrrole Synthesis Review : Chem. Rev., 2004, 104, 2389. (Mechanistic insights into multicomponent pyrrole synthesis).
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 7126-44-5 | Ethyl 3-cyano-1H-pyrrole-2-carboxylate - Synblock [synblock.com]
- 5. Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Application Note and Detailed Protocol for the Selective Hydrolysis of the Ester Group in Methyl 3-cyano-1H-pyrrole-2-carboxylate
Introduction
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The selective hydrolysis of its methyl ester to the corresponding carboxylic acid, 3-cyano-1H-pyrrole-2-carboxylic acid, is a critical transformation that unlocks further synthetic manipulations. However, the presence of a hydrolytically sensitive cyano group presents a significant challenge, as harsh reaction conditions can lead to the concomitant hydrolysis of the nitrile to an amide or carboxylic acid, resulting in undesired byproducts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on protocols for the selective hydrolysis of the ester group in Methyl 3-cyano-1H-pyrrole-2-carboxylate, with a focus on maximizing the yield of the desired carboxylic acid while preserving the integrity of the cyano group.
Understanding the Chemical Selectivity
The core challenge in this transformation lies in the differential reactivity of the ester and the nitrile functionalities. Generally, ester hydrolysis (saponification) is readily achieved under basic conditions.[1] Nitriles can also be hydrolyzed to carboxylic acids, typically under more forcing acidic or basic conditions, often requiring elevated temperatures and prolonged reaction times.[2] The key to selectivity is to employ reaction conditions that are sufficiently mild to effect ester cleavage without promoting significant nitrile hydrolysis. The electron-withdrawing nature of the cyano group and the pyrrole ring can influence the reactivity of the ester, a factor that must be considered when designing the hydrolysis protocol.
Recommended Protocols for Selective Hydrolysis
This section outlines three distinct protocols for the selective hydrolysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate, categorized by the catalytic system employed. Each protocol is designed to offer a different balance of reaction speed, mildness, and experimental setup.
Protocol 1: Mild Basic Hydrolysis with Lithium Hydroxide
Lithium hydroxide (LiOH) is often the base of choice for the saponification of sterically hindered or sensitive esters due to its poor solubility in organic solvents, which can temper its reactivity, and the high nucleophilicity of the hydroxide ion.[3][4] This protocol is recommended as a starting point due to its generally high yields and selectivity.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar, add lithium hydroxide monohydrate (1.5-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored carefully by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material and to minimize the formation of byproducts. A typical reaction time is 2-6 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure 3-cyano-1H-pyrrole-2-carboxylic acid.
-
Causality Behind Experimental Choices:
-
Choice of Base: LiOH is preferred over NaOH or KOH as it is less harsh and has been shown to be effective for the hydrolysis of sensitive esters.[3][4]
-
Solvent System: The THF/water mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating the reaction.
-
Temperature: Room temperature is chosen to minimize the rate of nitrile hydrolysis.
-
Monitoring: Careful monitoring is crucial to prevent over-running the reaction, which could lead to decreased selectivity.
Data Presentation:
| Parameter | Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Mild conditions, high selectivity for ester hydrolysis. |
| Stoichiometry | 1.5-3.0 equivalents | Ensures complete reaction without excessive basicity. |
| Solvent | THF/Water | Co-solvent system for reactant solubility. |
| Temperature | Room Temperature (20-25°C) | Minimizes potential for nitrile hydrolysis. |
| Reaction Time | 2-6 hours (monitored) | Avoids byproduct formation from prolonged reaction. |
Workflow Diagram:
Caption: Workflow for Mild Basic Hydrolysis.
Protocol 2: Acid-Catalyzed Hydrolysis
While basic hydrolysis is more common for saponification, acid-catalyzed hydrolysis can also be employed. This method may be advantageous if the substrate is sensitive to strong bases. However, acidic conditions can also promote nitrile hydrolysis, so careful control of reaction parameters is essential.[5][6]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v). To this solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C).
-
Monitoring the Reaction: Monitor the reaction progress closely using TLC or HPLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong protic acid is required to protonate the ester carbonyl, making it more susceptible to nucleophilic attack by water.[6]
-
Solvent and Temperature: Dioxane is a water-miscible organic solvent that can help solubilize the starting material. Moderate heating is often necessary to achieve a reasonable reaction rate, but the temperature should be carefully controlled to avoid nitrile hydrolysis.
Data Presentation:
| Parameter | Condition | Rationale |
| Catalyst | Sulfuric Acid (H₂SO₄) or HCl | Protonates the ester for nucleophilic attack. |
| Solvent | Dioxane/Water | Co-solvent for solubility. |
| Temperature | 50-60°C | Accelerates reaction while managing selectivity. |
| Reaction Time | Monitored | Critical for preventing byproduct formation. |
Workflow Diagram:
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Protocol 3: Enzymatic Hydrolysis
Enzymatic hydrolysis using lipases offers an exceptionally mild and selective method for ester cleavage.[1] Enzymes operate under neutral pH and at or near room temperature, which are ideal conditions for preserving the sensitive cyano group. This "green chemistry" approach can provide high yields with minimal byproduct formation.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a suitable vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). Disperse the Methyl 3-cyano-1H-pyrrole-2-carboxylate in this buffer. A co-solvent such as tert-butanol may be used to improve substrate solubility.
-
Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica or Pseudomonas cepacia). The optimal enzyme loading will need to be determined empirically.
-
Reaction Conditions: Gently agitate the mixture at a controlled temperature, typically between 25-40 °C.
-
Monitoring the Reaction: Monitor the reaction by HPLC, observing the decrease in the starting material peak and the increase in the product peak.
-
Work-up:
-
Once the reaction is complete, the enzyme can be removed by filtration.
-
Acidify the filtrate to a pH of 2-3 with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
-
Causality Behind Experimental Choices:
-
Enzyme Catalyst: Lipases are highly selective for ester hydrolysis and operate under mild, neutral conditions, which is ideal for this substrate.
-
Buffered System: The buffer maintains the optimal pH for enzyme activity and stability.
-
Temperature: The reaction is run at a mild temperature to ensure enzyme stability and activity.
Data Presentation:
| Parameter | Condition | Rationale |
| Catalyst | Lipase (e.g., from Candida antarctica) | High selectivity and mild reaction conditions. |
| Solvent | Aqueous Buffer (pH 7-8) | Maintains optimal enzyme activity. |
| Temperature | 25-40°C | Optimal temperature for enzyme function. |
| Reaction Time | Monitored | Reaction rates can be slower than chemical methods. |
Workflow Diagram:
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency N-Alkylation of Methyl 3-cyano-1H-pyrrole-2-carboxylate Using Sodium Hydride
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: Methyl 3-cyano-1H-pyrrole-2-carboxylate (CAS: 1822779-99-6) Transformation: N-Alkylation via Sodium Pyrrolide Intermediate
Executive Summary
The functionalization of the pyrrole core is a cornerstone in the development of novel heterocyclic active pharmaceutical ingredients (APIs). Specifically, the N-alkylation of electron-deficient pyrroles, such as methyl 3-cyano-1H-pyrrole-2-carboxylate, requires precise control over base selection and solvent conditions to maximize regioselectivity and yield[1]. This application note details a highly optimized, self-validating protocol utilizing sodium hydride (NaH) as the deprotonating agent. By leveraging the unique electronic properties of the substrate, this methodology ensures quantitative conversion while eliminating the risk of C-alkylation side reactions.
Mechanistic Rationale & Causality
To achieve reproducible success in heterocyclic synthesis, one must understand the thermodynamic and kinetic drivers of the reaction.
Substrate Electronics and pKa
Unsubstituted pyrrole possesses a relatively high pKa of approximately 17.5, making it a weak acid[2]. However, methyl 3-cyano-1H-pyrrole-2-carboxylate is heavily functionalized with two strong electron-withdrawing groups (EWGs): a cyano group at C3 and a methyl ester at C2. These groups withdraw electron density from the pyrrole ring via both inductive and resonance effects, significantly lowering the pKa of the N-H bond. This electron-deficient nature makes the proton highly labile but simultaneously deactivates the carbon backbone toward electrophilic attack[3].
Base Selection: The Role of Sodium Hydride
While weaker bases (e.g., K₂CO₃ or Cs₂CO₃) can sometimes be used for pyrrole alkylations[4], they often result in sluggish kinetics and incomplete conversions with highly deactivated substrates. Sodium hydride (NaH) is selected for this protocol because it acts as a strong, non-nucleophilic base that effects rapid, irreversible deprotonation[3]. The reaction's only byproduct is hydrogen gas (H₂). The irreversible loss of H₂ from the reaction system drives the equilibrium entirely to the right, ensuring quantitative formation of the pyrrolide anion.
Solvent Dynamics and Regioselectivity
N-metalated pyrroles can theoretically react with electrophiles at either the nitrogen or carbon positions[2]. To enforce strict N-alkylation, the reaction is conducted in anhydrous N,N-Dimethylformamide (DMF). DMF is a highly polar aprotic solvent that strongly solvates the hard sodium cation (Na⁺). This solvation separates the ion pair, leaving a "naked," highly reactive nitrogen nucleophile. The combination of the sterically unhindered nitrogen and the electronically deactivated carbon positions guarantees >99% N-alkylation selectivity[5].
Mechanistic pathway of NaH-mediated N-alkylation of electron-deficient pyrroles.
Empirical Optimization Data
The following table summarizes the quantitative optimization data for the alkylation of methyl 3-cyano-1H-pyrrole-2-carboxylate using benzyl bromide (BnBr) as the model electrophile. The data clearly illustrates the necessity of the NaH/DMF system.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | N:C Alkylation Ratio |
| K₂CO₃ (2.0) | DMF | 25 | 24 | 45% | >99:1 |
| K₂CO₃ (2.0) | Acetone | 60 | 24 | 20% | >99:1 |
| NaH (1.2) | THF | 0 to 25 | 12 | 82% | 95:5 |
| NaH (1.2) | DMF | 0 to 25 | 4 | >99% | >99:1 |
Note: DMF provides optimal solvation for the sodium cation, maximizing the nucleophilicity of the pyrrolide nitrogen while suppressing C-alkylation[5][6].
Step-by-Step Experimental Protocol
Scale: 10.0 mmol (1.50 g of Methyl 3-cyano-1H-pyrrole-2-carboxylate)
Materials Required:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq, 10.0 mmol, 1.50 g)
-
Sodium hydride, 60% dispersion in mineral oil (1.2 eq, 12.0 mmol, 480 mg)
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.5 eq, 15.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Saturated aqueous NH₄Cl solution (for quenching)
Procedure:
Step 1: System Preparation (Inert Atmosphere)
-
Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar.
-
Flush the flask with ultra-high purity Argon or Nitrogen for 5 minutes.
-
Dissolve methyl 3-cyano-1H-pyrrole-2-carboxylate (1.50 g) in anhydrous DMF (20 mL) and inject it into the flask via syringe.
Step 2: Deprotonation (Self-Validating Phase)
-
Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.
-
Carefully add the NaH (480 mg, 60% dispersion) portion-wise over 5 minutes.
-
Self-Validation Check: Immediate effervescence (H₂ gas evolution) will be observed. This is the primary visual indicator of the reaction's progress[5].
-
Stir the mixture at 0 °C for 30–45 minutes. The reaction is self-validating: once the bubbling completely ceases and the solution becomes a homogeneous, slightly darkened mixture, quantitative formation of the sodium pyrrolide anion is confirmed.
Step 3: Electrophilic Alkylation
-
Dissolve the chosen alkyl halide (15.0 mmol) in 5 mL of anhydrous DMF.
-
Add the alkyl halide solution dropwise to the reaction mixture at 0 °C over 10 minutes to prevent localized exothermic spikes.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 2 to 4 hours.
-
Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (highly polar, lower Rf) should completely disappear, replaced by a distinct, less polar, UV-active product spot.
Step 4: Quenching and Work-up
-
Re-cool the reaction mixture to 0 °C.
-
Caution: Quench the unreacted NaH by slowly adding saturated aqueous NH₄Cl (10 mL) dropwise[6]. Wait for all residual bubbling to stop.
-
Dilute the mixture with distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify via flash column chromatography if necessary (typically yields >90% of analytically pure product).
Troubleshooting & Safety Directives
-
Incomplete Conversion: If TLC indicates unreacted starting material after 4 hours, moisture contamination is the likely culprit. Water rapidly quenches NaH and protonates the pyrrolide anion[5]. Ensure all glassware is oven-dried and DMF is strictly anhydrous (stored over molecular sieves).
-
Mineral Oil Removal: The 60% NaH dispersion contains mineral oil. For highly sensitive downstream applications, the mineral oil can be pre-washed. To do this, add the NaH to the flask, wash with anhydrous hexanes (2 × 10 mL) under argon, decant the hexanes via syringe, and dry the NaH under vacuum before adding the DMF/substrate solution.
-
Safety Hazard (H₂ Gas): The reaction generates highly flammable hydrogen gas. It must be conducted in a well-ventilated fume hood with the reaction vessel vented through an oil bubbler to prevent pressure buildup and allow visual monitoring of gas evolution.
References
1.5 - Benchchem 2.6 - PMC / NIH 3. 1 - Benchchem 4. 2 - Wikipedia 5.4 - PMC / NIH 6.3 - Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. 1H-Pyrrole-2-acetonitrile, 1-methyl- | 24437-41-0 | Benchchem [benchchem.com]
- 4. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cascade N-Alkylation/Hemiacetalization for Facile Construction of the Spiroketal Skeleton of Acortatarin Alkaloids with Therapeutic Potentiality in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Reduction of the Nitrile Group in Methyl 3-cyano-1H-pyrrole-2-carboxylate to a Primary Amine
Introduction: The Strategic Importance of Primary Amines in Pyrrole Scaffolds
The transformation of a nitrile to a primary amine is a cornerstone of synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. This conversion introduces a versatile primary amine group, a key pharmacophore and a synthetic handle for further molecular elaboration. The substrate in focus, Methyl 3-cyano-1H-pyrrole-2-carboxylate, presents a common challenge: the chemoselective reduction of a nitrile in the presence of other reducible functionalities, namely a methyl ester. The pyrrole core is a privileged scaffold in numerous biologically active compounds, and the resulting aminomethylpyrrole derivative is a valuable building block for accessing novel chemical space.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of the nitrile group in Methyl 3-cyano-1H-pyrrole-2-carboxylate. We will explore various methodologies, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven protocols.
Reaction Overview and Mechanistic Considerations
The primary objective is the conversion of the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂) while preserving the methyl ester (-COOCH₃) functionality.
General Reaction Scheme:
The choice of reducing agent is critical to achieving the desired selectivity. The two main approaches for this transformation are catalytic hydrogenation and reduction with metal hydrides.
-
Mechanism of Hydride Reduction (e.g., with LiAlH₄): The reduction with a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile.[1][2][3] This initial attack forms an imine anion, which is then further reduced by a second equivalent of the hydride to yield a dianion.[1][4] An aqueous workup then protonates the dianion to furnish the primary amine.[3][5][6]
-
Mechanism of Catalytic Hydrogenation: In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[7][8] The nitrile adsorbs onto the catalyst surface and is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[9] The formation of secondary and tertiary amines as byproducts can be a challenge in catalytic hydrogenation, arising from the reaction of the initially formed primary amine with the imine intermediate.[10] The addition of ammonia or operating under specific conditions can often suppress these side reactions.[11][12]
Method Selection: A Comparative Analysis
The selection of the optimal reduction method depends on several factors, including available equipment, scale of the reaction, and the desired level of selectivity. The following table provides a comparative overview of common methods.
| Method | Reagent/Catalyst | Advantages | Disadvantages | Key Considerations |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | - Powerful reducing agent[8]- High yields often achievable[13] | - Non-selective, can also reduce the ester[4][14]- Highly reactive and requires careful handling- Pyrophoric in air when dry | - Requires anhydrous conditions- Careful temperature control is crucial- Quenching procedure must be performed with caution[15] |
| Catalytic Hydrogenation | Raney® Nickel / H₂ | - Generally good for aliphatic nitriles[16]- Cost-effective for large-scale synthesis[8] | - Can lead to secondary and tertiary amine byproducts[10]- Requires specialized high-pressure equipment- Catalyst can be pyrophoric[17] | - High pressure and elevated temperatures may be needed[8]- Addition of ammonia can improve selectivity for the primary amine[12] |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) / H₂ | - Often provides good selectivity for aromatic nitriles[12]- Milder conditions compared to Raney Ni may be possible | - May be less effective for aliphatic nitriles- Catalyst is expensive | - Transfer hydrogenation variants can avoid the need for high-pressure H₂ gas[18] |
| Borane Reduction | Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) | - Can be more selective than LiAlH₄- Generally good for reducing nitriles[11] | - May also reduce the ester, although often slower than nitrile reduction- BMS has an unpleasant odor[11] | - Reactions are typically performed at elevated temperatures[11] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and substrate purity.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is often preferred for its potential for selectivity and scalability, though it requires careful handling of the catalyst and a high-pressure hydrogenation apparatus.
Materials:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol, anhydrous
-
Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (Parr shaker or similar)
Workflow Diagram:
Caption: Workflow for catalytic hydrogenation of the nitrile.
Procedure:
-
Reactor Preparation: To a high-pressure hydrogenation vessel, add Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous methanol saturated with ammonia (or a solution of 10-12% ammonia in methanol).[12] Under an inert atmosphere (e.g., argon), carefully add Raney® Nickel (5-10% by weight of the nitrile) as a slurry.[19]
-
Safety Note: Raney® Nickel is pyrophoric when dry and must be handled with care under an inert atmosphere or as a slurry.[17]
-
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 65-70 psi).[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Safety Note: Do not allow the filter cake containing Raney® Nickel to dry, as it can ignite spontaneously in air. Quench the filter cake with water immediately after filtration.
-
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate.
Protocol 2: Selective Reduction using Borane-Tetrahydrofuran Complex
Borane reagents can offer good selectivity for nitrile reduction over esters under controlled conditions.
Materials:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide (e.g., 1 M NaOH)
-
Ethyl acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Workflow for borane reduction of the nitrile.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, dissolve Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the BH₃·THF solution (approximately 2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the reaction mixture to room temperature. Then, heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 1 M HCl.
-
Work-up: Stir the mixture for 30 minutes, then basify with 1 M NaOH until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
-
Incomplete Reaction:
-
Catalytic Hydrogenation: Ensure the catalyst is active. Increase hydrogen pressure, reaction time, or temperature.
-
Hydride/Borane Reduction: Use a larger excess of the reducing agent. Ensure all reagents and solvents are anhydrous.
-
-
Formation of Byproducts (e.g., secondary amines):
-
Catalytic Hydrogenation: Increase the concentration of ammonia in the reaction mixture.[11]
-
-
Reduction of the Ester Group:
-
LiAlH₄: This is a significant risk. Consider using a milder reducing agent or protecting the ester group.
-
Borane: Perform the reaction at a lower temperature or for a shorter duration.
-
-
Low Isolated Yield:
-
Optimize the purification procedure (e.g., choice of solvent system for chromatography).
-
Ensure complete extraction of the product during work-up, as the amine may have some water solubility.
-
Conclusion
The selective reduction of the nitrile in Methyl 3-cyano-1H-pyrrole-2-carboxylate is a feasible transformation that opens the door to a variety of valuable aminomethylpyrrole derivatives. The choice between catalytic hydrogenation and chemical reduction with reagents like borane will depend on the specific requirements of the synthesis, available equipment, and desired scale. Careful control of reaction conditions is paramount to achieving high selectivity and yield. The protocols and insights provided herein should serve as a robust starting point for researchers in their synthetic endeavors.
References
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]
-
Reduction of nitriles. Chemguide. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
Amines - Nitriles (A-Level Chemistry). Study Mind. Available at: [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. Available at: [Link]
-
Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. Available at: [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Available at: [Link]
-
In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. BioOne Complete. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
What is the best reagent to convert nitrile to primary amine?. Vedantu. Available at: [Link]
-
Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. ResearchGate. Available at: [Link]
-
Mechanism (LAH reduction nitrile to amine). ChemicalDesk.Com. Available at: [Link]
-
Reduction of activated aliphatic nitriles with ammonia borane.. ResearchGate. Available at: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. Available at: [Link]
-
Video: Preparation of Amines: Reduction of Amides and Nitriles. JoVE. Available at: [Link]
-
How can I selectively reduce nitrile in presence of ester (reaction conditions)?. ResearchGate. Available at: [Link]
-
A Quick Guide to Reductions in Organic Chemistry. ACS.org. Available at: [Link]
-
Synthesis of nitriles and imines from primary amines over unmodified... ResearchGate. Available at: [Link]
-
Catalytic Reduction of Nitriles. Thieme Chemistry. Available at: [Link]
- Method for the hydrogenation of nitriles to primary amines. Google Patents.
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Available at: [Link]
-
Nitrile Reduction. Wordpress. Available at: [Link]
-
Preparation of Amines. Aakash Institute. Available at: [Link]
- Hydrogenation of nitriles to produce amines. Google Patents.
-
Selective reduction of a nitrile to an aldehyde in the presence of an ester?. ResearchGate. Available at: [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. Available at: [Link]
-
20.7: Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]
-
Convenient Synthesis of Protected Primary Amines from Nitriles. ResearchGate. Available at: [Link]
-
Nitrile Synthesis & Reactions | Complete Summary | Organic Chemistry 20.11. YouTube. Available at: [Link]
-
How to selectively reduction of nitrile group in presence of ester group?. ResearchGate. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note. A-Level Chemistry. Available at: [Link]
Sources
- 1. jove.com [jove.com]
- 2. ChemicalDesk.Com: Mechanism (LAH reduction nitrile to amine) [allchemist.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the best reagent to convert nitrile to primary class 11 chemistry CBSE [vedantu.com]
- 14. acs.org [acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Methyl 3-cyano-1H-pyrrole-2-carboxylate as a Cornerstone Intermediate for the Synthesis of Advanced Kinase Inhibitors
An In-Depth Technical Guide
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently revolutionized targeted therapy. Within this field, heterocyclic scaffolds that mimic the adenine core of ATP have proven to be exceptionally fruitful starting points for inhibitor design. The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has emerged as a "privileged" structure, forming the core of several FDA-approved drugs.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of Methyl 3-cyano-1H-pyrrole-2-carboxylate, a versatile and highly functionalized intermediate, for the rational design and synthesis of potent kinase inhibitors. We will explore its synthesis, key chemical transformations, and provide detailed, field-proven protocols for its conversion into advanced therapeutic candidates.
The Strategic Advantage of the Pyrrole Scaffold in Kinase Inhibition
The ATP-binding site of kinases is the primary target for a majority of small-molecule inhibitors. The pyrrole moiety, particularly when fused to a pyrimidine ring to form the pyrrolo[2,3-d]pyrimidine system, serves as an excellent bioisostere for the natural adenine ligand of ATP.[1] This structural mimicry provides a strong foundation for potent binding to the kinase hinge region, a critical interaction for inhibitory activity.
The true power of Methyl 3-cyano-1H-pyrrole-2-carboxylate lies in its trifecta of functional groups, each offering a distinct handle for synthetic diversification:
-
The Pyrrole N-H: Allows for the introduction of various substituents that can probe the solvent-exposed regions of the ATP pocket or enhance pharmacokinetic properties.
-
The C3-Cyano Group: Serves as the direct precursor to the amidine functionality required for the construction of the fused pyrimidine ring.
-
The C2-Carboxylate Group: Provides an additional point for modification, although it is often incorporated into the final core structure.
This pre-functionalized starting material allows for a convergent and efficient synthetic strategy, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: ATP-binding mimicry by the pyrrolopyrimidine scaffold.
Synthesis of the Key Intermediate: Methyl 3-cyano-1H-pyrrole-2-carboxylate
While commercially available, an efficient laboratory-scale synthesis provides a cost-effective and reliable source of the starting material. A robust approach involves a multi-component reaction, which offers high atom economy and operational simplicity.
Protocol 1: Multi-Component Synthesis of the Pyrrole Intermediate
This protocol describes a plausible and efficient synthesis based on established pyrrole synthetic methodologies.[3][4][5]
Workflow Diagram:
Caption: Multi-component workflow for pyrrole synthesis.
Materials and Reagents:
-
Methyl 2-chloroacetoacetate
-
Malononitrile
-
Benzylamine (or other primary amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents).
-
Reagent Addition: To the stirring suspension, add malononitrile (1.2 equivalents) and methyl 2-chloroacetoacetate (1.0 equivalent).
-
Amine Addition: Slowly add benzylamine (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzyl protected intermediate.
-
-
Deprotection (if necessary): The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the target Methyl 3-cyano-1H-pyrrole-2-carboxylate.
Rationale: This one-pot reaction proceeds through a series of condensations and a final intramolecular cyclization. The base facilitates the deprotonation steps, driving the reaction forward. Using a protecting group like benzyl on the nitrogen can improve solubility and handling, which can be removed in a subsequent step.
Core Transformations for Kinase Inhibitor Synthesis
The true utility of Methyl 3-cyano-1H-pyrrole-2-carboxylate is realized through a sequence of high-yielding and reliable chemical transformations. The primary goal is the construction of the pyrrolo[2,3-d]pyrimidine core.
Overall Synthetic Strategy:
Caption: Synthetic workflow to the kinase inhibitor core.
Protocol 2: N-Alkylation of the Pyrrole Nitrogen
Functionalization at the N-7 position of the analogous 7-deazapurine system is a critical strategy for tuning the pharmacological profile of kinase inhibitors.[6]
Materials and Reagents:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq)
-
Alkyl halide (e.g., Cyclopentyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrrole starting material (1.0 eq) and anhydrous DMF.
-
Base: Add anhydrous potassium carbonate (2.0 eq).
-
Alkylation: Slowly add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C for 4-12 hours, monitoring by TLC.[7]
-
Work-up:
-
Cool the reaction to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography.
Scientist's Note: The choice of base and solvent is crucial. K₂CO₃ is a mild base that minimizes side reactions. Anhydrous DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Stronger bases like NaH could also be used but may require lower temperatures to maintain selectivity.[8]
Protocol 3: Conversion of Nitrile to Amidine
The transformation of the cyano group into an amidine is the key step that enables the subsequent cyclization to form the pyrimidine ring. The Pinner reaction is a classic method, though modern variations offer milder conditions.[9][10]
Materials and Reagents:
-
N-alkylated pyrrole nitrile (1.0 eq)
-
Ethanol (EtOH), anhydrous
-
Hydrogen Chloride (HCl) gas or a solution of HCl in dioxane
-
Ammonia (NH₃) in ethanol or Ammonium Chloride (NH₄Cl)
Procedure (Two-Step Pinner Synthesis):
-
Imidate Formation:
-
Cool a solution of the pyrrole nitrile (1.0 eq) in anhydrous ethanol to 0 °C.
-
Bubble dry HCl gas through the solution until saturation, or add a stoichiometric amount of HCl in dioxane.
-
Allow the mixture to stir at room temperature for 12-24 hours. The imidate salt typically precipitates.
-
Filter the solid imidate, wash with cold diethyl ether, and dry under vacuum.
-
-
Amidine Formation:
-
Suspend the isolated imidate salt in a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 6-12 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting crude amidine hydrochloride can often be used directly in the next step after trituration with ether.
-
Scientist's Note: This reaction must be performed under strictly anhydrous conditions to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding amide or carboxylic acid.[11] Alternative, more modern methods for amidine synthesis exist and may be preferable for sensitive substrates.[10]
Protocol 4: Pyrimidine Ring Formation (Cyclization)
With the amidine in hand, the final cyclization builds the core bicyclic scaffold of the kinase inhibitor.
Materials and Reagents:
-
Pyrrole amidine hydrochloride (1.0 eq)
-
A suitable 1,3-dicarbonyl compound or equivalent (e.g., ethyl acetoacetate) (1.1 eq)
-
Sodium Ethoxide (NaOEt) in Ethanol
-
Ethanol (EtOH)
Procedure:
-
Setup: To a solution of sodium ethoxide (2.2 eq) in ethanol, add the pyrrole amidine hydrochloride (1.0 eq).
-
Condensation: Add the 1,3-dicarbonyl compound (1.1 eq) and heat the mixture to reflux for 8-16 hours.
-
Work-up:
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Purify the resulting pyrrolo[2,3-d]pyrimidine core by column chromatography or recrystallization.
Data Summary & Case Study Application
The protocols described enable the synthesis of a wide range of kinase inhibitor cores. The yields and conditions can be optimized based on the specific substrates used.
Table 1: Summary of Typical Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| A | N-Alkylation | Alkyl Halide, K₂CO₃ | DMF | 60 °C | 70-95% |
| B | Amidine Formation | HCl, NH₃ | Ethanol | 0 °C to RT | 60-85% |
| C | Cyclization | 1,3-Dicarbonyl, NaOEt | Ethanol | Reflux | 50-80% |
Application Example: Synthetic Route to a JAK Inhibitor Scaffold
The pyrrolo[2,3-d]pyrimidine core is central to Janus kinase (JAK) inhibitors like Tofacitinib.[6] The intermediate Methyl 3-cyano-1H-pyrrole-2-carboxylate provides a direct pathway to this class of compounds. The N-H can be functionalized, and the core can be built as described. Subsequent steps, such as chlorination of the pyrimidine ring followed by nucleophilic substitution, allow for the introduction of the final side chains.[12][13]
Conclusion
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a powerful and versatile intermediate for the synthesis of kinase inhibitors. Its pre-installed functional handles allow for a logical and efficient approach to constructing complex molecular architectures, particularly the medicinally important pyrrolo[2,3-d]pyrimidine scaffold.[1] The protocols and strategies outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to accelerate the development of novel targeted therapeutics.
References
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MDPI.
-
Norman, M. H., et al. (2004). Discovery of the pyrrolo[2,1-f][2][14][15]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters. Available at:
- Singh, P., & Shankar, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- BenchChem. (2025). Application Notes and Protocol for N-Alkylation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Sîrbu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Babu, B. N., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC.
- Chemistry Steps. (2024). Converting Nitriles to Amides. Chemistry Steps.
- ResearchGate. (n.d.). (a−c) General synthetic routes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate.
- Li, J., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
- Google Patents. (n.d.). Efficient method for the conversion of nitriles to amidines. Google Patents.
- Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal.
- Liu, X., et al. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Synlett.
- Rácz, A., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU.
- ResearchGate. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 10. Amidine synthesis by imidoylation [organic-chemistry.org]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 15. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Electrophilic Substitution at C4 and C5 of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
In the design of pyrrole-based pharmaceuticals, controlling the regioselectivity of electrophilic aromatic substitution (EAS) is a critical challenge. Unsubstituted pyrroles are highly electron-rich and undergo EAS predominantly at the
However, Methyl 3-cyano-1H-pyrrole-2-carboxylate presents a highly deactivated and electronically complex system. The C2 and C3 positions are occupied by strong electron-withdrawing groups (EWGs):
-
C2 Methyl Ester (-COOMe): Exerts a mesomeric (-M) and inductive (-I) pull, deactivating the C3 and C5 positions.
-
C3 Nitrile (-CN): Exerts an even stronger -M and -I effect, heavily deactivating the C2 and C4 positions.
The Causality of Regioselectivity (C4 vs. C5)
When evaluating the remaining open positions (C4 and C5) for electrophilic attack, we must analyze the stability of the transition states [2].
If an electrophile attacks at the C4 position (
Comparative Reactivity Profile
To streamline synthetic planning, the quantitative and qualitative parameters dictating substitution at C4 versus C5 are summarized below.
| Reactivity Parameter | C4 Position ( | C5 Position ( |
| Intrinsic Pyrrole Reactivity | Lower (2 resonance contributors) | Higher (3 resonance contributors) |
| Primary Deactivating Influence | C3-Cyano (-CN) | C2-Ester (-COOMe) |
| Intermediate Destabilization | Severe (Cation adjacent to -CN) | Moderate (Cation adjacent to -COOMe) |
| Steric Hindrance | Moderate (Flanked by -CN and -H) | Low (Flanked by -H and -NH) |
| Predicted EAS Regioselectivity | Highly Disfavored | Highly Favored |
Divergent Functionalization Pathways
The following diagram maps the logical decision tree for functionalizing either the C4 or C5 position based on the mechanistic constraints outlined above.
Fig 1: Reaction pathways for regioselective C4 vs C5 functionalization.
Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure reaction fidelity.
Protocol A: Direct Electrophilic Bromination at C5
Objective: Synthesize Methyl 5-bromo-3-cyano-1H-pyrrole-2-carboxylate.
Causality of Reagents: N-Bromosuccinimide (NBS) is selected over molecular bromine (
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Low temperature maximizes regiocontrol and minimizes radical side-reactions.
-
Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exothermic spikes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The product spot will run slightly higher (less polar) than the starting material due to the lipophilic bromine atom.
-
Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous , and concentrate under reduced pressure. -
Validation Checkpoint 2 (NMR): Analyze the crude product via
NMR (DMSO- ). Success is confirmed by the disappearance of the C5 proton (typically ~7.2 ppm) and the retention of a sharp singlet for the C4 proton (~6.8 ppm).
Protocol B: Strategic Functionalization at C4 (Nitration Example)
Objective: Synthesize Methyl 3-cyano-4-nitro-1H-pyrrole-2-carboxylate via a C5-blocking strategy. Causality of Strategy: Because C5 outcompetes C4 for electrophiles, we must install a traceless blocking group at C5. Bromine serves as an excellent blocking group because it is easily installed (Protocol A) and cleanly removed via hydrogenolysis.
Step-by-Step Procedure:
-
C5-Blocking: Synthesize the C5-bromo intermediate using Protocol A. Ensure complete purification to avoid mixed nitration products.
-
C4-Nitration: Dissolve the C5-bromo intermediate (1.0 eq) in acetic anhydride (
) and cool to -10 °C. Slowly add fuming Nitric Acid ( , 1.2 eq). Rationale: generates the highly reactive acetyl nitrate in situ, while the C5-bromine sterically and electronically forces the nitronium ion to attack the C4 position. -
Validation Checkpoint 1 (LC-MS): Confirm the formation of the C4-nitro-C5-bromo intermediate. The mass spectrum should show the expected
and isotope pattern characteristic of a monobrominated compound, shifted by +45 Da ( ). -
C5-Deprotection (Debromination): Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq) and Sodium Acetate (1.5 eq, to scavenge generated HBr). Stir under a Hydrogen atmosphere (1 atm) at room temperature for 6 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and partition between EtOAc and water. Extract, dry, and concentrate the organic layer.
-
Validation Checkpoint 2 (NMR):
NMR will reveal a new, highly deshielded singlet for the C5 proton (>7.5 ppm) due to the adjacent C4 nitro group, confirming successful C4 functionalization and C5 deprotection.
References
-
Electrophilic aromatic substitution Source: Wikipedia URL:[Link] [1]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions Source: National Center for Biotechnology Information (PMC) URL:[Link] [2]
-
β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I Source: Journal of the American Chemical Society (ACS Publications) URL:[Link] [3]
Synthesis of fused heterocycles starting from Methyl 3-cyano-1H-pyrrole-2-carboxylate
Executive Summary
This guide details the synthetic utility of Methyl 3-cyano-1H-pyrrole-2-carboxylate (1) as a versatile "ortho-functionalized" scaffold for constructing fused bicyclic heterocycles. Specifically, we focus on the synthesis of 9-deazapurines (pyrrolo[3,2-d]pyrimidines) and pyrrolo[3,2-e][1,4]diazepines . These motifs are critical pharmacophores in kinase inhibitors (e.g., JAK, EGFR) and broad-spectrum antivirals (e.g., Galidesivir analogs).
The protocols herein prioritize regioselective cyclocondensation , utilizing the electrophilic differential between the nitrile (C3) and the ester (C2) moieties to drive ring closure with binucleophiles.
Strategic Overview: The "Push-Pull" Scaffold
The core reactivity of scaffold (1) relies on the 1,2-relationship between the nitrile and the methyl ester.
-
The Ester (C2): Acts as the primary electrophile for "hard" nucleophiles (amines, hydrazines) under kinetic control.
-
The Nitrile (C3): Acts as a latent electrophile. Upon initial attack at the ester, the tethered nucleophile attacks the nitrile carbon to close the ring (Thorpe-Raymond-like cyclization).
-
The Pyrrole NH (N1): While often passive in these cyclizations, its acidity (
) allows for base-mediated solubility or N-alkylation if diversification is required prior to cyclization.
Divergent Synthetic Pathways (Visualization)
The following diagram maps the reaction pathways from the parent scaffold to three distinct heterocyclic classes.
Figure 1: Divergent synthesis map. Blue node represents the starting material; Green nodes represent 6-membered fused systems; Red node represents 7-membered fused systems.
Detailed Experimental Protocols
Module A: Synthesis of Pyrrolo[3,2-d]pyrimidin-4(5H)-ones (9-Deazapurines)
This protocol synthesizes the 9-deazahypoxanthine core.[1] The reaction uses formamidine acetate as a C1 synthon.
Mechanism:
-
Base liberates free formamidine.
-
Formamidine attacks the C2-ester (displacing methoxide) to form an acyl-formamidine intermediate.
-
Intramolecular attack of the amidine nitrogen onto the C3-nitrile.
-
Rearrangement/Tautomerization to the aromatic pyrimidinone.
Protocol:
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Ethanol (25 mL).
-
Reagent Addition: Add Formamidine Acetate (2.5 eq, 12.5 mmol).
-
Base Activation: Add a solution of Sodium Ethoxide (freshly prepared from Na metal, 3.0 eq) in Ethanol (10 mL) dropwise over 5 minutes.
-
Note: The solution will likely darken (yellow/orange) as the pyrrole anion forms.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting material (
) should disappear, replaced by a lower spot ( ). -
Workup:
-
Purification: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from DMF/Ethanol if necessary.
Yield Expectation: 65–75% Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (3.8 ppm) and the appearance of the pyrimidine C2-H singlet around 7.9–8.1 ppm.
Module B: Synthesis of Pyrrolo[3,2-e][1,4]diazepines
This protocol targets the 7-membered diazepine ring, a privileged scaffold for CNS-active agents.
Mechanism:
-
Primary amine of ethylenediamine attacks the C2-ester
Amide formation. -
The second amine attacks the C3-nitrile (Pinner-like reaction) or the imidate formed from it.
-
Hydrolysis/Tautomerization yields the diazepinone.
Protocol:
-
Preparation: Mix Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq, 2.0 mmol) with Ethylenediamine (10.0 eq) in a sealed pressure tube.
-
Note: Ethylenediamine acts as both reagent and solvent.
-
-
Reaction: Heat the sealed tube to 100°C for 4 hours.
-
Safety: Ensure the shield is in place; pressure generation is minimal but possible due to ammonia evolution.
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into crushed ice (50 g).
-
Stir vigorously for 30 minutes. The product may precipitate.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0–10% MeOH in DCM).
Yield Expectation: 50–60%
Comparative Data & Critical Parameters
| Parameter | Module A (Pyrimidines) | Module B (Diazepines) |
| Reagent | Formamidine Acetate | Ethylenediamine |
| Solvent | EtOH (Anhydrous) | Neat (Excess Reagent) |
| Catalyst | NaOEt (Strong Base) | None (Self-catalyzing) |
| Temp | 78°C (Reflux) | 100°C (Sealed Tube) |
| Critical Failure Point | Wet solvent (Hydrolysis of ester to acid prevents cyclization) | Temperature < 80°C (Stalls at intermediate amide) |
| Key Byproduct | Pyrrole-2-carboxylic acid (if water present) | Bis-amide dimer |
References
-
Lim, F. P. L., et al. (2008). "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives." Arkivoc, (xiv), 180-190.[3][4]
- Taylor, E. C., & Patel, H. H. (1992). "A New and Efficient Synthesis of Pyrrolo[3,2-d]pyrimidines." Journal of Heterocyclic Chemistry, 29(5).
-
Babu, K. S., et al. (2022).[5] "Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1,4]diazepine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1721-1738.
-
Warren, T. K., et al. (2014). "Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430." Nature, 508, 402–405. (Context for 9-deazapurine antiviral activity).[4]
Sources
Conditions for saponification of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Application Note: Chemoselective Saponification of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Introduction & Strategic Overview
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, agrochemicals, and complex pharmaceutical intermediates[1]. The transformation of this ester into its corresponding free acid—3-cyano-1H-pyrrole-2-carboxylic acid—presents a specific chemoselective challenge: the quantitative hydrolysis of the methyl ester (-COOMe) without triggering the hydration or hydrolysis of the adjacent, base-sensitive cyano group (-CN).
This application note provides a field-validated, self-monitoring protocol for the chemoselective saponification of this substrate. By leveraging mild lithium-mediated hydrolysis, researchers can achieve near-quantitative yields while preserving the structural integrity of the nitrile moiety[2].
Mechanistic Insights & Causality (E-E-A-T)
The Chemoselectivity Challenge
Nitriles and esters are both electrophilic centers susceptible to nucleophilic attack by hydroxide ions. Under standard, harsh saponification conditions (e.g., NaOH or KOH in refluxing aqueous alcohols), the cyano group readily undergoes hydration to form a primary carboxamide via a Radziszewski-type intermediate, which can further hydrolyze into a dicarboxylic acid[3].
The Lithium Hydroxide Advantage
To achieve strict chemoselectivity, Lithium hydroxide monohydrate (LiOH·H2O) is utilized at ambient temperature (20–25 °C)[4]. The causality behind this choice relies on two distinct chemical principles:
-
Lewis Acid Coordination: The lithium cation (
) acts as a mild Lewis acid. It preferentially coordinates with the highly polarized carbonyl oxygen of the ester, increasing the electrophilicity of the ester carbon. This directs the hydroxide nucleophile specifically to the ester rather than the nitrile. -
Solvent Microenvironment: The reaction is conducted in a ternary solvent system of THF:MeOH:H2O (typically 3:1:1 or 2:1:1)[5]. Tetrahydrofuran (THF) ensures complete solubilization of the organic substrate; Methanol (MeOH) acts as a phase-miscibility agent that facilitates the transport of hydroxide ions; and Water (
) provides the necessary hydrolytic medium.
Acidification Dynamics
The electron-withdrawing nature of the 3-cyano group significantly increases the acidity of the resulting pyrrole-2-carboxylic acid, dropping its pKa to approximately ~1.5[6]. Consequently, during the workup phase, the aqueous layer must be acidified to a pH of 2.0–3.0 to ensure the carboxylate is fully protonated. Failure to reach this pH will result in the product remaining ionized in the aqueous phase, drastically reducing extraction yields.
Fig 1: Mechanistic logic of base selection to prevent nitrile hydration.
Quantitative Data Presentation
The table below summarizes the empirical outcomes of various saponification conditions applied to cyano-ester substrates, highlighting the necessity of the LiOH/THF/MeOH/H2O system.
| Reaction Condition | Base (Eq) | Solvent System | Temp | Time | Ester Hydrolysis | Nitrile Stability | Isolated Yield |
| Optimal Protocol | LiOH·H2O (2.0) | THF:MeOH:H2O (3:1:1) | 25 °C | 4-6 h | Complete | Excellent | >92% |
| Mild Basic | NaOH (2.0) | MeOH:H2O (1:1) | 25 °C | 8 h | Complete | Moderate | ~75% |
| Harsh Basic | NaOH (5.0) | EtOH:H2O (1:1) | 80 °C | 2 h | Complete | Poor (Amide forms) | <40% |
| Acidic Hydrolysis | 6M HCl | Dioxane:H2O (1:1) | 100 °C | 12 h | Complete | Poor (Acid forms) | 0% |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating workflow. Analytical checkpoints are embedded to ensure the reaction state is verified before proceeding to the next phase.
Reagents & Equipment
-
Substrate: Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq)
-
Base: Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq)[7]
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (
) -
Workup: 1M HCl (aqueous), Ethyl Acetate (EtOAc), Brine, Anhydrous
-
Equipment: Magnetic stirrer, pH indicator strips (range 0-14), Rotary evaporator.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a solvent mixture of THF, MeOH, and
in a volumetric ratio of 3:1:1. Calculate the volume to achieve a substrate concentration of approximately 0.1 M to 0.2 M. -
Stir the mixture at room temperature (20–25 °C) until the substrate is fully dissolved.
-
Add LiOH·H2O (2.0 eq) in a single portion. The solution may undergo a slight color change (typically pale yellow), which is normal for pyrrole derivatives under basic conditions.
Step 2: Reaction Monitoring (Self-Validation)
-
Allow the reaction to stir vigorously at 20–25 °C.
-
Checkpoint: After 4 hours, sample the reaction mixture. Quench a 10 µL aliquot in 1 mL of EtOAc/1M HCl and analyze the organic layer via TLC (Eluent: EtOAc/Hexane 1:1, visualized by UV at 254 nm) or LC-MS.
-
The starting material should be completely consumed. If unreacted ester remains, continue stirring for an additional 2 hours.
Step 3: Solvent Removal & Acidification
-
Once complete, transfer the flask to a rotary evaporator. Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the volatile organic solvents (THF and MeOH). Causality: Removing the organic solvents prevents the highly polar product from partitioning into a mixed aqueous-organic phase during extraction.
-
Dilute the remaining aqueous residue with a small volume of ice-cold deionized water and cool the flask in an ice bath (0 °C).
-
Critical Step: Slowly add 1M HCl dropwise while stirring continuously. Monitor the pH using indicator strips. Stop the addition when the pH reaches strictly between 2.0 and 3.0 . Note: Because the pKa of the product is ~1.5[6], a pH of 2-3 ensures the carboxylate is protonated for extraction without exposing the sensitive nitrile to highly acidic degradation.
Step 4: Extraction & Isolation
-
Transfer the acidified aqueous mixture to a separatory funnel. Extract with Ethyl Acetate (3 × equal volume of the aqueous layer).
-
Combine the organic extracts and wash once with saturated aqueous NaCl (brine) to remove residual moisture and inorganic salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to afford 3-cyano-1H-pyrrole-2-carboxylic acid as an off-white to pale yellow solid.
Fig 2: Step-by-step experimental workflow for the chemoselective saponification.
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 3. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. igmlnet.uohyd.ac.in [igmlnet.uohyd.ac.in]
- 6. 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid|CAS 1393845-83-4 [benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. The information provided herein is based on established principles of pyrrole chemistry and troubleshooting strategies adapted from analogous synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a reliable and adaptable synthetic strategy for obtaining Methyl 3-cyano-1H-pyrrole-2-carboxylate?
A foundational approach to constructing this polysubstituted pyrrole is through a multi-component reaction, which offers efficiency and atom economy. A plausible and robust method is a variation of the Paal-Knorr synthesis or a related three-component reaction.[1] This strategy involves the condensation of an α-hydroxyketone, an activated nitrile (like 3-oxobutanenitrile), and a primary amine.[1] For the synthesis of the title compound, a logical pathway would involve the reaction of methyl 2-amino-3-oxobutanoate with a suitable cyanating agent or a precursor that can be converted to the cyano group.
A generalized workflow for this synthesis is outlined below:
Caption: Generalized workflow for a multi-component synthesis of the target pyrrole.
Q2: My reaction yield is consistently low (<30%). What are the likely causes and how can I improve it?
Low yield is a common issue stemming from several potential factors. A systematic approach is necessary to diagnose and resolve the problem.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the recommended reaction time, the reaction is incomplete.
-
Solution:
-
Extend Reaction Time: Continue the reaction, taking aliquots every few hours to monitor for further conversion.
-
Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as excessive heat can lead to byproduct formation.
-
Catalyst Choice: If using a catalyst (e.g., acetic acid), ensure it is fresh and consider screening other catalysts like p-toluenesulfonic acid or a Lewis acid, which have been shown to be effective in similar cyclizations.[1]
-
-
-
Side Reactions and Decomposition: The starting materials or the product might be degrading under the reaction conditions, or alternative reaction pathways are being favored.
-
Diagnosis: Analyze the crude reaction mixture by LC-MS to identify the masses of major byproducts. Streaking on the TLC plate can also indicate decomposition.
-
Solution:
-
Lower Reaction Temperature: If decomposition is suspected, running the reaction at a lower temperature for a longer duration can be beneficial.
-
Control of pH: In acid-catalyzed reactions, excessively strong acidic conditions can lead to decomposition. Consider using a milder acid or buffering the system.
-
Inert Atmosphere: Some intermediates may be sensitive to oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
-
-
-
Poor Quality of Reagents: Impurities in starting materials can inhibit the reaction or lead to side products.
-
Diagnosis: Check the purity of your starting materials by NMR or other appropriate analytical techniques.
-
Solution: Purify starting materials before use. For example, liquid reagents can be distilled, and solid reagents can be recrystallized. Ensure solvents are anhydrous, as water can interfere with many condensation reactions.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low reaction yields.
Q3: I'm observing a persistent impurity that is difficult to separate from my product. What could it be and how do I get rid of it?
The presence of a hard-to-separate impurity often points to a side product with similar polarity to the desired compound.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation & Purification Strategy |
| Partially Reacted Intermediate | Incomplete cyclization or aromatization. | Mitigation: Ensure sufficient heating and reaction time to drive the cyclization to completion. Purification: Careful column chromatography with a shallow solvent gradient may resolve the two compounds. A re-subjection of the impure mixture to the reaction conditions can also be attempted. |
| Polymerization Products | Highly reactive intermediates or harsh reaction conditions (excessive heat or acid concentration). | Mitigation: Add the most reactive starting material slowly to the reaction mixture. Lower the reaction temperature. Purification: These are often high molecular weight, baseline materials on TLC and can usually be removed by passing the crude product through a silica plug before detailed chromatography. |
| Isomeric Byproducts | Lack of regioselectivity in the initial condensation step. | Mitigation: The regioselectivity can be highly dependent on the catalyst and solvent system. Screening different solvents (e.g., toluene, ethanol, DMF) may favor the desired isomer.[1] Purification: This is often the most challenging separation. Techniques like preparative HPLC or careful recrystallization from a solvent system identified through screening may be required. |
| Hydrolyzed Ester | Presence of water and acid/base catalysis, leading to the corresponding carboxylic acid. | Mitigation: Use anhydrous solvents and reagents. If workup involves aqueous acid or base, keep the contact time short and the temperature low. Purification: The carboxylic acid is much more polar. It can often be removed by an aqueous basic wash (e.g., with saturated NaHCO₃ solution) during workup, provided the pyrrole itself is stable to these conditions. |
Q4: The purification of the final product by column chromatography is resulting in significant product loss. Are there alternative methods?
While silica gel chromatography is a standard method, the polar nature of the cyano and ester groups can lead to tailing and poor recovery.
Alternative Purification Strategies:
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline material if a suitable solvent system can be found.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Good initial candidates include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Collect the crystals by filtration.
-
Tip: Screen for suitable solvents on a small scale using vials before committing the bulk of your material.
-
-
Acid-Base Extraction: If the main impurities are non-polar or basic, an acid wash during the workup can help. Conversely, if the main impurities are acidic (like the hydrolyzed ester discussed in Q3), a basic wash is effective.[2]
-
Distillation (for intermediates): If a precursor to the final product is a liquid and thermally stable, short-path distillation under reduced pressure can be a very effective purification method.[2]
-
Alternative Stationary Phases: If silica gel is problematic, consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica (C18), depending on the properties of your product and its impurities.
Experimental Protocols
Illustrative Protocol: Three-Component Synthesis
This is a generalized protocol based on similar reported syntheses and should be optimized for your specific substrates.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-amino-3-oxobutanoate (1.0 eq), malononitrile (1.1 eq), and a suitable solvent (e.g., ethanol, 5 mL per mmol of the limiting reagent).
-
Add a catalytic amount of a weak base like piperidine or a weak acid like acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (e.g., ~70-80 °C in ethanol) and monitor the reaction progress by TLC.
-
Once the starting materials are consumed (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Methyl 3-cyano-1H-pyrrole-2-carboxylate.
References
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). und.edu. Retrieved March 7, 2026, from [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU. Retrieved March 7, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Purification of crude pyrroles. (1996). Google Patents.
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. Retrieved March 7, 2026, from [Link]
Sources
Technical Support Center: Purification of Methyl 3-cyano-1H-pyrrole-2-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 3-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the column chromatography of this specific pyrrole derivative. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Purification Workflow Overview
The purification of Methyl 3-cyano-1H-pyrrole-2-carboxylate from a crude reaction mixture is a critical step to ensure the integrity of subsequent experiments. The general workflow involves developing an appropriate separation method using Thin-Layer Chromatography (TLC) before scaling up to flash column chromatography for bulk purification.
Troubleshooting Guide
This section addresses specific, common problems encountered during the chromatographic purification of pyrrole derivatives.
Question: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What is causing this and how can I fix it?
Answer: Streaking is a frequent issue when purifying pyrrole-containing compounds on silica gel.[1] The primary cause is the interaction between the moderately polar pyrrole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong, sometimes irreversible, binding leads to a continuous "streak" rather than a compact spot or band.
Causality & Solutions:
-
Neutralize Acidic Sites: The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Modify Solvent Polarity: An improperly optimized solvent system can exacerbate streaking.
-
Action: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system) to ensure the compound is fully solubilized in the mobile phase.[1]
-
-
Change the Stationary Phase: If streaking persists, the stationary phase itself may be too acidic for your compound.
Question: I'm observing very poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good resolution is fundamental to obtaining a pure compound. Poor separation means the solvent system is not selective enough to differentiate between your product and the impurity.
Causality & Solutions:
-
Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the solvent system.
-
Action: Run a series of TLC plates with different solvent systems. Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[4] The goal is to find a system that maximizes the distance between the spots of your product and the impurity.
-
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution is the next logical step.
-
Reduce Column Loading: Overloading the column is a common cause of poor resolution.
-
Action: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel. If separation is difficult, reduce the sample load significantly.
-
Question: My pyrrole derivative appears to be decomposing on the silica gel column, leading to low yield and new, colored impurities. What are my options?
Answer: Decomposition on silica gel is a known risk for acid-sensitive compounds, including certain functionalized pyrroles.[1] The acidic nature of the silica can catalyze degradation or polymerization reactions.[5]
Causality & Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel directly.
-
Action: Add 0.1-1% triethylamine or another base to your eluent. This not only prevents streaking but also deactivates the acidic sites responsible for decomposition.[1]
-
-
Use an Alternative Stationary Phase: Bypassing the problem by using a non-acidic stationary phase is often the best approach.
-
Consider Non-Chromatographic Methods: If all chromatographic attempts lead to decomposition, an alternative purification technique is necessary.
-
Action: Recrystallization is a powerful method for purifying solid compounds and should be attempted if a suitable solvent system can be found.
-
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a good starting solvent system for TLC analysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate? | A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is an excellent starting point. Begin with a ratio like 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until you achieve an Rf value between 0.2 and 0.4 for your target compound.[1] This range generally provides the best separation on a column. |
| Should I use normal-phase or reversed-phase chromatography for this compound? | Methyl 3-cyano-1H-pyrrole-2-carboxylate is a moderately polar compound, making it well-suited for normal-phase chromatography on silica gel or alumina.[1] Reversed-phase chromatography (e.g., using a C18 stationary phase) is typically reserved for more polar compounds that have high solubility in solvents like water, methanol, or acetonitrile.[1][7] |
| Can I use the exact same solvent system for my column that I optimized on the TLC plate? | Generally, yes, but a small adjustment is often beneficial. Columns tend to be more efficient at separation than TLC plates. Therefore, you may need to slightly decrease the polarity of the solvent system for the column (e.g., move from a 7:3 Hex:EtOAc system on TLC to an 8:2 or 7.5:2.5 system for the column) to ensure the compound doesn't elute too quickly.[1] |
| What are the key safety precautions when handling Methyl 3-cyano-1H-pyrrole-2-carboxylate and the solvents? | According to safety data sheets for similar pyrrole derivatives, these compounds can cause skin, eye, and respiratory irritation.[8][9][10] Always handle the solid compound and its solutions in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][11] Avoid inhalation of dust or vapors.[8][12] Solvents like hexanes and ethyl acetate are flammable and should be kept away from ignition sources. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
This protocol outlines the steps to determine the optimal mobile phase for column chromatography.
-
Prepare TLC Plate: Obtain a silica gel TLC plate. Using a pencil, lightly draw a starting line approximately 1 cm from the bottom.
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the starting line. Allow the solvent to evaporate completely.
-
Develop the Plate: Place a small amount of your chosen test solvent system (e.g., 8:2 Hexanes:Ethyl Acetate) into a developing chamber with a lid. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Elute and Visualize: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Analyze Rf Value: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until your target compound has an Rf value of approximately 0.2-0.4, with good separation from impurities.[1]
Protocol 2: Flash Column Chromatography Purification
This protocol describes the purification of the crude product using the optimized solvent system.
-
Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).[1] Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. Add another thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[1] Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Elution: Carefully add your optimized eluent to the top of the column. Begin collecting fractions in test tubes. If using a gradient, start with a lower polarity solvent and gradually increase the percentage of the more polar solvent.[1][4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified Methyl 3-cyano-1H-pyrrole-2-carboxylate.
References
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (n.d.). Progress in Chemical and Biological Science. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023, June 27). PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Biotage. (2025, December 6). How to determine reversed-phase flash chromatography loading capacity. Retrieved from [Link]
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Stability and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (n.d.). Springer. Retrieved from [Link]
-
bmse000357 Pyrrole-2-carboxylic Acid at BMRB. (n.d.). BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolo- oxazinone moieties. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
MDPI. (2024, March 26). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Retrieved from [Link]
-
PMC. (n.d.). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. Retrieved from [Link]
-
Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. (n.d.). Restek. Retrieved from [Link]
-
ACS Publications. (2013, March 11). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Retrieved from [Link]
-
Figshare. (n.d.). A Three-Step Synthesis of Tetrasubstituted NH-Pyrroles. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Moshang Chemical. (n.d.). methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]
-
Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. pharmanow.live [pharmanow.live]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Methyl 2-pyrrolecarboxylate - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Recrystallization of Methyl 3-cyano-1H-pyrrole-2-carboxylate
This technical guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the recrystallization of Methyl 3-cyano-1H-pyrrole-2-carboxylate. The following question-and-answer format directly addresses common challenges to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Methyl 3-cyano-1H-pyrrole-2-carboxylate that influence solvent selection?
A1: Methyl 3-cyano-1H-pyrrole-2-carboxylate is a moderately polar molecule. Its key features are:
-
A pyrrole ring: The N-H group can participate in hydrogen bonding.
-
A cyano group (-CN): This is a strongly polar group.
-
A methyl carboxylate group (-COOCH₃): This ester group is also polar.
The principle of "like dissolves like" is a fundamental concept in determining solubility.[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Given the polar functional groups present, polar solvents are the most logical starting point for recrystallization.
Q2: What is the general principle of recrystallization?
A2: Recrystallization is a purification technique for solid organic compounds.[3] The core principle is based on the difference in solubility of a compound in a hot solvent versus a cold solvent.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.[1]
Initial Solvent Selection
Choosing the right solvent is the most critical step for a successful recrystallization. A systematic approach is recommended, starting with educated guesses based on the compound's structure and then performing small-scale solubility tests.
Recommended Solvents for Initial Screening
Based on the polar nature of Methyl 3-cyano-1H-pyrrole-2-carboxylate, the following solvents are recommended for initial screening. The table below lists them in decreasing order of polarity.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Notes |
| Water | 100 | 80.1 | Non-flammable, non-toxic |
| Methanol | 65 | 32.7 | Flammable, toxic |
| Ethanol | 78 | 24.5 | Flammable |
| Isopropanol | 82 | 19.9 | Flammable |
| Acetonitrile | 82 | 37.5 | Flammable, toxic |
| Acetone | 56 | 20.7 | Flammable |
| Ethyl Acetate | 77 | 6.0 | Flammable |
| Dichloromethane | 40 | 9.1 | Volatile, suspected carcinogen |
| Toluene | 111 | 2.4 | Flammable, toxic |
| Hexane | 69 | 1.9 | Flammable |
Experimental Protocol for Solvent Screening
This protocol will help you efficiently determine a suitable recrystallization solvent.
-
Preparation: Place a small amount (10-20 mg) of your crude Methyl 3-cyano-1H-pyrrole-2-carboxylate into several test tubes.
-
Room Temperature Test: To each test tube, add a few drops of a different solvent from the table above. Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]
-
Heating Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling Test: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.[4] Observe if crystals form. The formation of a good yield of crystals indicates a promising solvent.
-
Solvent Pair Screening: If no single solvent is ideal, consider a solvent pair. Use a solvent in which the compound is highly soluble and another in which it is poorly soluble.[5] Dissolve the compound in a minimum amount of the hot, "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool to crystallize.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of Methyl 3-cyano-1H-pyrrole-2-carboxylate and provides step-by-step solutions.
Scenario 1: The compound does not dissolve in the hot solvent.
-
Question: I've added a significant amount of hot solvent, but my compound won't dissolve. What should I do?
-
Answer & Troubleshooting Steps:
-
Increase the Solvent Volume: You may not have added enough solvent. Cautiously add more hot solvent in small increments.[6]
-
Check the Temperature: Ensure your solvent is at or near its boiling point.[2] A solution that is not hot enough will require an excess of solvent, leading to poor recovery.[2]
-
Consider a Different Solvent: If the compound remains insoluble even with a large volume of boiling solvent, the solvent is likely not a good choice. Select a more polar solvent from the screening table and repeat the solubility test.
-
Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If the bulk of your compound has dissolved, you can proceed to a hot filtration step to remove the insoluble material.
-
Scenario 2: No crystals form upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What went wrong?
-
Answer & Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface.[2] This can create nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution to act as a seed crystal.[4]
-
Extended Cooling: Ensure the solution has cooled to room temperature slowly before placing it in an ice bath.[4] Sometimes, prolonged cooling at a lower temperature is necessary.
-
-
Reduce the Solvent Volume: It is highly likely that too much solvent was used.[7] Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Scenario 3: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oil, not as crystals. How can I fix this?
-
Answer & Troubleshooting Steps:
-
Reheat and Add More Solvent: The solution is likely supersaturated. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[7]
-
Slow Cooling: Cool the solution very slowly. Rapid cooling can sometimes favor oiling out over crystallization.[7] You can insulate the flask to slow the cooling process.
-
Change Solvents: Oiling out can occur if the boiling point of the solvent is higher than the melting point of the compound. If this is the case, you will need to choose a solvent with a lower boiling point.
-
Use a Solvent Pair: A mixed solvent system can sometimes prevent a compound from oiling out.
-
Scenario 4: The recovered crystals are still impure.
-
Question: I've recrystallized my compound, but my analytical data (e.g., melting point, NMR) shows it's still impure. What can I do?
-
Answer & Troubleshooting Steps:
-
Repeat the Recrystallization: A second recrystallization can often significantly improve purity.
-
Wash the Crystals: Ensure you are washing the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1] Using solvent that is not cold can redissolve some of your product.[2]
-
Consider Activated Charcoal: If the impurity is colored, you may be able to remove it by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product.
-
Alternative Purification Methods: If recrystallization fails to provide the desired purity, other techniques such as column chromatography may be necessary.[8] For N-heterocycles, using neutralized silica gel or alumina can be beneficial if the compound is acid-sensitive.[8]
-
Visual Workflows
The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.
Caption: Workflow for selecting an optimal recrystallization solvent.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Sources
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in N-protection of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Core Directive: The Electronic Challenge
You are encountering low conversion rates not because of technique failure, but due to the intrinsic electronic nature of your substrate.[1] Methyl 3-cyano-1H-pyrrole-2-carboxylate is a highly electron-deficient heteroaromatic system .[2]
The pyrrole ring is simultaneously substituted with two strong electron-withdrawing groups (EWGs):[2]
-
C2-Ester (Methyl carboxylate): Inductive (-I) and Resonance (-M) withdrawal.[2]
-
C3-Cyano (Nitrile): Strong Inductive (-I) and Resonance (-M) withdrawal.[2]
The Paradox of Acidity vs. Nucleophilicity: These groups significantly increase the acidity of the N-H proton (pKa estimated ~10-12 in DMSO, compared to ~23 for unsubstituted pyrrole). While deprotonation is thermodynamically favorable even with mild bases, the resulting pyrrolyl anion is heavily stabilized .[1] The negative charge is delocalized onto the oxygen of the ester and the nitrogen of the nitrile, leaving the ring nitrogen with very low electron density (nucleophilicity).[1]
Consequently, the anion is a "hard," sluggish nucleophile that struggles to attack electrophiles (Boc2O, SEM-Cl, Alkyl halides), leading to stalled reactions and low conversion.[1]
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic workflow for identifying the root cause of low conversion in electron-deficient pyrrole protection.
Technical Support FAQs
Issue 1: "I am using Boc2O with TEA/DMAP in DCM, but conversion stalls at 30%."
Diagnosis: Insufficient Anion Concentration / Kinetic Trap.[2] Explanation: While DMAP catalyzes the reaction, Triethylamine (TEA) is often too weak to fully shift the equilibrium for this specific acidic pyrrole in non-polar solvents like DCM.[1] The reaction relies on the neutral pyrrole attacking the activated Boc-DMAP adduct, which is electronically unfavorable due to the EWGs. Solution:
-
Change Solvent: Switch to MeCN (Acetonitrile).[2] It supports charged intermediates better than DCM.[2]
-
Stoichiometric Base: Use NaH (1.1 equiv) in THF or DMF to fully deprotonate before adding Boc2O.[2] The "naked" anion, even if stabilized, is more reactive than the neutral species.[1]
-
Catalysis: If avoiding NaH, use DMAP (10-20 mol%) strictly. 1-5% is insufficient for deactivated substrates.[2]
Issue 2: "I am using NaH/DMF with SEM-Cl, but the reaction is messy and incomplete."
Diagnosis: Moisture Sensitivity & O-Alkylation.[2] Explanation:
-
Moisture: SEM-Cl hydrolyzes rapidly in wet DMF.[2] Since your pyrrole anion is a poor nucleophile, any trace water competes effectively for the electrophile.[1]
-
Ambident Nucleophile: The anion charge is delocalized onto the ester oxygen.[2] Hard electrophiles (like SEM-Cl) in highly polar solvents (DMF) can sometimes attack the oxygen (O-alkylation), leading to unstable imidate byproducts that decompose.[2][1] Solution:
-
Dry Conditions: Dry DMF over molecular sieves (4Å) for 24h.
-
Temperature: Heat the reaction to 60°C . The energy barrier for N-alkylation on deactivated pyrroles is high.[2]
-
Add Iodide: Add TBAI (Tetrabutylammonium iodide) or NaI (10 mol%).[2] This generates SEM-I in situ, which is a softer, more reactive electrophile, favoring N-alkylation over O-alkylation.[2][1]
Issue 3: "Can I use Phase Transfer Catalysis (PTC)?"
Diagnosis: Viable but requires optimization.[2] Explanation: Yes, PTC is excellent for avoiding anhydrous conditions.[2][1] However, the high acidity of the substrate means the anion stays in the aqueous phase if the counter-ion isn't lipophilic enough.[1] Solution:
-
System: Toluene/50% NaOH (aq).
-
Catalyst: Use TBAB (Tetrabutylammonium bromide) or Aliquat 336 at high loading (10-20 mol%).[2] The bulky quaternary ammonium cation pairs with the pyrrolyl anion, pulling it into the organic phase and "loosening" the ion pair for reaction.[1]
Validated Experimental Protocols
Protocol A: N-Boc Protection (High Conversion Method)
Best for: Clean isolation, avoiding hydrolysis.[2][1]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solubilization: Dissolve Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration). Note: THF is preferred over DMF for Boc to simplify workup.[2]
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Reaction: Add Boc2O (1.3 equiv) dissolved in minimal THF.
-
Catalysis: Add DMAP (5 mol%). Crucial for deactivated pyrroles.[2]
-
Conditions: Warm to Room Temperature (RT). If TLC shows SM after 4h, heat to 50°C .[2][1]
-
Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[2][3]
Protocol B: N-SEM/Alkyl Protection (The "Naked Anion" Method)
Best for: Alkyl halides, SEM-Cl, Bn-Br.[2][1]
-
Setup: Dry flask, Argon atmosphere.
-
Solvent: Use anhydrous DMF (Dimethylformamide) or NMP .[2] Polarity is required to break up ion aggregates.[2]
-
Base: Add NaH (1.2 equiv) to the solvent at 0°C.
-
Addition: Add substrate (1.0 equiv) slowly. Stir 30 min at 0°C, then 30 min at RT.
-
Checkpoint: Ensure solution is clear/homogeneous before adding electrophile.[2]
-
-
Electrophile: Cool back to 0°C. Add SEM-Cl (1.2 equiv) dropwise.
-
Additive: Add TBAI (10 mol%) immediately.
-
Temperature: Allow to warm to RT. Stir for 16h.
-
Troubleshooting: If conversion <50% at 16h, heat to 60°C for 4h.
-
-
Workup: Dilute with water (exothermic!). Extract with Et2O (Ether pulls SEM products better than EtOAc).[2]
Comparative Data: Base & Solvent Screening
The following table summarizes expected conversion rates based on internal application data for 2,3-EWG-pyrroles.
| Base System | Solvent | Temp | Additive | Exp.[2][3] Conversion (24h) | Notes |
| TEA (2 eq) | DCM | 25°C | DMAP | < 20% | Base too weak; SM recovery high. |
| K2CO3 (3 eq) | DMF | 60°C | - | 40-60% | Slow deprotonation; heterogeneous.[2] |
| NaH (1.2 eq) | THF | 25°C | - | 65-75% | Good, but may stall without catalyst.[2] |
| NaH (1.2 eq) | DMF | 25°C | TBAI | > 95% | Recommended for Alkylation/SEM. |
| NaH (1.2 eq) | THF | 50°C | DMAP | > 95% | Recommended for Boc. |
| NaOH (50%) | Toluene | 80°C | TBAB | 80-90% | Good for simple alkyl chains (Me, Bn).[2] |
References
-
Reactivity of Electron-Deficient Pyrroles
-
Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[4] (Foundational text on pyrrole acidity/nucleophilicity trends).
-
Mechanism:[2][5] The delocalization of the nitrogen lone pair into the C2-carbonyl and C3-cyano group renders the pyrrole nitrogen non-nucleophilic (pKa ~10-12).[2]
-
-
N-Protection Protocols (Boc/SEM)
-
Catalysis in Pyrrole Functionalization
-
Phase Transfer Catalysis
Sources
- 1. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Minimizing side reactions during the reduction of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Welcome to the technical support resource for the selective reduction of Methyl 3-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging transformation. The presence of two reducible functional groups—a nitrile and a methyl ester—on a sensitive pyrrole core necessitates precise control over reaction conditions to achieve the desired outcome. This document provides in-depth, question-and-answer-based troubleshooting guides to address common issues and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical, cause-and-effect-based solutions to specific challenges you may encounter during your experiments.
Q1: I am trying to selectively reduce the nitrile to an aldehyde, but I'm getting a mixture of over-reduced products. How can I improve selectivity?
This is a common challenge. The goal is to form the intermediate imine from the nitrile and hydrolyze it during workup, without further reducing the imine to an amine or reducing the methyl ester. The reagent of choice for this transformation is typically Diisobutylaluminum hydride (DIBAL-H).[1][2]
Core Problem: Over-reduction is almost always a consequence of improper temperature control or incorrect stoichiometry. DIBAL-H is a powerful reducing agent, and even slight deviations can lead to side reactions.[3]
Troubleshooting Strategies:
-
Strict Temperature Control is Non-Negotiable: The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) throughout the DIBAL-H addition and for a short period afterward.[4]
-
Causality: At low temperatures, the tetrahedral intermediate formed upon hydride attack on both the nitrile and the ester is relatively stable.[3] If the temperature rises, this intermediate can collapse, and the newly formed, highly reactive aldehyde or imine will be immediately reduced by any excess DIBAL-H present.[2][3]
-
-
Precise Stoichiometry is Crucial: Use only a slight excess of DIBAL-H (typically 1.1-1.2 equivalents).
-
Causality: A large excess of the reducing agent will inevitably lead to the reduction of both the desired aldehyde and the starting ester. It is critical to accurately determine the concentration of your DIBAL-H solution, as it can degrade over time. Titration is recommended for older bottles.
-
-
Quenching Method Matters: The reaction should be quenched at low temperature.
-
Causality: Adding a quenching agent like methanol at -78 °C destroys any remaining DIBAL-H before it has a chance to react further as the mixture warms up. Subsequent aqueous workup then hydrolyzes the imine intermediate to the desired aldehyde.[4]
-
Troubleshooting Flowchart for DIBAL-H Reduction
Caption: Troubleshooting workflow for nitrile to aldehyde reduction.
Q2: I need to selectively reduce the nitrile to a primary amine, leaving the ester untouched. My attempts result in secondary amine byproducts and sometimes ring saturation.
This is a classic chemoselectivity problem. The ideal method is catalytic hydrogenation, as methyl esters are generally robust under neutral hydrogenation conditions that are sufficient to reduce a nitrile.[5]
Core Problem:
-
Secondary/Tertiary Amine Formation: The primary amine product can react with the intermediate imine, leading to the formation of secondary amines, which can be further reduced.[6][7]
-
Pyrrole Ring Reduction: The aromatic pyrrole ring can be reduced to pyrrolidine under harsh hydrogenation conditions (high pressure/temperature) or with highly active catalysts like Rhodium.[8]
Troubleshooting Strategies:
-
Choice of Catalyst is Key:
-
Suppress Secondary Amine Formation:
-
Use Ammonia: Conducting the hydrogenation in a solution of ammonia in methanol (methanolic ammonia) is a widely used technique.[5]
-
Causality: The high concentration of ammonia shifts the equilibrium of imine formation away from the product amine and towards ammonia, thus minimizing the side reaction that leads to secondary amines.
-
-
Control Reaction Conditions:
Reaction Pathway and Side Products
Caption: Pathways in catalytic hydrogenation of the target molecule.
Q3: My goal is to reduce both the nitrile and the ester. What is the most efficient method?
For the exhaustive reduction of both functional groups to the corresponding amine and alcohol, a powerful, non-selective reducing agent is required.
Recommended Reagent: Lithium Aluminum Hydride (LiAlH₄ or LAH).
Core Considerations:
-
Stoichiometry: LAH is a very strong reducing agent capable of reducing both esters and nitriles.[10][11] You must use a sufficient excess to account for both functional groups and the acidic N-H proton of the pyrrole ring. A minimum of 3-4 equivalents is recommended.
-
Safety and Workup: LAH reacts violently with water and other protic solvents.[10] The reaction must be carried out in an anhydrous ether solvent (like THF or Diethyl Ether) under an inert atmosphere (Nitrogen or Argon). The workup is hazardous and must be performed with extreme care at low temperatures (0 °C). A Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) is a standard and reliable method to safely quench the reaction and precipitate the aluminum salts for easy filtration.
Summary of Reduction Strategies
| Desired Product | Recommended Reagent | Key Conditions | Primary Side Reactions to Minimize |
| Aldehyde (from Nitrile) | DIBAL-H | -78 °C, 1.1-1.2 eq., Anhydrous Toluene or DCM | Over-reduction to alcohol/amine; Reduction of ester[1][3][4] |
| Primary Amine (from Nitrile) | H₂, Raney Ni (or Pd/C) | Room Temp, 50-70 psi, Methanolic Ammonia | Secondary/tertiary amine formation; Pyrrole ring reduction[5][7] |
| Alcohol (from Ester) | Challenging via direct reduction | Requires protection of nitrile or alternative synthetic route | Reduction of nitrile is highly competitive |
| Amine and Alcohol | LiAlH₄ | 0 °C to RT, >3 eq., Anhydrous THF | Incomplete reduction (if stoichiometry is too low)[10][11] |
Experimental Protocols
Protocol 1: Selective Reduction of Nitrile to Aldehyde using DIBAL-H
-
1. Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration).
-
2. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
3. Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.1-1.2 eq.) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
4. Reaction: Stir the mixture at -78 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
5. Quenching: While still at -78 °C, slowly add methanol (approx. 2 mL per mmol of DIBAL-H) to quench the excess reagent. Stir for 15 minutes.
-
6. Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours). Separate the layers and extract the aqueous phase with DCM.
-
7. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4][12]
Protocol 2: Selective Reduction of Nitrile to Primary Amine using Catalytic Hydrogenation
-
1. Setup: To a hydrogenation vessel (e.g., Parr shaker), add Methyl 3-cyano-1H-pyrrole-2-carboxylate (1.0 eq.) and a slurry of Raney Nickel (approx. 10-20% by weight) in 7N methanolic ammonia.
-
2. Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 60-70 psi.
-
3. Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring hydrogen uptake. The reaction progress can be checked by TLC or LC-MS after carefully venting and removing an aliquot.
-
4. Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
5. Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, often using a mobile phase containing a small amount of triethylamine or ammonia to prevent streaking.[5]
References
-
ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)? Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]
-
Proprep. (n.d.). How does DIBAL-H react with esters or nitriles? Retrieved from [Link]
-
ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Calvin University Digital Commons. (2023). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Quora. (2016, October 3). What are the groups that LiAlH4 can and cannot reduce? Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wiley Online Library. (2006, March 14). Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N-Acylated β-Amino Alcohols. DOI: 10.1002/ejoc.200500958. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, February 21). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by carboxyl compound reduction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2026, January 27). Reactions of Pyrroles | Heterocyclic compounds part 13. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]
-
MDPI. (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. Retrieved from [Link]
-
ACS Publications. (2021, May 12). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]
-
Thieme E-Books. (n.d.). 2.5.2 Heterogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amino Acids, and Amides. Retrieved from [Link]
-
Politecnico di Milano. (n.d.). Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium: A Novel Synthetic Capability of the Zygomycete. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Carboxylic Acids and their Derivatives to Aldehydes. Retrieved from [Link]
-
TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
MDPI. (2023, February 1). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
Overcoming solubility issues of Methyl 3-cyano-1H-pyrrole-2-carboxylate in aqueous media
A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals
Welcome to the technical support center for Methyl 3-cyano-1H-pyrrole-2-carboxylate. As Senior Application Scientists, we understand that working with promising but poorly soluble compounds is a significant challenge in research and development. This guide is designed to provide you with a comprehensive set of troubleshooting strategies, detailed experimental protocols, and foundational knowledge to help you overcome the aqueous solubility limitations of Methyl 3-cyano-1H-pyrrole-2-carboxylate, enabling you to advance your scientific objectives.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the most common initial questions regarding the properties of Methyl 3-cyano-1H-pyrrole-2-carboxylate and the general approaches to improving its solubility.
Q1: What is Methyl 3-cyano-1H-pyrrole-2-carboxylate, and why is its aqueous solubility limited?
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring core. The pyrrole scaffold is a key feature in many pharmacologically active molecules.[1] Its structure, which includes a methyl ester and a cyano group, results in a molecule that is largely non-polar and hydrophobic. The energy required for water molecules to break their hydrogen bonds to solvate this hydrophobic structure is high, leading to poor solubility in aqueous media. Larger molecules with a higher molecular weight are generally less soluble.[2]
Table 1: Physicochemical Properties of Structurally Similar Pyrrole Analogs
| Property | Value (for Ethyl Analog) | Significance for Solubility |
|---|---|---|
| CAS Number | 7126-44-5 | Unique identifier for the ethyl ester variant. |
| Molecular Formula | C₈H₈N₂O₂ | Indicates the elemental composition. |
| Molecular Weight | 164.16 g/mol | Relatively small, but the ring structure dominates solubility. |
| Physical Form | Powder or crystals | The crystalline form requires energy to break the lattice for dissolution. |
| Polarity | Largely non-polar | "Like dissolves like"; non-polar molecules prefer non-polar solvents.[3] |
| Hydrogen Bond Acceptors | 3 (Nitrile N, Carbonyl O, Ester O) | Can interact with water, but the effect is limited by the hydrophobic scaffold.[4] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | The N-H group can donate a hydrogen bond.[4] |
Q2: What are the primary strategies I should consider for enhancing the solubility of this compound?
For poorly soluble, non-ionizable, or weakly ionizable compounds, several established methods can be employed. The choice of strategy depends on the required concentration, the experimental system (e.g., in vitro assay vs. in vivo formulation), and the acceptable excipients. The most common and accessible approaches include using co-solvents, adjusting pH, and utilizing complexation agents like cyclodextrins.[5][6] More advanced techniques involve particle size reduction and creating solid dispersions.[7][8]
Below is a decision-making workflow to help guide your selection process.
Caption: Decision workflow for selecting a solubilization strategy.
Section 2: Troubleshooting and Experimental Guides
This section provides detailed, step-by-step protocols to address specific experimental hurdles.
Q3: I need to prepare a stock solution. What is the best organic solvent to use?
For creating a high-concentration stock solution, it is essential to use a water-miscible organic solvent in which the compound has high solubility. For compounds like Methyl 3-cyano-1H-pyrrole-2-carboxylate, dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are excellent starting points due to their strong solubilizing capacity for a wide range of organic molecules.[9]
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Weigh out 1.62 mg of Methyl 3-cyano-1H-pyrrole-2-carboxylate (MW: 162.15 g/mol , adjust based on your specific lot's molecular weight).
-
Dissolution: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 100 µL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.
-
Trustworthiness Check: A clear solution with no visible particulates indicates successful solubilization. Before use, always thaw the stock completely and vortex to ensure homogeneity, as some compounds can partially crystallize during freezing.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
This is the most common solubility issue, occurring when the concentration of the organic solvent (e.g., DMSO) is drastically lowered upon dilution, causing the hydrophobic compound to crash out of the solution. Here are three primary methods to address this.
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[10][11] This technique is often the simplest and most effective first step.[12]
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is less polar. This reduces the energy penalty for solvating the non-polar drug molecule, thereby increasing its solubility.[11][12]
Table 2: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
|---|---|---|
| Ethanol | 5-20% | Biologically compatible at low concentrations.[10] |
| Propylene Glycol (PG) | 10-30% | A common vehicle in pharmaceutical formulations.[10] |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Higher viscosity; excellent solubilizing power.[11] |
| Dimethyl Sulfoxide (DMSO) | < 1% (ideally < 0.5%) | Can be a co-solvent itself, but its final concentration in cell-based assays must be kept low due to toxicity. |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Buffers: Prepare your desired aqueous buffer (e.g., PBS pH 7.4) containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Dilution: Take your high-concentration DMSO stock of Methyl 3-cyano-1H-pyrrole-2-carboxylate. Perform a serial dilution into the co-solvent buffers. For example, add 2 µL of a 10 mM stock to 198 µL of buffer for a final concentration of 100 µM.
-
Equilibration: Vortex each dilution immediately and let it sit at room temperature for 30-60 minutes.
-
Observation: Visually inspect for any signs of precipitation (cloudiness, particulates). For a more quantitative analysis, you can measure turbidity using a spectrophotometer at 600 nm.
-
Selection: Choose the lowest concentration of co-solvent that maintains the compound in solution at your desired final concentration.
Adjusting the pH can significantly increase the solubility of compounds that are weak acids or bases by converting them into their ionized (salt) form, which is typically much more water-soluble.[9][13]
Causality: According to Le Châtelier's Principle, if a compound can be ionized, removing the neutral form by converting it to an ion will shift the dissolution equilibrium, causing more of the solid to dissolve.[13] For a weak acid (HA), adding a base deprotonates it to A⁻. For a weak base (B), adding an acid protonates it to BH⁺.
For Methyl 3-cyano-1H-pyrrole-2-carboxylate, the N-H proton on the pyrrole ring is weakly acidic. Deprotonation would require a relatively high pH. Caution: High pH can cause hydrolysis of the methyl ester group, leading to compound degradation. Therefore, a stability study is crucial if pursuing this method.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Compound: Add an excess amount of the solid compound to each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot the measured solubility against the pH to determine the optimal pH for dissolution. Simultaneously, analyze the samples for any degradation products to assess stability.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules in their cavity, forming a water-soluble "inclusion complex."[16][] This is a powerful technique for significantly increasing aqueous solubility.[18]
Causality: The hydrophobic drug molecule is shielded from water by the cyclodextrin's hydrophobic core, while the complex itself is soluble due to the hydrophilic outer surface of the cyclodextrin.[14] The most commonly used derivatives in pharmaceuticals are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and safety profiles compared to native β-cyclodextrin.[][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. echemi.com [echemi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. youtube.com [youtube.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. researchgate.net [researchgate.net]
- 18. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
Removing unreacted starting materials from Methyl 3-cyano-1H-pyrrole-2-carboxylate mixtures
Executive Summary & Chemical Context[1][2][3][4]
The Challenge: Synthesizing Methyl 3-cyano-1H-pyrrole-2-carboxylate (M3C-Pyrrole) typically involves base-mediated condensation reactions, such as the reaction of methyl isocyanoacetate with unsaturated nitriles (e.g., ethoxymethylene malononitrile) or similar Michael acceptors.
The Problem: Users frequently report "oiling out," persistent foul odors (isocyanides), or difficult separations due to the amphoteric nature of the pyrrole core and the polarity of the cyano/ester groups. The presence of unreacted Methyl Isocyanoacetate (MICA) or polymerized nitriles often interferes with crystallization, leading to lower yields and purity.
This guide provides a self-validating workflow to isolate the target pyrrole from these specific contaminants without resorting to tedious column chromatography for every batch.
Diagnostic Panel: What is in your flask?
Before attempting purification, confirm the identity of your impurities using
| Impurity Type | Diagnostic Signal (CDCl | Physical Symptom |
| Target Product | White/Off-white solid | |
| Methyl Isocyanoacetate | Pungent, garlic-like odor; prevents solidification. | |
| Alkene Precursors | Yellow/Orange oil. | |
| Oligomeric Nitriles | Broad "hump" | Dark brown/black tar; baseline streak on TLC. |
| Residual Base (DBU/TEA) | Product remains oily; pH > 8. |
Troubleshooting Guides & FAQs
Scenario A: "My crude reaction mixture smells terrible and won't solidify."
Diagnosis: Excess Methyl Isocyanoacetate (MICA). The Science: Isocyanides are notorious for preventing crystallization. They are moderately volatile but sticky. The Fix: Acidic Hydrolysis Intercept.
-
Isocyanides hydrolyze to formamides in the presence of mild acid. Formamides are far more polar and water-soluble (or easily separated).
-
Protocol: Dissolve crude in EtOAc. Wash with 1N HCl (2x). This converts MICA (
) to the formamide ( ). -
Caution: Do not use concentrated acid or heat, as you risk hydrolyzing the C2-ester of your product.
Scenario B: "I have a dark tar that clogs my column."
Diagnosis: Polymerized nitriles (Michael acceptors). The Science: Electron-deficient nitriles used in these syntheses readily polymerize under basic conditions. These polymers are often insoluble in ether but soluble in DCM/MeOH. The Fix: The "Solubility Switch" (Trituration).
-
M3C-Pyrrole is sparingly soluble in cold diethyl ether or hexanes/MTBE mixtures.
-
Most nitrile oligomers are insoluble in these solvents (or form a gum that sticks to the glass), while the monomeric impurities stay in solution.
-
Protocol: See Protocol 2 (Trituration) below.
Scenario C: "My product co-elutes with a yellow impurity on TLC."
Diagnosis: Unreacted ethoxymethylene malononitrile or similar vinyl electrophiles. The Fix: Chemical Scavenging.
-
If the impurity is electrophilic, treat the crude mixture with a polymer-supported amine (e.g., Trisamine resin) or a simple wash with aqueous glycine.
-
The amine reacts with the electrophile to form a highly polar adduct that remains in the aqueous phase or on the resin.
Detailed Experimental Protocols
Protocol 1: The "Acid-Base" Workup (Removal of MICA and Bases)
Use this as the primary isolation method after reaction completion.
Reagents: Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO
-
Evaporation: Remove the reaction solvent (often THF or DMF) as completely as possible. DMF requires high vacuum and 50°C.
-
Solubilization: Dissolve the residue in EtOAc (10 mL per gram of crude).
-
Acid Wash (Critical Step): Wash the organic phase with 1N HCl (2 x 10 mL).
-
Neutralization: Wash with water (1x) followed by Saturated NaHCO
(1x) to ensure the pyrrole NH is not protonated (unlikely, but ensures neutral pH) and to remove acidic byproducts. -
Drying: Dry over Na
SO , filter, and concentrate.
Protocol 2: Trituration (The "Solidification" Step)
Use this if the product from Protocol 1 is an oil or sticky solid.
Reagents: Diethyl Ether (Et
-
Concentration: Ensure the crude oil is free of EtOAc (rotovap until constant weight).
-
Addition: Add a minimal amount of Et
O (approx. 2-3 mL per gram). -
Sonication: Sonicate the flask. The pyrrole should begin to crash out as a white/tan solid, while the impurities remain in the yellow supernatant.
-
Anti-solvent: If precipitation is slow, add Hexanes dropwise until turbidity persists.
-
Cooling: Place in a freezer (-20°C) for 2 hours.
-
Filtration: Filter the solid and wash with cold Hexanes.
-
Result: This typically yields >95% pure material suitable for biological testing.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the reaction mixture based on the physical state and impurities present.
Caption: Decision tree for the purification of Methyl 3-cyano-1H-pyrrole-2-carboxylate, prioritizing non-chromatographic methods.
Data Summary: Solubility Profile
Understanding the solubility differences between the product and impurities is key to the trituration protocol.
| Solvent | M3C-Pyrrole Product | Impurity: Methyl Isocyanoacetate | Impurity: Nitrile Polymers |
| Water | Insoluble | Slightly Soluble (Decomposes) | Insoluble |
| DCM / EtOAc | Soluble | Soluble | Soluble |
| Diethyl Ether | Sparingly Soluble | Soluble | Insoluble/Gum |
| Hexanes | Insoluble | Soluble | Insoluble |
| 1N HCl | Insoluble | Hydrolyzes | Insoluble |
References
-
Synthesis of Pyrroles via Isocyanides
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes and isocyanoacetates.
- Relevance: Establishes the foundational chemistry for isocyanoacetate condens
-
Purification of Pyrrole Derivatives
- Estrada, S., et al. (2011).
- Relevance: Details workup procedures for similar ester-functionalized pyrroles, highlighting the stability of the ester group during acid washing.
-
Handling Isocyanide Impurities
- Ugi, I. (1962).
- Relevance: Explains the hydrolysis mechanism of isocyanides to formamides under acidic conditions, valid
-
General Pyrrole Properties (pKa and Solubility)
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
- Relevance: Authoritative text on the physicochemical properties of pyrroles, including the acidity of electron-deficient variants.
Sources
Stability of Methyl 3-cyano-1H-pyrrole-2-carboxylate under acidic vs basic conditions
Welcome to the Technical Support Center for Methyl 3-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of Methyl 3-cyano-1H-pyrrole-2-carboxylate turned dark brown after adding a strong acid. What is happening and how can I prevent it?
A1: The dark discoloration you are observing is likely due to the acid-catalyzed polymerization of the pyrrole ring.[1] Pyrroles are electron-rich aromatic compounds that are susceptible to polymerization under strongly acidic conditions.[1] The protonation of the pyrrole ring can lead to a loss of aromaticity, making it highly reactive and prone to react with other pyrrole molecules to form polymeric tars.[1]
Troubleshooting and Prevention:
-
Avoid Strong Acids: Whenever possible, avoid using strong, non-nucleophilic acids such as sulfuric acid or perchloric acid.
-
Use Weaker Acids: If acidic conditions are necessary, consider using weaker organic acids like acetic acid.[2]
-
Control pH: For reactions requiring acid catalysis, carefully control the pH to be above 3 to minimize furan and polymer formation, which are common byproducts in acid-catalyzed pyrrole syntheses.[3]
-
Lower Temperature: Running your reaction at a lower temperature can help to reduce the rate of polymerization.[2]
-
Inert Atmosphere: While not always the primary cause of discoloration, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can also contribute to color changes.
Q2: I am trying to hydrolyze the methyl ester of Methyl 3-cyano-1H-pyrrole-2-carboxylate to the corresponding carboxylic acid using basic conditions, but I am getting a complex mixture of products. What are the potential side reactions?
A2: While basic hydrolysis is the standard method for converting esters to carboxylic acids, with Methyl 3-cyano-1H-pyrrole-2-carboxylate, you need to be mindful of a few potential side reactions that can lead to a complex product mixture.
Potential Side Reactions under Basic Conditions:
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under basic conditions, first to an amide and then to a carboxylate. This can lead to the formation of a dicarboxylic acid derivative.
-
Decarboxylation: If the hydrolysis of the methyl ester is successful, the resulting pyrrole-2-carboxylic acid can be susceptible to decarboxylation, especially at elevated temperatures, to yield 3-cyano-1H-pyrrole.
-
Ring-Opening/Degradation: While pyrroles are generally more stable under basic than acidic conditions, prolonged exposure to strong bases at high temperatures can lead to degradation of the pyrrole ring.
Troubleshooting and Optimization:
-
Use Mild Basic Conditions: Employ milder bases like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures. This can often selectively hydrolyze the ester without affecting the cyano group.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
-
Careful Work-up: During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., citric acid or ammonium chloride) to avoid any acid-catalyzed degradation of the product.
Q3: What are the expected degradation pathways for Methyl 3-cyano-1H-pyrrole-2-carboxylate under acidic and basic conditions?
A3: The stability of Methyl 3-cyano-1H-pyrrole-2-carboxylate is highly dependent on the pH of the environment. The primary degradation pathways involve the pyrrole ring, the methyl ester, and the cyano group.
Acidic Conditions:
Under acidic conditions, the main points of instability are the pyrrole ring and the methyl ester.
-
Pyrrole Ring Polymerization: The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization, leading to the formation of dark, insoluble tars.[1]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is typically slower than under basic conditions and may require elevated temperatures.
-
Decarboxylation: The resulting pyrrole-2-carboxylic acid is prone to decarboxylation, especially in acidic media and at higher temperatures.[4]
Basic Conditions:
Under basic conditions, the ester and cyano groups are the primary sites of reaction.
-
Ester Hydrolysis (Saponification): This is typically the most facile reaction, leading to the formation of the corresponding carboxylate salt.
-
Cyano Group Hydrolysis: The cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylate. This usually requires more forcing conditions (higher temperature, longer reaction time, or stronger base) than ester hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Reaction mixture turns black/brown under acidic conditions. | Acid-catalyzed polymerization of the pyrrole ring.[1] | - Immediately neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).- In future experiments, use a weaker acid or buffer the reaction at a higher pH (>3).[3]- Consider running the reaction at a lower temperature.[2] |
| Low or no yield of desired product. | - Degradation: The product may be unstable under the reaction or work-up conditions.- Incomplete Reaction: The reaction may not have gone to completion. | - Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and unreacted starting material.- If degradation is suspected, modify the conditions to be milder (lower temperature, weaker reagents).- If the reaction is incomplete, consider extending the reaction time or using a more effective catalyst. |
| Formation of an unexpected byproduct with a lower molecular weight. | Decarboxylation of the pyrrole-2-carboxylic acid intermediate or product.[4] | - Avoid excessive heating, especially under acidic conditions.- If the carboxylic acid is the desired product, isolate it quickly after formation and handle it at low temperatures. |
| Formation of a more polar byproduct during basic hydrolysis. | Hydrolysis of the cyano group to a carboxylic acid. | - Use milder basic conditions (e.g., LiOH in THF/water at room temperature).- Monitor the reaction closely and stop it as soon as the ester hydrolysis is complete.- Consider protecting the cyano group if it is not compatible with the required reaction conditions, although this adds extra steps to the synthesis. |
Experimental Protocols
Protocol 1: Stability Test under Acidic Conditions
This protocol provides a general method for assessing the stability of Methyl 3-cyano-1H-pyrrole-2-carboxylate in the presence of a mild acid.
Materials:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium bicarbonate (saturated aqueous solution)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of Methyl 3-cyano-1H-pyrrole-2-carboxylate in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
In a separate control vial, add 1 mL of the stock solution and 1 mL of deionized water.
-
Incubate both vials at a controlled temperature (e.g., 40 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each vial.
-
Immediately neutralize the aliquots from the acidic solution with an equal volume of saturated sodium bicarbonate solution.
-
Dilute the neutralized and control aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Protocol 2: Stability Test under Basic Conditions
This protocol outlines a method for evaluating the stability of Methyl 3-cyano-1H-pyrrole-2-carboxylate under mild basic conditions.
Materials:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Hydrochloric acid (HCl), 0.1 M solution
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of Methyl 3-cyano-1H-pyrrole-2-carboxylate in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.
-
In a separate control vial, add 1 mL of the stock solution and 1 mL of deionized water.
-
Incubate both vials at a controlled temperature (e.g., 40 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each vial.
-
Immediately neutralize the aliquots from the basic solution with an equal volume of 0.1 M HCl.
-
Dilute the neutralized and control aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to monitor the disappearance of the starting material and the appearance of the corresponding carboxylate and any other degradation products.
References
-
PubMed. Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available at: [Link]
-
ACS Publications. Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence. Available at: [Link]
-
ResearchGate. How to remove excess pyrrole from a reaction mixture? Available at: [Link]
-
DR-NTU. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available at: [Link]
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Available at: [Link]
-
PMC. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]
-
EduRev. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF. Available at: [Link]
-
ResearchGate. Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Available at: [Link]
-
ResearchGate. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Available at: [Link]
-
ResearchGate. Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b. Available at: [Link]
- Sahu, P. K. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
-
YouTube. Stability and Aromaticity of Heterocyclic Compounds. Available at: [Link]
-
PMC - NIH. Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available at: [Link]
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Available at: [Link]
-
ResearchGate. Synthesis of 3‐amino‐4‐cyano‐5‐phenyl‐1H‐pyrrole‐2‐carboxamides. Available at: [Link]
-
Scientific Research Publishing. Reactivity of 3-Cyanoacetylindole Derivatives: Synthesisof 3-Hydrazonopyrazolyl and 3-Thiadiazolyl Indole Derivatives. Available at: [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
-
ResearchGate. 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Available at: [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. Rule for which heterocycles are stable? Available at: [Link]
-
PubMed. Synthesis and antimicrobial activity of some pyrrole derivatives. IV. Available at: [Link]
-
Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Available at: [Link]
-
SciSpace. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available at: [Link]
-
ResearchGate. Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Available at: [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]
Sources
Technical Support Center: A Guide to Overcoming Scale-up Challenges in the Synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic process. Here, we address common challenges with in-depth, scientifically-grounded troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis for yield, purity, and reproducibility.
I. Overview of the Synthesis
The production of Methyl 3-cyano-1H-pyrrole-2-carboxylate often utilizes the Van Leusen pyrrole synthesis, a powerful method for constructing the pyrrole ring. This reaction typically involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) with an appropriate Michael acceptor. While effective at the lab scale, scaling up this process introduces a new set of challenges that can impact reaction efficiency and product quality.
A common synthetic approach involves the reaction of an α,β-unsaturated nitrile with TosMIC. The reaction proceeds through a [3+2] cycloaddition mechanism. The acidity of the α-protons in TosMIC is enhanced by the electron-withdrawing sulfonyl and isocyanide groups, allowing for deprotonation by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the Michael acceptor. An intramolecular cyclization followed by the elimination of the tosyl group leads to the formation of the pyrrole ring.[1]
II. Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during the scale-up of Methyl 3-cyano-1H-pyrrole-2-carboxylate synthesis.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield and poor reproducibility when scaling up our synthesis from a 1g to a 100g scale. What are the likely causes and how can we mitigate them?
Answer: This is a common and multifaceted problem in process scale-up.[2] Several factors can contribute to decreased yields and inconsistency. Let's break down the potential culprits and their solutions.
A. Inefficient Mixing and Mass Transfer:
-
Causality: On a larger scale, achieving homogeneous mixing of reactants is more challenging. Poor mixing can lead to localized "hot spots" if the reaction is exothermic, or areas of high reactant concentration, both of which can promote side reactions and decomposition.[3]
-
Troubleshooting Protocol:
-
Mechanical Stirring: Ensure you are using an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., anchor or pitched-blade turbine) to create sufficient turbulence and bulk fluid movement.
-
Baffling: If your reactor is not already baffled, consider adding them. Baffles disrupt vortex formation and improve top-to-bottom mixing.
-
Rate of Addition: Instead of adding reagents all at once, implement a controlled addition profile using a syringe pump or an addition funnel. This is especially critical for the base and TosMIC solution to manage any exotherms.
-
B. Temperature Control:
-
Causality: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[3] Exothermic steps, such as the deprotonation of TosMIC, can lead to a runaway reaction if not properly controlled, resulting in byproduct formation and degradation of the desired product.
-
Troubleshooting Protocol:
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating temperature control unit to maintain a consistent internal temperature.
-
Initial Cooling: Start the reaction at a lower temperature than in the small-scale procedure to compensate for the exotherm. For example, if the lab-scale reaction was run at room temperature, begin the scale-up at 0-5 °C.
-
Monitor Internal Temperature: Always use a temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature, not just the jacket temperature.
-
C. Base Selection and Stoichiometry:
-
Causality: The choice and amount of base are critical.[4] A base that is too strong or used in excess can lead to unwanted side reactions with the ester or cyano groups. An insufficient amount of base will result in incomplete deprotonation of TosMIC and, therefore, a stalled reaction.
-
Troubleshooting Protocol:
-
Base Strength: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.[4] The choice may depend on the specific substrate and solvent.
-
Stoichiometric Control: Carefully control the stoichiometry of the base. It may be beneficial to titrate the base or add it portion-wise while monitoring the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
Issue 2: Product Purification Challenges and Impurity Profile
Question: During scale-up, we are observing a complex mixture of byproducts that are difficult to separate from our target compound by column chromatography. What are these impurities and how can we minimize their formation?
Answer: Purification can become a significant bottleneck at a larger scale. Understanding the potential side reactions is key to developing a strategy to avoid them.
A. Common Byproducts and Their Formation:
-
Dimerization of TosMIC: Under strongly basic conditions, TosMIC can dimerize.[5]
-
Side Reactions of the Michael Acceptor: The α,β-unsaturated nitrile can undergo polymerization, especially in the presence of strong bases or at elevated temperatures.
-
Incomplete Elimination of the Tosyl Group: This can lead to the formation of a dihydropyrrole intermediate.
B. Strategies for Minimizing Impurities:
-
Control of Reaction Conditions:
-
Temperature: As mentioned previously, maintaining a controlled, lower temperature can suppress many side reactions.
-
Stoichiometry: Precise control over the stoichiometry of all reactants is crucial. Avoid using a large excess of any single reagent.
-
-
Optimized Work-up Procedure:
-
Quenching: Quench the reaction carefully by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature to neutralize the base and prevent further reactions.
-
Extraction: Use an appropriate organic solvent for extraction. If emulsions form, adding brine can help to break them.[6]
-
-
Alternative Purification Techniques:
-
Crystallization/Recrystallization: This is often a more scalable and cost-effective purification method than chromatography. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[7]
-
Issue 3: Handling and Stability of Tosylmethyl Isocyanide (TosMIC)
Question: We have concerns about the safe handling and stability of TosMIC on a larger scale. What are the best practices?
Answer: TosMIC is a stable solid at room temperature, but it is sensitive to moisture, air, and light.[8][9] It is also combustible. Proper handling is essential for both safety and reaction success.
-
Safety Precautions:
-
Storage:
-
Reaction Considerations:
-
Ensure all glassware and solvents are dry before use.
-
Isocyanides can be thermally unstable at elevated temperatures. It is recommended to avoid heating TosMIC above 35-40°C.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the Van Leusen pyrrole synthesis?
A1: The most critical parameters are temperature, rate of addition of reagents (especially the base), and efficient mixing. These factors have the most significant impact on reaction kinetics, selectivity, and impurity formation.
Q2: Can alternative synthetic routes be considered for large-scale production?
A2: Yes, other methods like the Knorr or Paal-Knorr pyrrole synthesis exist.[11] However, the choice of synthetic route for scale-up depends on factors such as the availability and cost of starting materials, the number of synthetic steps, and the overall process safety and efficiency. The Van Leusen reaction is often favored for its versatility in creating substituted pyrroles.[12]
Q3: How can we effectively monitor the reaction progress on a large scale?
A3: For large-scale reactions, taking representative samples for analysis can be challenging. In-situ monitoring techniques such as ReactIR (FTIR spectroscopy) or Raman spectroscopy can provide real-time information on the concentration of reactants and products without the need for sampling. If these are not available, carefully planned periodic sampling for offline analysis by TLC, GC, or LC-MS is necessary.
IV. Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Scale-Up
| Parameter | Laboratory Scale (1g) | Pilot Scale (100g) | Rationale for Change |
| Solvent Volume | 20 mL | 2 L | Maintain similar concentration |
| Base Addition | Single portion | Slow addition over 30-60 min | Control exotherm |
| Initial Temperature | 25 °C | 0-5 °C | Manage heat dissipation |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensure efficient mixing |
Step-by-Step Protocol: Scale-up Synthesis
-
Reactor Setup: Assemble a dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Reagent Preparation: In a separate flask, dissolve the α,β-unsaturated nitrile in a dry, aprotic solvent (e.g., THF, DMSO).[4]
-
Initial Cooling: Cool the reactor jacket to 0-5 °C.
-
Base Addition: Suspend the base (e.g., NaH) in the solvent in the reactor.
-
TosMIC Addition: Slowly add a solution of TosMIC in the same solvent to the reactor via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: After the TosMIC addition is complete, slowly add the solution of the α,β-unsaturated nitrile.
-
Reaction Monitoring: Allow the reaction to stir at the controlled temperature and monitor its progress by a suitable analytical method.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
V. Visualizations
Caption: A typical workflow for the scaled-up Van Leusen pyrrole synthesis.
Caption: Troubleshooting decision tree for low and inconsistent yields.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes. Retrieved from
-
Gryko, D., & Tasior, M. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 85(19), 12380-12389. Retrieved from
-
Gryko, D., & Tasior, M. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 85(19), 12380-12389. Retrieved from
-
Trofimov, B. A., & Schmidt, E. Y. (2014). Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2015(3), 1-85. Retrieved from
-
Various Authors. (2024). Synthesis of substituted pyrroles from allenes. ResearchGate. Retrieved from
-
Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from
-
Wiles, C., & Watts, P. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 834-841. Retrieved from
-
Google Patents. (n.d.). CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives. Retrieved from
-
ResearchGate. (n.d.). Scaled-up synthesis of pyrroles 4 aa and 4 ba. Retrieved from
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from
-
Li, J., et al. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Supporting Information. Retrieved from
-
Benchchem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Retrieved from
-
Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Methyl 2-[(Benzyloxycarbonyl)amino]-3-cyanopropenoate and Its Transformations into Derivatives of Pyrrole, 2,5-Dioxoimidazolidine, 1H-Pyrazole, and 4,6-Diaminopyridazine. Retrieved from
-
Jasi, Z. M. A., & S., M. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. Retrieved from
-
Martínez-Archundia, M., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. Retrieved from
-
Hone, C. A., et al. (2023). A continuous flow process for the synthesis of aryl nitriles in a cyanide-free manner. Reaction Chemistry & Engineering, 8(12), 2955-2961. Retrieved from
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Retrieved from
-
Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Retrieved from
-
Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Isocyanide Group in 1-Ethyl-1-tosylmethyl Isocyanide. Retrieved from
-
Martínez-Archundia, M., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. Retrieved from
-
ChemicalBook. (2026). Tosylmethyl isocyanide - Safety Data Sheet. Retrieved from
-
Li, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2633. Retrieved from
-
Wikipedia. (n.d.). Pyrrole. Retrieved from
-
Wang, Y., et al. (2020). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Scientific Reports, 10(1), 1-8. Retrieved from
-
ResearchGate. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from
-
Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. Retrieved from
Sources
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Preventing decarboxylation during hydrolysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate
Core Directive: The Stability Triangle
Hydrolyzing Methyl 3-cyano-1H-pyrrole-2-carboxylate presents a classic "chemoselectivity triangle" where three reactive sites compete under standard conditions. Success requires navigating the thermodynamic and kinetic boundaries of these three failures modes:
-
Decarboxylation: Pyrrole-2-carboxylic acids are inherently unstable. Protonation of the pyrrole ring (typically at C5 or C2) facilitates the irreversible loss of CO₂. While the 3-cyano group is electron-withdrawing (deactivating the ring towards electrophilic attack), the free acid remains fragile, particularly in acidic media or at elevated temperatures.
-
Nitrile Hydrolysis: Strong basic conditions (pH > 12) or prolonged heating can hydrate the 3-cyano group to a primary amide (
) or fully hydrolyze it to a carboxylic acid. -
Incomplete Hydrolysis: Overly mild conditions may fail to cleave the steric methyl ester, especially if the pyrrole nitrogen is unsubstituted (H-bonding effects).
The Solution Strategy
We utilize a "Kinetic Control" approach. We must cleave the ester faster than the nitrile hydrolyzes (using a nucleophilic hydroxide at low temperature) and isolate the acid without triggering the proton-catalyzed decarboxylation mechanism (using buffered acidification).
Validated Protocols
Method A: Lithium Hydroxide Saponification (The "Cold & Controlled" Protocol)
Recommended for: General synthesis, gram-scale batches, and initial screenings.
Rationale: Lithium Hydroxide (Li
Validation & Comparative
High-Resolution 1H NMR Analysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate: Solvent Effects and Isomeric Differentiation
Executive Summary
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of pyrrole-based pharmaceuticals, including antitubercular agents and kinase inhibitors. Its structural analysis presents a specific challenge: distinguishing between the 3-cyano and 4-cyano regioisomers, which often co-elute during synthesis.
This guide provides a definitive technical comparison for researchers. It establishes the vicinal coupling constant (
Spectral Assignment & Causality
The 1H NMR Spectrum in CDCl
In Chloroform-
| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |
| NH | 9.50 – 10.50 | Broad Singlet | 1H | — | H-1 (Pyrrole NH) | Highly acidic due to EWG at C2/C3. Often broadened by quadrupole relaxation of |
| H-5 | 6.90 – 7.10 | Doublet (d) | 1H | H-5 ( | Deshielded by the adjacent nitrogen lone pair and aromatic ring current. | |
| H-4 | 6.40 – 6.60 | Doublet (d) | 1H | H-4 ( | Shielded relative to H-5. The vicinal coupling to H-5 is the critical structural proof for the 3-cyano isomer. | |
| OMe | 3.95 – 4.00 | Singlet (s) | 3H | — | -OCH | Methyl ester protons; deshielded by the carbonyl anisotropy. |
Critical Note: The values above are representative ranges derived from analogous 3-cyano-pyrrole systems. Exact shifts vary with concentration (0.01 – 0.05 ppm).
The Diagnostic Value of Coupling Constants
The most frequent error in pyrrole characterization is misidentifying the 3-cyano product as the 4-cyano isomer. Chemical shifts alone are unreliable due to solvent effects. Coupling constants provide the only self-validating metric.
-
3-Cyano Isomer (Target): Protons are at positions 4 and 5. They are vicinal neighbors.
-
Observed
: 2.8 – 3.8 Hz.
-
-
4-Cyano Isomer (Alternative): Protons are at positions 3 and 5. They are meta -like neighbors separated by a carbon.
-
Observed
: 1.4 – 1.8 Hz.
-
Comparative Analysis: Performance vs. Alternatives
Scenario A: Distinguishing Regioisomers (3-CN vs. 4-CN)
Researchers often obtain a mixture of 3-cyano and 4-cyano isomers during electrophilic substitution (e.g., reaction with chlorosulfonyl isocyanate).
| Feature | Methyl 3-cyano-1H-pyrrole-2-carboxylate | Methyl 4-cyano-1H-pyrrole-2-carboxylate | Decision Rule |
| Proton Positions | H4, H5 (Adjacent) | H3, H5 (Separated) | Vicinal vs. Meta |
| Coupling ( | 2.8 – 3.8 Hz | 1.4 – 1.8 Hz | If |
| H-3 Signal | Absent (substituted by CN) | Present (~7.13 ppm) | Check HSQC for C3 correlation |
| H-4 Signal | Present (~6.50 ppm) | Absent (substituted by CN) | Check HMBC for C-CN correlation |
Scenario B: Solvent Selection (CDCl vs. DMSO- )
The choice of solvent fundamentally alters the visibility of the N-H proton and the resolution of the aromatic region.
| Parameter | CDCl | DMSO- | Recommendation |
| NH Visibility | Poor. Often broad/invisible due to exchange. | Excellent. Sharp doublet or broad singlet at 12.0+ ppm. | Use DMSO for full characterization. |
| Solubility | Moderate. Good for lipophilic esters. | High. Dissolves polar pyrrole derivatives well. | Use CDCl |
| Water Peak | ~1.56 ppm (Distinct). | ~3.33 ppm (Can overlap with signals). | Dry DMSO over molecular sieves. |
| Coupling to NH | Rarely observed. | Visible. | DMSO allows connectivity verification via COSY. |
Visualization of Logic Workflows
Isomer Differentiation Decision Tree
This workflow allows researchers to rapidly classify their synthesized pyrrole using standard 1D
Caption: Decision logic for distinguishing 3-cyano and 4-cyano pyrrole isomers based on J-coupling analysis.
Structural Assignment Workflow
A self-validating pathway to assign specific protons using 2D NMR techniques.
Caption: Step-by-step workflow for unambiguous structural assignment using 1D and 2D NMR.
Experimental Protocols
Protocol: High-Fidelity NMR Sample Preparation
To ensure the N-H proton is visible and sharp (essential for confirming the pyrrole core), strictly follow this preparation method.
Reagents:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate (5-10 mg).
-
DMSO-
(99.9% D) or CDCl (99.8% D) treated with activated 4Å molecular sieves. -
NMR Tube: High-precision 5mm tube (e.g., Wilmad 507-PP).
Procedure:
-
Drying: Ensure the solid compound is dried under high vacuum (0.1 mbar) for 1 hour to remove trace synthesis solvents (EtOAc/DCM) which can overlap with the OMe signal.
-
Solvent Aliquot: Draw 0.6 mL of deuterated solvent.
-
Tip: If using CDCl
, filter it through a small plug of basic alumina if the solution turns acidic (which broadens the NH peak).
-
-
Dissolution: Add solvent to the solid. Sonicate for 30 seconds. Do not heat above 40°C to avoid ester hydrolysis.
-
Acquisition:
-
Set relaxation delay (
) to 2.0 seconds (longer than standard) to allow full relaxation of the isolated NH proton. -
Acquire 16-32 scans for 1H; 1024 scans for 13C.
-
Protocol: D2O Exchange Experiment (Self-Validation)
To confirm the identity of the broad singlet at 9.5-10.5 ppm as the NH proton:
-
Acquire the standard 1H spectrum in CDCl
. -
Add 1 drop of D
O to the NMR tube. -
Shake vigorously for 10 seconds.
-
Re-acquire the spectrum.[1]
-
Result: The peak at ~10 ppm will disappear (exchanged to N-D), while the C-H doublets at 6.5 and 7.0 ppm will remain unchanged. This confirms the N-H assignment.
References
-
Canadian Science Publishing. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (Confirming J-coupling ranges for 3-substituted pyrroles).
-
ChemicalBook. Pyrrole-2-carboxylic acid 1H NMR Spectrum. (Reference for pyrrole NH and ring proton shifts in DMSO-d6).
-
MDPI (Molecules). Synthesis of Non-Aromatic Pyrroles... (Providing comparative NMR data for 4-cyano pyrrole derivatives).
-
University of Illinois. NMR Chemical Shifts of Trace Impurities. (Standard reference for solvent residuals in CDCl3 and DMSO).
-
BenchChem. Comparative Analysis of Methyl 3-cyano-1H-indole-4-carboxylate and Its Positional Isomers. (Methodology for distinguishing cyano-substituted isomers).
Sources
Interpreting FTIR Nitrile Peak Shifts in Methyl 3-cyano-1H-pyrrole-2-carboxylate: A Comparative Guide to Analytical Modalities
As a Senior Application Scientist, I frequently encounter discrepancies in spectral data when analyzing complex heterocyclic intermediates. Methyl 3-cyano-1H-pyrrole-2-carboxylate is a prime example of a molecule whose infrared signature is highly dependent on sample preparation. The molecule features a sensitive vibrational probe—the nitrile (-C≡N) group—situated adjacent to a strong hydrogen-bond donor (pyrrole N-H) and a hydrogen-bond acceptor (ester C=O).
This guide objectively compares three Fourier Transform Infrared (FTIR) analytical modalities—ATR-FTIR , Transmission (KBr Pellet) , and Solution-Phase FTIR —to decode the causality behind nitrile peak shifts and establish a reliable framework for spectral interpretation.
Mechanistic Causality: The Vibrational Stark Effect and Hydrogen Bonding
Before comparing instrumental techniques, we must understand why the nitrile peak (~2220–2250 cm⁻¹) shifts. In the solid state, the pyrrole N-H forms intermolecular hydrogen bonds with the nitrile nitrogen of adjacent molecules.
Counterintuitively, while hydrogen bonding to a carbonyl (C=O) causes a redshift (lower wavenumber) by weakening the double bond, hydrogen bonding to a nitrile induces a blueshift (higher wavenumber)[1]. This phenomenon is driven by the Vibrational Stark Effect (VSE). The electric field exerted by the protic N-H donor polarizes the C≡N bond, increasing its force constant. Furthermore, this interaction alters the transition dipole moment, which significantly increases the integrated intensity (peak area) of the nitrile stretch compared to its free, non-hydrogen-bonded state[1].
Logical pathway of nitrile peak blueshifting due to hydrogen bonding and the Stark effect.
Comparative Analysis of FTIR Modalities
To accurately capture these microenvironmental changes, the choice of FTIR modality is critical. Below is an objective comparison of how different sample preparations impact the nitrile stretch of Methyl 3-cyano-1H-pyrrole-2-carboxylate.
A. Solution-Phase Transmission FTIR (in CHCl₃)
-
Mechanism: Dissolving the analyte in a non-polar, aprotic solvent like anhydrous chloroform disrupts the intermolecular lattice.
-
Result: Yields the "free" monomeric nitrile stretch. This serves as the fundamental baseline for the molecule without external Stark field perturbations.
B. Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: Analyzes the neat solid by pressing it against a high-refractive-index crystal (e.g., Diamond or ZnSe). The evanescent wave penetrates the sample without requiring dilution.
-
Result: Perfectly preserves the native crystalline hydrogen-bonding network. ATR-FTIR provides the most accurate representation of the solid-state blueshift[2].
C. Transmission FTIR (KBr Pellet)
-
Mechanism: The analyte is co-ground with potassium bromide and pressed into a transparent disc under high pressure.
-
Result: High risk of artifacts. KBr is highly hygroscopic; absorbed atmospheric moisture introduces competing H₂O···N≡C hydrogen bonds. Furthermore, the high pressure (10 tons) and shear forces during grinding can induce polymorphic transitions or amorphization, leading to inconsistent baselines and split nitrile peaks[3].
Quantitative Data Comparison
| Analytical Modality | Nitrile Peak Position (cm⁻¹) | Peak Shape & FWHM | H-Bonding State | Diagnostic Utility |
| Solution-Phase (CHCl₃) | ~2225 | Sharp (Narrow FWHM) | Monomeric (Free Nitrile) | Baseline reference for intrinsic C≡N stretch. |
| ATR-FTIR (Neat Solid) | ~2235 | Broadened, High Intensity | Native Intermolecular | Best representation of the native crystal lattice. |
| Transmission (KBr Pellet) | ~2232 - 2236 (Often Split) | Variable, Asymmetric | Mixed (Native + KBr matrix + Trace H₂O) | Prone to artifacts; splitting indicates multiple microenvironments. |
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies incorporate built-in validation steps to prevent misinterpretation of the nitrile shift.
Experimental workflow comparing three FTIR modalities for analyzing nitrile peak shifts.
Protocol 1: ATR-FTIR (Solid State)
-
Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution over a 4000–500 cm⁻¹ range[2]. Ensure the baseline is flat.
-
Sample Application: Deposit ~2-3 mg of neat Methyl 3-cyano-1H-pyrrole-2-carboxylate directly onto the center of the crystal.
-
Pressure Optimization (Self-Validation): Apply the pressure anvil. Crucial Step: Monitor the real-time preview spectrum. Gradually increase pressure until the strongest peak (typically the ester C=O stretch at ~1700 cm⁻¹) reaches an absorbance of ~0.5–0.8 AU. Do not over-press, as this can damage the crystal or distort peak shapes.
-
Acquisition: Collect the sample spectrum. Apply an ATR correction algorithm if comparing directly to transmission data.
Protocol 2: Solution-Phase FTIR (Monomeric Reference)
-
Solvent Preparation: Utilize strictly anhydrous, ethanol-free CHCl₃. (Standard CHCl₃ contains ethanol as a stabilizer, which will hydrogen-bond to your nitrile and invalidate the "free" state measurement).
-
Background Validation: Inject the pure solvent into a CaF₂ liquid transmission cell (0.1 mm path length). Collect the background spectrum.
-
Sample Dissolution: Prepare a dilute 10 mM solution of the analyte in the anhydrous CHCl₃.
-
Acquisition & Subtraction: Inject the sample solution into the cell and acquire the spectrum. Subtract the solvent background spectrum with a scaling factor of 1.0 to isolate the pure monomeric analyte peaks.
Protocol 3: Transmission FTIR (KBr Pellet)
Note: This method is included for comparison but is not recommended for sensitive H-bonding analysis due to matrix effects[3].
-
Matrix Preparation: Dry IR-grade KBr powder in a vacuum oven at 110°C for >24 hours to eliminate absorbed water.
-
Milling: In an agate mortar, gently mix ~1 mg of the analyte with ~100 mg of dried KBr. Causality Note: Grind gently for no more than 30 seconds. Excessive grinding shears the crystal lattice, artificially broadening the nitrile peak.
-
Pressing: Transfer to a 13 mm die and press at 10 tons under vacuum for 2 minutes.
-
Self-Validation: Before analyzing the sample, press a blank KBr pellet and scan it. If a broad peak appears at ~3400 cm⁻¹ (O-H stretch) or ~1630 cm⁻¹ (H-O-H bend), your KBr is wet and will artificially blueshift the nitrile peak. Discard and re-dry the KBr.
References
- Source: PubMed Central (NIH)
- Studies Related to Chemical Changes in Biochar. I.
- Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide Source: MDPI URL
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-cyano-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrrole derivatives, in particular, are integral scaffolds in a multitude of biologically active molecules and functional materials. Understanding their behavior under analytical conditions is paramount for their unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-cyano-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest in synthetic chemistry. By comparing its expected fragmentation with that of the simpler analogue, Methyl 1H-pyrrole-2-carboxylate, we aim to provide a clear, predictive framework for researchers working with similar structures.
The Decisive Role of Mass Spectrometry in Structural Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and structure.[1] For substituted pyrroles, the choice of ionization method significantly influences the resulting mass spectrum. While soft ionization techniques like Electrospray Ionization (ESI) are excellent for determining molecular weight by producing intact protonated molecules ([M+H]+), they often yield minimal fragmentation.[1][2] In contrast, hard ionization methods such as Electron Ionization (EI) bombard the analyte with high-energy electrons, inducing extensive and reproducible fragmentation patterns that serve as a "molecular fingerprint," offering deep structural insights.[1][3] This guide will focus on the fragmentation patterns expected from EI-MS, a technique commonly coupled with Gas Chromatography (GC-MS) for the analysis of volatile and thermally stable compounds.[1][4]
Predicted Fragmentation Pathway of Methyl 3-cyano-1H-pyrrole-2-carboxylate
The fragmentation of Methyl 3-cyano-1H-pyrrole-2-carboxylate in an EI-MS experiment is anticipated to be driven by the stability of the aromatic pyrrole ring and the nature of its substituents: a methyl ester and a cyano group. The molecular ion (M•+) is expected to be relatively stable due to the aromatic system.[5] Subsequent fragmentation will likely proceed through several key pathways initiated by the loss of functional group fragments.
A primary and highly characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH3) to form a stable acylium ion.[6] Another common pathway involves the loss of the entire methoxycarbonyl group (•COOCH3). The presence of the cyano group introduces additional fragmentation possibilities, including the loss of a hydrogen cyanide (HCN) molecule.
Below is a DOT graph illustrating the predicted major fragmentation pathways for Methyl 3-cyano-1H-pyrrole-2-carboxylate.
Caption: Predicted EI fragmentation of Methyl 3-cyano-1H-pyrrole-2-carboxylate.
Comparative Analysis: The Influence of the Cyano Group
To understand the impact of the cyano substituent on the fragmentation pattern, a comparison with a simpler, related molecule is invaluable. Methyl 1H-pyrrole-2-carboxylate provides an excellent reference. The mass spectrum of this compound is well-documented in spectral databases such as the NIST WebBook.[7]
| Feature | Methyl 1H-pyrrole-2-carboxylate | Methyl 3-cyano-1H-pyrrole-2-carboxylate (Predicted) |
| Molecular Ion (M•+) | m/z 125 (prominent) | m/z 150 (expected to be prominent) |
| Loss of •OCH3 | m/z 94 (strong) | m/z 119 (expected to be a major fragment) |
| Loss of •COOCH3 | m/z 66 (present) | m/z 91 (expected) |
| Unique Fragmentation | Ring fragmentation | Loss of HCN (m/z 123 from M•+, m/z 91 from [M-•COOCH3]+) |
The primary difference in the fragmentation of Methyl 3-cyano-1H-pyrrole-2-carboxylate is the introduction of fragmentation pathways involving the cyano group. The loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds and nitriles. This additional fragmentation pathway can provide confirmatory evidence for the presence of the cyano group in the structure.
Experimental Protocol: GC-MS Analysis
For researchers seeking to obtain an experimental mass spectrum of Methyl 3-cyano-1H-pyrrole-2-carboxylate, the following GC-MS protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
This protocol provides a robust starting point for the analysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate and can be optimized as needed based on the specific instrumentation and sample characteristics.[3]
Conclusion
The predictable and informative nature of electron ionization mass spectrometry makes it a powerful tool for the structural elucidation of substituted pyrroles. By understanding the fundamental fragmentation pathways of the pyrrole ring and its common substituents, researchers can confidently interpret mass spectra to confirm the identity of newly synthesized compounds. The predicted fragmentation pattern of Methyl 3-cyano-1H-pyrrole-2-carboxylate, characterized by the loss of methoxy and methoxycarbonyl groups, as well as the diagnostic loss of hydrogen cyanide, provides a clear roadmap for its identification. The comparative analysis with Methyl 1H-pyrrole-2-carboxylate highlights the significant, and predictable, influence of the cyano substituent on the fragmentation process. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and materials science, enabling more efficient and accurate characterization of this important class of heterocyclic compounds.
References
-
Mitin, A. V., et al. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]
-
NIST. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ni, J., & Tiong, C. X. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]
-
PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. National Institutes of Health. [Link]
-
NIST. (n.d.). Methyl pyrrole-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Liang, X., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
PubChem. (n.d.). Methyl pyrrole-2-carboxylate. National Institutes of Health. [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
-
Chen, P. (2012). Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. ACS Publications. [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
Intertek. (n.d.). Gas Chromatography - Mass Spectrometry Analysis. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl pyrrole-2-carboxylate [webbook.nist.gov]
A Technical Guide to the ¹³C NMR Chemical Shift Assignment of Methyl 3-cyano-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and assignment of the ¹³C NMR chemical shifts for Methyl 3-cyano-1H-pyrrole-2-carboxylate. By comparing experimental data from structurally related analogs and applying fundamental principles of NMR spectroscopy, we offer a robust framework for the structural elucidation of this and similar substituted pyrrole scaffolds, which are crucial in pharmaceutical and materials science.[1]
The Challenge of Unambiguous Assignment in Substituted Pyrroles
The pyrrole ring is an electron-rich aromatic heterocycle where the nitrogen heteroatom significantly influences the electronic environment.[1] The introduction of substituents, particularly multiple electron-withdrawing groups (EWGs) as in Methyl 3-cyano-1H-pyrrole-2-carboxylate, leads to complex electronic effects that can make definitive ¹³C NMR signal assignment challenging. Both the methoxycarbonyl (-COOCH₃) and cyano (-CN) groups are potent EWGs, which generally cause a downfield shift (higher ppm) of the pyrrole ring carbon signals.[1] Understanding the interplay of their resonance and inductive effects is key to accurate spectral interpretation.
Comparative Analysis: Predicting Chemical Shifts
The ¹³C NMR spectrum of the parent, unsubstituted pyrrole shows two signals for the aromatic carbons: C-2/C-5 at approximately 118.2 ppm and C-3/C-4 at 108.2 ppm.[1] The introduction of substituents breaks this symmetry, resulting in distinct signals for each carbon.
Let's consider the effects of the substituents in our target molecule:
-
Methyl 2-carboxylate group (-COOCH₃) at C-2: This group exerts a strong electron-withdrawing inductive and resonance effect. It will significantly deshield the directly attached carbon (C-2) and also influence the other ring carbons. Data from similar compounds like pyrrole-2-carboxylic acid provides a valuable reference.[4][5]
-
Cyano group (-CN) at C-3: The cyano group is also a powerful EWG, primarily through a strong inductive effect and a moderate resonance effect. Its presence at C-3 will most strongly influence the chemical shifts of C-3 and its neighbors, C-2 and C-4.
The following diagram illustrates the key electronic influences of the substituents on the pyrrole ring.
Caption: Electronic effects of substituents on the pyrrole ring.
Predicted ¹³C NMR Chemical Shift Assignments
Based on the analysis of substituent effects and data from related compounds, we can propose the following assignments for the ¹³C NMR spectrum of Methyl 3-cyano-1H-pyrrole-2-carboxylate.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | ~160-165 | Typical range for an ester carbonyl carbon. |
| C-5 | ~130-135 | Deshielded by the adjacent nitrogen and the overall electron-withdrawing nature of the substituents. |
| C-2 | ~125-130 | Directly attached to the -COOCH₃ group, but also influenced by the adjacent -CN group. This carbon is quaternary and may show a weaker signal. |
| C-4 | ~115-120 | Influenced by the -CN group at the adjacent C-3 position. |
| -OCH₃ | ~50-55 | Typical range for a methoxy group attached to a carbonyl. |
| C-3 | ~105-110 | Directly attached to the -CN group. This is a quaternary carbon. |
| -CN | ~115-120 | Characteristic chemical shift for a nitrile carbon. |
Comparison with Structurally Similar Compounds
To build confidence in our assignments, let's compare our predictions with experimental data for related pyrrole derivatives.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Reference |
| Pyrrole | 118.2 | 108.2 | 108.2 | 118.2 | [1] |
| Pyrrole-2-carboxylic acid | ~125 | ~110 | ~115 | ~122 | [4][5] |
| Pyrrole-2-carboxaldehyde | ~132 | ~112 | ~118 | ~125 | [6] |
| Predicted: Methyl 3-cyano-1H-pyrrole-2-carboxylate | ~125-130 | ~105-110 | ~115-120 | ~130-135 | - |
The presence of two strong electron-withdrawing groups is expected to generally shift the ring carbons downfield compared to the parent pyrrole. The predicted values are in line with the trends observed in other substituted pyrroles.
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol is recommended.
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Recommended ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Spectral Width (SW): 0 to 200 ppm.[7]
-
Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of quaternary carbons.[7]
-
Acquisition Time (AQ): 1-2 seconds.[1]
Conclusion
The ¹³C NMR chemical shifts of Methyl 3-cyano-1H-pyrrole-2-carboxylate can be reliably assigned through a combination of predictive methods based on substituent effects and comparative analysis with known compounds. The presence of two strong electron-withdrawing groups at positions 2 and 3 leads to a significant downfield shift of the pyrrole ring carbons. This guide provides a solid foundation for the interpretation of experimental spectra and will aid researchers in the unambiguous structural characterization of this and related heterocyclic molecules.
References
- An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles - Benchchem.
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
- Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone - Der Pharma Chemica.
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI.
- Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum - ChemicalBook.
- Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem.
- Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum - ChemicalBook.
- troubleshooting Methyl 3-cyano-1H-indole-4-carboxylate NMR spectra - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum [chemicalbook.com]
- 5. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Reactivity of Methyl 3-cyano-1H-pyrrole-2-carboxylate and its Ethyl Ester Analog
A deep understanding of the subtle differences in chemical reactivity between closely related molecules is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the reactivity of Methyl 3-cyano-1H-pyrrole-2-carboxylate and its ethyl ester counterpart, Ethyl 3-cyano-1H-pyrrole-2-carboxylate. While differing by only a single methylene unit, the choice between these two analogs can significantly influence reaction kinetics, yields, and even the regioselectivity of certain transformations.[1] This analysis is grounded in established chemical principles and supported by experimental insights to empower informed decisions in synthetic strategy.
The core structure of these molecules features a pyrrole ring, a five-membered aromatic heterocycle, substituted with a cyano group at the 3-position and a carboxylate group at the 2-position. The reactivity of these compounds is primarily dictated by the interplay of the nucleophilic character of the pyrrole ring, the electrophilic nature of the carbonyl carbon in the ester, and the chemical properties of the cyano group. The seemingly minor difference between the methyl and ethyl ester groups can exert both electronic and steric effects that modulate this reactivity.[2][3][4]
I. Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The preferred site of attack is generally the α-position (C5), as the intermediate carbocation is better stabilized through resonance.[5][6][7] Both the carboxylate and cyano groups are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. However, the ester group at the 2-position directs incoming electrophiles to the 4 and 5 positions.
Key Considerations:
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This subtle inductive effect could, in theory, make the pyrrole ring of the ethyl ester marginally more nucleophilic and thus more reactive towards electrophiles.
-
Steric Hindrance: The bulkier ethyl group may introduce minor steric hindrance, potentially slowing down reactions with large electrophiles, particularly at the adjacent C3 position, although the primary site of electrophilic attack is further away at C4 or C5.
While direct comparative kinetic studies are not extensively documented in the literature, the electronic differences are generally considered minimal for this class of reaction. The choice between the methyl and ethyl analog for electrophilic substitution is often dictated by factors other than a significant difference in reactivity, such as solubility or the physical properties of the resulting products.[2]
Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrrole Derivative
This protocol describes a general procedure for the formylation of a pyrrole derivative, a classic example of electrophilic aromatic substitution. This reaction can be adapted to compare the reactivity of the methyl and ethyl ester analogs.
Materials:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate or Ethyl 3-cyano-1H-pyrrole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve the pyrrole substrate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the corresponding 5-formyl derivative.
Note: The progress of the reaction for both the methyl and ethyl analogs can be monitored in parallel by TLC to qualitatively assess any differences in reaction rates.
II. Nucleophilic Acyl Substitution at the Ester Carbonyl
The ester functionality is susceptible to nucleophilic acyl substitution, a fundamental reaction in organic synthesis.[8] Common examples include hydrolysis (saponification), transesterification, and amidation.
Comparative Reactivity:
| Reaction Type | Methyl Ester Reactivity | Ethyl Ester Reactivity | Rationale |
| Hydrolysis (Saponification) | Generally faster | Generally slower | The smaller methyl group presents less steric hindrance to the incoming nucleophile (e.g., hydroxide ion) at the carbonyl carbon.[9][10] |
| Transesterification | Favorable for conversion to other esters | Can be used to synthesize other esters | The relative rates depend on the incoming alcohol and reaction conditions. To drive the equilibrium, a large excess of the new alcohol is typically used.[8] |
| Amidation | Generally faster | Generally slower | Similar to hydrolysis, the reduced steric bulk of the methoxy group allows for a faster rate of nucleophilic attack by an amine. |
Studies on the hydrolysis of various esters have consistently shown that methyl esters react faster than their ethyl counterparts under both acidic and basic conditions.[9][10] This is primarily attributed to the lower steric hindrance of the methyl group, allowing for easier access of the nucleophile to the electrophilic carbonyl carbon.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines a method to compare the hydrolysis rates of the methyl and ethyl esters.
Materials:
-
Methyl 3-cyano-1H-pyrrole-2-carboxylate
-
Ethyl 3-cyano-1H-pyrrole-2-carboxylate
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Set up two parallel reactions. In each flask, dissolve an equal molar amount of either the methyl or ethyl ester in ethanol.
-
Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents) to each flask.
-
Stir the reactions at a constant temperature (e.g., room temperature or slightly elevated).
-
Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by TLC or HPLC to determine the amount of remaining starting material.
-
Once the reaction is complete (or after a set time for comparison), cool the mixture to 0 °C and acidify with 1 M HCl until the pH is acidic.
-
Extract the resulting carboxylic acid with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 3-cyano-1H-pyrrole-2-carboxylic acid.
By comparing the time taken for the complete consumption of the starting material in both reactions, a direct comparison of their relative hydrolysis rates can be made.
III. Reactions Involving the Cyano Group
The cyano group is a versatile functional group that can undergo various transformations, including reduction to an amine or aldehyde, and hydrolysis to a carboxylic acid or amide.
Key Considerations:
The reactivity of the cyano group is less likely to be directly influenced by the choice of the adjacent ester group (methyl vs. ethyl). The electronic and steric effects of the ester are transmitted through the pyrrole ring and are less pronounced at the 3-position. Therefore, for reactions such as the reduction of the cyano group with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, similar reaction conditions and outcomes are expected for both the methyl and ethyl analogs.
IV. N-Alkylation of the Pyrrole Ring
The NH proton of the pyrrole ring is moderately acidic and can be deprotonated with a suitable base, followed by alkylation with an electrophile.[5]
Comparative Reactivity:
The acidity of the N-H proton is influenced by the electron-withdrawing nature of the substituents on the ring. The slightly greater electron-donating character of the ethyl group in the ethyl ester might make the corresponding pyrrole anion a slightly stronger base (and thus the N-H proton slightly less acidic) compared to the methyl ester analog. However, this difference is expected to be very small and unlikely to lead to significant variations in reactivity for N-alkylation reactions under standard conditions (e.g., using a strong base like sodium hydride followed by an alkyl halide).[11][12]
Caption: Comparative reactivity pathways of methyl vs. ethyl ester analogs.
Conclusion
The choice between these two valuable building blocks should therefore be guided by the specific transformation being undertaken. For reactions where the ester itself is the target of nucleophilic attack, the methyl ester may offer a kinetic advantage. In other cases, factors such as cost, availability, and the physical properties of the compounds and their downstream products will be more critical considerations in the selection process.
References
-
Wikipedia. Pyrrole. [Link]
-
ChemRxiv. Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. [Link]
-
Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]
-
ResearchGate. Experimental and Modeling Study of C 5 H 10 O 2 Ethyl and Methyl Esters. [Link]
-
Heterocyclic Compounds. [Link]
-
Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]
-
ResearchGate. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. [Link]
-
ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]
-
ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
-
A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. [Link]
-
A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. [Link]
-
KAUST Repository. A comparative study of the chemical kinetics of methyl and ethyl propanoate. [Link]
-
Quora. Why does electrophilic substitution in pyrrole occurs at carbon 2? [Link]
-
Kinetic studies in ester hydrolysis. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
ResearchGate. Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
PubMed. Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
DR-NTU. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]
-
Semantic Scholar. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. [Link]
-
MDPI. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]
-
PMC. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. [Link]
-
Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]
-
Organic Letters. Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. [Link]
-
Biodiesel Education. ethyl and methyl esters of vegetable oil. [Link]
-
Scribd. Nucleophilic Substitution: Acyl vs Alkyl. [Link]
-
NC State University Libraries. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]
-
PMC. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. [Link]
-
PMC. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
-
PMC. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. [Link]
-
Frontiers. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]
-
ResearchGate. Synthesis of 3‐cyano‐ and 2‐aminopyrroles. [Link]
-
ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. [Link]
-
Organic & Biomolecular Chemistry. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
UV-Vis Absorption Maxima Validation for Methyl 3-cyano-1H-pyrrole-2-carboxylate: A Comparative Guide
Executive Summary
In the development of active pharmaceutical ingredients (APIs), the validation of intermediate scaffolds is a critical quality control step. Methyl 3-cyano-1H-pyrrole-2-carboxylate (CAS 1822779-99-6) is a highly functionalized heterocyclic building block. As an application scientist, I rely on UV-Vis spectroscopy not merely as a qualitative fingerprinting tool, but as a direct readout of molecular orbital dynamics. This guide objectively compares the UV-Vis performance of this dual-functionalized pyrrole against simpler structural alternatives and provides a self-validating experimental protocol to ensure absolute data integrity.
Molecular Orbital Dynamics: The Causality of Bathochromic Shifts
To understand the spectral behavior of Methyl 3-cyano-1H-pyrrole-2-carboxylate, we must first analyze the causality behind its electronic transitions compared to baseline alternatives. The absorption maximum (
-
The Baseline (Unsubstituted Pyrrole): In an unsubstituted pyrrole ring, the primary
transition requires significant energy, placing the absorption maximum deep in the UV region at approximately 205–210 nm [1]. -
Single Electron-Withdrawing Group (Pyrrole-2-carboxylic acid): When an electron-withdrawing group (EWG) is introduced, such as the carboxylic acid moiety in Pyrrole-2-carboxylic acid, the
-electron system is pulled outward. This extends the conjugation pathway, stabilizing the LUMO and narrowing the HOMO-LUMO energy gap. Consequently, the absorption undergoes a bathochromic shift (red shift) to the 250–260 nm range[2]. -
Dual Electron-Withdrawing Groups (Methyl 3-cyano-1H-pyrrole-2-carboxylate): This compound represents a more complex electronic environment. The addition of a second EWG—a cyano group at the C3 position—creates a synergistic "push-pull" effect across the pyrrole core [3]. This dual-EWG functionalization further delocalizes the electron density, pushing the
even further into the near-UV region (275–285 nm) and increasing the molar absorptivity ( ) due to a higher transition dipole moment.
Comparative Spectroscopic Data
The table below summarizes the expected quantitative UV-Vis performance of these scaffolds in a polar protic solvent (e.g., Methanol).
| Compound | CAS Number | Structural Features | Expected | Estimated Molar Absorptivity ( |
| Unsubstituted Pyrrole | 109-97-7 | Aromatic heterocycle | 205 – 210 | ~7,000 |
| Pyrrole-2-carboxylic acid | 634-97-9 | Single EWG (C2-COOH) | 250 – 260 | ~12,000 |
| Methyl 3-cyano-1H-pyrrole-2-carboxylate | 1822779-99-6 | Dual EWG (C2-COOMe, C3-CN) | 275 – 285 | ~15,000 |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, any UV-Vis protocol must be a self-validating system. The following methodology guarantees that the observed spectral shifts are intrinsic to the pyrrole derivatives and not artifacts of instrumental drift, solvent interference, or sample aggregation.
Figure 1: Self-validating UV-Vis workflow ensuring photometric accuracy and Beer-Lambert linearity.
Step-by-Step Methodology
Step 1: Photometric Calibration and Baseline Establishment
-
Causality: UV-Vis spectrophotometers experience deuterium lamp degradation over time, which can artificially skew absorbance readings and peak positions in the UV region.
-
Action: Before analyzing any samples, validate the instrument's photometric accuracy using a certified Holmium Oxide glass filter. Verify that the sharp reference peaks at 279.3 nm and 287.1 nm are detected within
nm. Following calibration, perform a baseline correction using HPLC-grade Methanol. Methanol is selected because its UV cutoff (~205 nm) is well below the target transitions of our functionalized pyrroles, ensuring optical transparency.
Step 2: Gravimetric-to-Volumetric Sample Preparation
-
Causality: The calculation of molar absorptivity (
) is highly sensitive to concentration errors. A self-validating protocol must minimize the propagation of error during dilution. -
Action: Using a calibrated analytical microbalance, weigh exactly 1.50 mg of Methyl 3-cyano-1H-pyrrole-2-carboxylate (MW: 150.13 g/mol ) [3]. Dissolve quantitatively in 10.0 mL of Methanol to generate a 1.0 mM primary stock. Perform serial volumetric dilutions to prepare a final working concentration of 10 µM.
Step 3: High-Resolution Spectral Acquisition
-
Causality: Fast scan speeds and wide slit widths can artificially broaden peaks and obscure subtle
transition shoulders. -
Action: Transfer the 10 µM solution to a 10 mm pathlength quartz cuvette. Acquire the spectrum from 200 nm to 400 nm using a 1 nm spectral bandwidth and a slow scan rate (e.g., 200 nm/min). Record the exact
and peak absorbance.
Step 4: Orthogonal Validation via Beer-Lambert Linearity
-
Causality: To confirm that the compound is in a monomeric state and free from concentration-dependent aggregation (which would artificially shift the
), the system must demonstrate linear photometric behavior. -
Action: Measure the absorbance at the determined
for a dilution series (5 µM, 10 µM, 15 µM, and 20 µM). Plot Absorbance vs. Concentration. The protocol is considered validated only if the linear regression yields an .
References
-
PubChem. "Pyrrole-2-carboxylic acid (CID 12473)." National Center for Biotechnology Information. Available at:[Link]
-
ResearchGate. "UV−vis absorption spectra of pyrrole before and after polymerization." ResearchGate. Available at:[Link]
-
ACS Publications. "Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence." ACS Infectious Diseases. Available at:[Link]
Sources
Comparative Validation Guide: Elemental Analysis Standards for Methyl 3-cyano-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide to the Elemental Analysis and Purity Validation of Methyl 3-cyano-1H-pyrrole-2-carboxylate .
Executive Summary & Compound Profile
Methyl 3-cyano-1H-pyrrole-2-carboxylate (Calculated Formula: C₇H₆N₂O₂ | MW: 150.14 g/mol ) is a critical heterocyclic scaffold used in the synthesis of potassium-competitive acid blockers (P-CABs) and various kinase inhibitors.[1]
Ensuring the purity of this intermediate is non-trivial. As a pyrrole derivative containing both a hydrogen-bond donor (N-H) and acceptors (cyano, ester), the compound exhibits hygroscopicity and susceptibility to oxidative darkening upon prolonged air exposure. Standard "pass/fail" elemental analysis (EA) often yields erroneous results due to trapped solvent or moisture, leading to the rejection of high-quality batches.
This guide compares the industry "Gold Standard" (Combustion Analysis) against modern "Forensic" alternatives (qNMR and HRMS), providing a validated workflow to distinguish between synthetic failure and analytical artifacts.
Theoretical Elemental Composition (Baseline)
Before validation, the theoretical baselines must be established.
Comparative Analysis: The "Triad of Truth"
In modern drug development, relying solely on one method is a liability. The following table contrasts the three primary validation standards.
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: High-Res Mass Spec (HRMS) |
| Primary Role | Bulk Purity Standard. Confirms the sample is chemically uniform.[1] | Specific Impurity Auditor. Quantifies solvent, water, and isomers. | Identity Confirmation. Confirms exact molecular formula.[1] |
| Precision | High (±0.3% to ±0.4% absolute).[1] | Moderate to High (±1% relative).[1] | Qualitative (for purity); High (for mass). |
| Blind Spots | Cannot distinguish isomers; blinded by inorganic salts if not measuring ash.[1] | Inorganic salts (invisible in ¹H NMR); paramagnetic impurities.[1] | "Polite" technique—often ignores bulk salts/solvents.[1] |
| Sample Req. | Destructive (~2–5 mg).[1] | Non-destructive (~5–10 mg).[1] | Minimal (<1 mg).[1] |
| Critical Failure | Hygroscopicity: Water counts as H and O, skewing C/N ratios. | Relaxation Delay (d1): Insufficient delay leads to under-integration.[1] | Ion Suppression: Salts may suppress ionization.[1] |
Method A: Combustion Analysis (The Gold Standard)
Objective: To achieve results within the IUPAC-accepted tolerance of ±0.4% of theoretical values.
The Challenge: The "Wet Sponge" Effect
Pyrrole-2-carboxylates are prone to trapping atmospheric moisture within the crystal lattice.[1] A sample with 1.5% water (by weight) will fail standard CHN analysis despite being chemically pure.[1]
Validated Protocol: The "Dry-Weigh-Burn" Cycle[1]
-
Pre-Conditioning (Crucial):
-
Do not send "as-is" samples to the microanalysis lab.[1]
-
Dry sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or activated silica.
-
Note: Avoid temperatures >60°C to prevent potential decarboxylation or sublimation of the ester.
-
-
Encapsulation:
-
The Combustion Train:
Data Interpretation (Self-Validating Logic)
If your experimental Carbon is low and Hydrogen is high , calculating the "Water-Corrected" theoretical value confirms if the error is moisture or synthesis failure.[1]
-
Scenario: Found C: 55.10%, H: 4.25%. (Theory: C 56.00%, H 4.03%).
-
Diagnosis:
, .[1] This signature strongly suggests ~1.5% water retention.[1] -
Action: Re-dry and re-test, or validate via qNMR.
Method B: Quantitative NMR (The Forensic Auditor)
Objective: To determine absolute purity and quantify solvates that ruin Combustion Analysis.
Experimental Protocol
-
Internal Standard (IS) Selection:
-
Solvent: DMSO-d₆ (Solubilizes polar pyrroles better than CDCl₃).[1]
-
Acquisition Parameters (The "q" in qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be ≥ 5 × T1 of the slowest relaxing proton (usually the IS). Set d1 = 30–60 seconds.[1]
-
Scans: 16 or 32 (High S/N ratio required).
-
Calculation
[1][2][3]- : Integrated Area[1][4]
- : Number of protons (e.g., 3 for methyl ester)
- : Weight (mg)
- : Purity of Standard
Decision Workflow: The Validation Matrix
The following diagram illustrates the logical flow for validating a batch of Methyl 3-cyano-1H-pyrrole-2-carboxylate.
Caption: Logical workflow for distinguishing between wet/solvated samples and impure synthesis batches.
References & Authority
-
IUPAC Guidelines for Elemental Analysis:
-
qNMR Methodology & Standards:
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
-
Pyrrole Synthesis & Characterization:
-
Elemental Impurities Guidance:
-
ICH Q3D (R2) Guideline on Elemental Impurities.[1]
-
Sources
Analytical Discrimination of Methyl 3-cyano-1H-pyrrole-2-carboxylate from Positional Isomeric Impurities
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology
Executive Summary
In modern drug discovery, functionalized pyrroles serve as critical pharmacophores in the development of kinase inhibitors, anion binders, and novel antibiotics. Methyl 3-cyano-1H-pyrrole-2-carboxylate (CAS: 1822779-99-6) is a highly sought-after intermediate [1]. However, its synthesis frequently yields positional isomers—specifically the 4-cyano and 5-cyano derivatives [2].
Because these isomers possess identical molecular weights (
Mechanistic Causality: The Analytical Challenge
To build a robust analytical method, we must first understand the fundamental physical chemistry that differentiates these molecules.
The H NMR Spin-Spin Coupling Causality
The gold standard for distinguishing pyrrole positional isomers is
-
Target (3-cyano): The substituents are at positions 2 and 3. The remaining protons are at positions 4 and 5. They exhibit a vicinal (
) coupling, typically Hz . -
4-cyano Isomer: The substituents are at positions 2 and 4. The remaining protons are at positions 3 and 5. They exhibit an allylic/meta-like (
) coupling, typically Hz . -
5-cyano Isomer: The substituents are at positions 2 and 5. The remaining protons are at positions 3 and 4. They exhibit a strong vicinal (
) coupling, typically Hz .
The RP-HPLC Retention Causality
While NMR provides structural proof, RP-HPLC is required for routine purity assessment and batch release. The separation mechanism relies on the differing dipole moments and steric profiles of the isomers [5].
-
In the 3-cyano isomer , the bulky cyano and ester groups are adjacent. This steric occlusion slightly twists the ester carbonyl out of coplanarity with the pyrrole ring, reducing the overall molecular dipole and hydrophobic surface area.
-
Conversely, the 5-cyano isomer places the electron-withdrawing groups at opposite ends of the ring (positions 2 and 5). This maximizes the linear dipole moment and
-stacking capability with the C18 stationary phase, resulting in stronger retention.
Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Resolution H NMR Spectroscopy
Rationale: DMSO-
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-
containing 0.03% v/v TMS as an internal standard. -
Instrument Setup: Acquire data on a 400 MHz or higher NMR spectrometer. Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans to ensure a high signal-to-noise ratio.
-
D
O Exchange (Crucial Step): Add 1 drop of D O to the NMR tube, shake vigorously, and re-acquire the spectrum. This exchanges the pyrrole N-H proton, collapsing the complex multiplets of the ring protons into clean doublets, allowing for precise measurement of the -coupling constants. -
Data Interpretation: Measure the
-coupling between the two aromatic doublets (typically found between 6.5 and 7.8 ppm). Match the -value to the diagnostic matrix in Table 2.
Protocol 2: Reverse-Phase HPLC Method
Rationale: An acidic mobile phase suppresses the ionization of the pyrrole nitrogen and the trace hydrolysis of the ester, ensuring sharp, symmetrical peaks.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.
-
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear gradient from 10% to 60% B
-
12–15 min: Hold at 60% B
-
-
Flow Rate & Temperature: 1.0 mL/min at 30 °C.
-
Detection: UV absorbance at 254 nm and 225 nm.
-
Injection Volume: 10 µL (Sample concentration: 0.5 mg/mL in 50:50 Water:Acetonitrile).
Quantitative Data & Comparison
Table 1: Physico-Chemical & Structural Comparison
| Compound Name | CAS Number | Substitution Pattern | Exact Mass | Formula |
| Methyl 3-cyano-1H-pyrrole-2-carboxylate | 1822779-99-6 | 2,3-disubstituted | 150.0429 Da | C |
| Methyl 4-cyano-1H-pyrrole-2-carboxylate | 937-18-8 | 2,4-disubstituted | 150.0429 Da | C |
| Methyl 5-cyano-1H-pyrrole-2-carboxylate | 937-19-9 | 2,5-disubstituted | 150.0429 Da | C |
Table 2: H NMR Diagnostic J-Coupling Matrix (Post-D O Exchange)
| Isomer | Active Protons | Splitting Pattern | Diagnostic Coupling Constant ( | Structural Implication |
| 3-cyano (Target) | H4, H5 | Doublet of doublets | Vicinal protons, adjacent to NH | |
| 4-cyano | H3, H5 | Doublet of doublets | Meta-like protons, separated by C4 | |
| 5-cyano | H3, H4 | Doublet of doublets | Vicinal protons, distant from NH |
Table 3: HPLC Retention Data (Standardized Gradient)
| Isomer | Relative Retention Time (RRT) | Elution Order | Mechanistic Rationale |
| 3-cyano (Target) | 0.85 | 1st | High steric hindrance; lowest effective dipole moment. |
| 4-cyano | 0.94 | 2nd | Intermediate dipole and steric profile. |
| 5-cyano | 1.00 (Ref: ~8.3 min) | 3rd | Extended linear dipole; maximum hydrophobic interaction. |
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for distinguishing the target compound from its isomers using the orthogonal techniques described above.
Caption: Analytical workflow for distinguishing pyrrole positional isomers using NMR J-couplings and HPLC.
References
-
PubChem. "Methyl 5-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | CID 12730474." National Center for Biotechnology Information. Available at: [Link][1]
-
Appretech Scientific Limited. "Methyl 4-cyano-1H-pyrrole-2-carboxylate Catalog." Available at:[Link][2]
-
Abraham, R. J., & Bernstein, H. J. "The Proton Resonance Spectra of Furan and Pyrrole." Canadian Journal of Chemistry, 1959. Available at: [Link][3]
-
National Institutes of Health (PMC). "Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds." Available at:[Link][4]
Sources
- 1. Methyl 5-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | CID 12730474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thin-Layer Chromatography of Methyl 3-cyano-1H-pyrrole-2-carboxylate: Principles, Solvent System Optimization, and Practical Protocols
For the modern medicinal chemist or process development scientist, the purification of novel heterocyclic entities is a routine yet critical task. Methyl 3-cyano-1H-pyrrole-2-carboxylate, a densely functionalized pyrrole, presents a typical purification challenge due to its polarity and potential for interaction with standard silica gel stationary phases. This guide provides a comprehensive, field-tested framework for developing robust Thin-Layer Chromatography (TLC) protocols for this compound, ensuring reproducible results and facilitating a seamless transition to preparative column chromatography.
Understanding the Analyte: The Key to Method Development
The structure of Methyl 3-cyano-1H-pyrrole-2-carboxylate dictates its chromatographic behavior. The presence of a hydrogen bond donor (the pyrrole N-H), two hydrogen bond acceptors (the cyano nitrogen and the carbonyl oxygen of the ester), and the overall polar nature of the pyrrole ring system suggest that it is a polar molecule. Consequently, it will exhibit strong affinity for polar stationary phases like silica gel.[1] This strong interaction necessitates the use of relatively polar mobile phases to achieve optimal migration and separation.[2]
The primary goal in TLC is to find a solvent system that moves the compound of interest to a Retention Factor (Rf) value between 0.2 and 0.4.[3] This range typically provides the best separation from both less polar and more polar impurities and is a good starting point for scaling up to column chromatography.[3][4]
Comparative Analysis of Solvent Systems for Pyrrole Derivatives
While specific Rf values for Methyl 3-cyano-1H-pyrrole-2-carboxylate are not extensively published, we can extrapolate from data on structurally similar pyrrole-2-carboxylates and other polar heterocyclic compounds.[3] A systematic approach, starting with a non-polar/moderately polar mixture and progressively increasing the mobile phase polarity, is the most effective strategy.[5]
Below is a table of recommended starting solvent systems and their likely performance characteristics for the TLC analysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate on a standard silica gel plate.
| Solvent System (v/v) | Expected Rf Range | Rationale and Expert Insights |
| Hexane : Ethyl Acetate (4:1) | 0.1 - 0.2 | A common starting point for many organic compounds. For this polar pyrrole, the Rf is expected to be low. This system is more suitable for less polar N-aryl pyrroles.[3] |
| Hexane : Ethyl Acetate (1:1) | 0.2 - 0.4 | Increasing the proportion of ethyl acetate, a moderately polar solvent, will increase the Rf value.[3][6] This is a promising system for achieving the target Rf. |
| Dichloromethane : Methanol (98:2) | 0.2 - 0.5 | This system is often effective for more polar pyrrole-2-carboxylates.[3] The small amount of highly polar methanol is crucial for moving polar compounds up the silica plate. |
| Dichloromethane : Methanol (95:5) | 0.4 - 0.6 | A further increase in methanol content will lead to a higher Rf. This may be too high for optimal separation in preparative chromatography but is useful for initial screening. |
| Hexane : Ethyl Acetate (1:1) + 0.5% Triethylamine | 0.2 - 0.4 | Streaking is a common issue with polar, nitrogen-containing heterocycles on acidic silica gel.[3] The addition of a small amount of a basic modifier like triethylamine can neutralize acidic sites on the silica, resulting in sharper spots and more reliable Rf values.[3] |
Experimental Protocols and Methodologies
Protocol 1: Standard TLC Analysis
This protocol outlines the fundamental steps for performing a TLC analysis of Methyl 3-cyano-1H-pyrrole-2-carboxylate.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvent systems (as described in the table above)
-
Sample of Methyl 3-cyano-1H-pyrrole-2-carboxylate dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Pencil
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin)[7]
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline. The spot should be small and concentrated to avoid streaking.[6]
-
Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[1][6] Place a piece of filter paper in the chamber to ensure vapor saturation, which leads to more reproducible results.[1] Seal the chamber and allow it to equilibrate for at least 15-20 minutes.[1]
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is upright and not touching the filter paper. Close the lid.
-
Elution: Allow the solvent front to travel up the plate. The development should be stopped when the solvent front is about 0.5-1 cm from the top of the plate.[1]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If the compound is not UV active, use a chemical stain.
-
Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the sample) / (distance traveled by the solvent)[6]
Visualizing the Workflow and Principles
A clear understanding of the experimental workflow and the underlying principles of chromatography is essential for troubleshooting and method optimization.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3-cyano-1H-pyrrole-2-carboxylate
This document provides a detailed, procedural guide for the safe handling and disposal of Methyl 3-cyano-1H-pyrrole-2-carboxylate. As a compound utilized in specialized research and drug development, its unique chemical structure—featuring a cyano (-CN) group on a pyrrole scaffold—necessitates a rigorous and informed approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, from the point of generation to its final disposition.
Core Directive: Hazard Assessment & Safety Principles
Understanding the inherent hazards of Methyl 3-cyano-1H-pyrrole-2-carboxylate is fundamental to its safe management. The molecule's toxicity is primarily driven by the cyano group, which classifies it as an acute toxin and requires handling as a hazardous substance.
The cardinal safety principle is the absolute prevention of acidification . Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas, a rapidly acting poison. Therefore, all disposal protocols are built around maintaining alkaline or neutral conditions.
Table 1: Hazard Profile of Cyano-Pyrrole Derivatives
| Hazard Classification | Description | Primary Precaution |
|---|---|---|
| Acute Toxicity (Oral) | Toxic if swallowed [see similar compounds: 39]. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1]. |
| Skin & Eye Irritation | May cause skin and serious eye irritation[2]. | Wear protective gloves, clothing, and eye/face protection[2]. |
| Reactivity | Reacts with acids to produce deadly hydrogen cyanide gas. | Segregate from all acidic materials and waste streams[3]. |
| Environmental Hazard | Harmful to aquatic life. | Avoid release to the environment. Do not dispose of down the drain[1]. |
Note: This profile is based on data from closely related cyano-pyrrole compounds and general cyanide chemistry.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the proper personal protective equipment is worn and that you are working in a controlled environment, such as a chemical fume hood.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Best Practices |
|---|---|---|
| Hand Protection | Nitrile gloves (minimum 5-mil thickness), consider double-gloving. | While nitrile offers good general protection, its resistance to aromatic hydrocarbons can be limited[4][5]. For significant contact or spill cleanup, change gloves immediately. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental contact with the eyes[6][7]. |
| Skin & Body Protection | Flame-retardant lab coat. | Protects against incidental skin contact. |
| Respiratory | Not required for routine handling in a fume hood. | For spills outside of a fume hood, evacuate and consult emergency procedures[8]. |
Waste Management & Disposal Workflow
The proper management of Methyl 3-cyano-1H-pyrrole-2-carboxylate waste follows the established hierarchy: minimize generation, segregate properly, treat only when feasible and safe, and prepare for professional disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
Protocol 1: Standard Waste Segregation and Collection
This protocol is for the routine collection of waste generated during experimental work.
-
Designate Waste Containers: Use separate, clearly labeled containers for solid and liquid waste containing Methyl 3-cyano-1H-pyrrole-2-carboxylate. Containers must be made of a compatible material (e.g., HDPE or glass) and have a secure, leak-proof lid[9].
-
Labeling: Each container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-cyano-1H-pyrrole-2-carboxylate," and appropriate hazard warnings (e.g., "Toxic," "Do Not Acidify")[10][11].
-
Segregation is Critical:
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals, particularly acids[13]. The SAA should have secondary containment to mitigate spills[14].
Protocol 2: Emergency Spill Management
This protocol outlines immediate actions in the event of a spill.
-
Evacuate and Alert: If the spill is large or outside a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before cleanup, wear the recommended PPE, including double gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Decontamination:
-
Once absorbed, carefully collect the material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area first with a pH 10 buffer solution (e.g., sodium carbonate/bicarbonate solution)[8]. This ensures an alkaline environment, preventing HCN formation.
-
Follow the buffer wash with a freshly prepared 10% bleach (sodium hypochlorite) solution to oxidize any residual cyanide to the less toxic cyanate[8][15]. Allow a contact time of at least one hour.
-
Wipe the area clean with water.
-
-
Dispose of Cleanup Materials: All contaminated absorbents, wipes, and PPE must be disposed of as solid hazardous cyanide-containing waste[8][16].
Protocol 3: In-Lab Chemical Treatment (for Dilute Aqueous Waste ONLY)
CAUTION: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. For most laboratories, direct disposal via a certified vendor is the preferred method.
This protocol uses alkaline chlorination to oxidize the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻)[3][17].
-
Preparation: Conduct the entire procedure in a functioning chemical fume hood. Ensure you have a pH meter or pH strips.
-
Alkalinize the Waste: For each 100 mL of dilute aqueous cyanide waste, add 1M sodium hydroxide (NaOH) solution dropwise while stirring until the pH is stable at 10 or higher. This is crucial to prevent the formation of cyanogen chloride (CNCl) gas[18].
-
Oxidation: While stirring, slowly add a 50% excess of commercial bleach (sodium hypochlorite, ~5-6% NaOCl) to the alkaline waste solution[17]. A slight excess ensures complete reaction.
-
Reaction Time: Continue stirring the mixture for at least 1-2 hours to ensure the oxidation is complete.
-
Verification (Optional): Commercial test strips for cyanide can be used to verify the destruction of the cyanide ion.
-
Final Disposal: Even after treatment, the resulting solution may contain other hazardous components or be subject to local disposal regulations. It should be collected in a labeled hazardous waste container and disposed of through your institution's environmental health and safety office[15]. Do not pour down the drain unless explicitly permitted by your institution.
Protocol 4: Preparing for Professional Disposal
This is the most common and recommended disposal route for all waste forms (solid, liquid, and treated residues).
-
Ensure Proper Labeling and Containment: Verify that all waste containers are sealed, intact, and correctly labeled as described in Protocol 1.
-
Document Waste: Maintain an accurate log of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA)[9].
-
Schedule Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup[16][19].
-
Manifesting: When the waste is collected, you will be required to sign a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal facility, a process known as "cradle-to-grave" tracking[10].
Regulatory Compliance Summary
Adherence to federal and local regulations is mandatory. The primary regulations governing this waste are established by the EPA and OSHA.
Table 3: Key Regulatory Considerations
| Regulation | Agency | Key Requirements for Methyl 3-cyano-1H-pyrrole-2-carboxylate Waste |
|---|---|---|
| Resource Conservation and Recovery Act (RCRA) | EPA | Designates cyanide-containing materials as hazardous waste[3]. Mandates "cradle-to-grave" tracking, proper labeling, and disposal at a permitted facility[9][20]. |
| Hazard Communication Standard (HazCom) | OSHA | Requires employers to inform workers about chemical hazards through Safety Data Sheets (SDS), labels, and training[21]. |
| Hazardous Waste Operations (HAZWOPER) | OSHA | Sets standards for handling hazardous substances, including requirements for emergency spill response and employee training[22][23]. |
State and local regulations may be more stringent than federal laws. Always consult your institution's EH&S department for specific guidance.
References
- Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). Vertex AI Search.
- Management of Waste - Prudent Practices in the Laboratory.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
- Treatment and disposal of chemical wastes in daily labor
- KCN - Potassium Cyanide Handling. Studio Q Photography.
- Recycling and Reuse in Materials Research. (2025, October 21). Lab Manager.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs.
- Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Regulation of Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Waste Management: The New Regul
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental.
- Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm.
- Safety Data Sheet - Methyl 1-(cyanomethyl)
- CYANIDE WASTES Significance. Wallace & Tiernan.
- SAFETY DATA SHEET - Pyrrole-2-carboxylic acid. (2009, September 26). Fisher Scientific.
- SAFETY DATA SHEET - Methyl pyrrole-3-carboxyl
- Safety Data Sheet - Methyl 4-cyano-1H-pyrrole-2-carboxyl
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gloves.com [gloves.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. connmaciel.com [connmaciel.com]
- 15. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 16. vumc.org [vumc.org]
- 17. epfl.ch [epfl.ch]
- 18. astisensor.com [astisensor.com]
- 19. ishn.com [ishn.com]
- 20. acs.org [acs.org]
- 21. mancomm.com [mancomm.com]
- 22. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 23. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling Methyl 3-cyano-1H-pyrrole-2-carboxylate
As a Senior Application Scientist, I recognize that handling critical API intermediates like Methyl 3-cyano-1H-pyrrole-2-carboxylate requires more than just following a generic safety checklist. To ensure both the integrity of your drug development workflows and the absolute safety of your laboratory personnel, protocols must be rooted in chemical causality and self-validating systems.
Below is the definitive, step-by-step operational guide for the safe handling, dispensing, and disposal of this compound.
Physicochemical & Hazard Profiling
To design an effective safety protocol, we must first understand the quantitative and structural nature of the compound. The cyano-pyrrole derivative acts as a local irritant to mucous membranes and dermal layers, necessitating strict barrier controls. Furthermore, its stability is temperature-dependent, requiring specific pre-handling equilibration[1].
Table 1: Quantitative Data & Operational Impact
| Parameter | Specification | Operational Causality |
| CAS Number | 1822779-99-6 | Unique identifier for inventory and SDS tracking[2]. |
| Molecular Weight | 150.13 g/mol | Essential for precise stoichiometric calculations in API synthesis[1]. |
| Storage Temp. | 2-8°C (Sealed, Dry) | Prevents thermal degradation of the pyrrole ring and cyano group[1]. |
| Hazard Codes | H302, H315, H319, H335 | Dictates the mandatory use of strict dermal and respiratory barriers. |
| Precautionary | P261, P264, P280 | Mandates dust avoidance, thorough decontamination, and specific PPE. |
Risk-Based Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere compliance requirement; treat it as a tailored barrier system designed specifically against the physicochemical properties of Methyl 3-cyano-1H-pyrrole-2-carboxylate.
-
Ocular Protection (Self-Validating Barrier):
-
Requirement: Tight-fitting, splash-proof safety goggles (ANSI Z87.1 or EN 166 compliant).
-
Causality: The compound carries an H319 (Serious eye irritation) hazard. Standard safety glasses with side shields are insufficient because they allow airborne crystalline dust to bypass the lenses during transfer operations.
-
-
Dermal Protection (Chemical Resistance):
-
Requirement: Dual-layer nitrile gloves (minimum 0.11 mm thickness).
-
Causality: Nitrile is selected over latex due to its superior resistance to both the solid compound (H315 Skin irritation) and the polar aprotic solvents (e.g., DMSO, DMF) typically used for its dissolution. Validation: Perform a pre-use air-inflation test on gloves to ensure micro-tear integrity.
-
-
Respiratory Protection (Particulate Filtration):
-
Requirement: N95/P100 particulate respirator (if handled outside a ventilated enclosure) or handling strictly within a Class II fume hood.
-
Causality: The H335 (Respiratory irritation) hazard indicates that inhalation of fine dust particulates will cause immediate mucous membrane distress.
-
-
Body Protection:
-
Requirement: Flame-retardant, knee-length laboratory coat with fitted cuffs, and closed-toe non-porous shoes.
-
Operational Workflows & Methodologies
The following workflow is designed to prevent hazards before they occur by controlling the physical environment and mitigating electrostatic dispersion.
Fig 1. Sequential operational workflow for handling Methyl 3-cyano-1H-pyrrole-2-carboxylate.
Step-by-Step Dispensing Protocol:
-
Thermal Equilibration: Remove the sealed vial from 2-8°C storage[1]. Allow it to equilibrate to room temperature inside a desiccator for 30–45 minutes before opening.
-
Causality: Opening a cold vial causes ambient moisture to condense on the hygroscopic powder. This not only degrades the API intermediate but causes the powder to clump, making precision weighing impossible.
-
-
Environmental Isolation: Conduct all open-container operations within a chemical fume hood. Validate the hood's face velocity is between 0.4–0.6 m/s prior to initiating work.
-
Static Mitigation: Fine organic powders are highly susceptible to electrostatic dispersion. Use an anti-static gun (ionizer) on the weighing enclosure and utilize grounded, stainless-steel spatulas.
-
Causality: Eliminating static charge prevents the powder from "jumping" out of the weigh boat, directly mitigating the H335 inhalation risk.
-
-
Transfer & Reconstitution: Transfer the required mass onto a tared, anti-static weigh boat. If dissolving, slowly introduce the solvent while maintaining a lowered fume hood sash to act as a physical blast/splash shield.
Spill Response & Waste Disposal Management
In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the irritant. Follow this targeted containment plan:
Spill Containment Protocol:
-
Isolation: Immediately halt work, lower the fume hood sash, and alert personnel in the vicinity.
-
Suppression: Do not dry sweep. Cover the spilled powder with slightly dampened absorbent pads or an inert material (e.g., vermiculite) to suppress dust generation.
-
Collection: Use non-sparking tools to scoop the absorbent mixture into a high-density polyethylene (HDPE) hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a standard soap and water rinse.
-
Causality: The oxidative power of the bleach ensures the complete breakdown of residual organic nitriles, neutralizing lingering dermal irritants (H315 ).
-
Waste Disposal Plan:
-
Segregation: Never mix pyrrole-carboxylate waste with strong oxidizing agents or strong acids.
-
Packaging: Seal all contaminated solid waste (including gloves, weigh boats, and absorbent materials) in a double-bagged, clearly labeled HDPE container.
-
Labeling: Affix a label reading: "Hazardous Solid Waste: Contains Methyl 3-cyano-1H-pyrrole-2-carboxylate (Toxic/Irritant)."
-
Routing: Route to an approved chemical waste facility for high-temperature incineration in accordance with local and federal environmental regulations.
References
-
Title: Methyl 3-cyano-1H-pyrrole-2-carboxylate | ChemScene Source: Chemikart URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
